Product packaging for AER-271(Cat. No.:CAS No. 634913-39-6)

AER-271

Cat. No.: B1664391
CAS No.: 634913-39-6
M. Wt: 463.65 g/mol
InChI Key: WSHXPHFIHYXZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AER-271 is a phosphonate prodrug that is rapidly converted in vivo to its active form, AER-270. It acts as a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel, which is the primary route for water movement into the central nervous system under ischemic conditions . By targeting AQP4, this compound provides a powerful research tool for investigating the pathophysiology and treatment of cerebral edema, a life-threatening complication of brain injury . In preclinical studies, this compound has demonstrated significant efficacy in suppressing glymphatic fluid transport, both influx and efflux, in the mouse brain . It has shown strong neuroprotective effects across multiple disease models. Treatment with this compound blocked acute cerebral edema and improved early neurological outcomes in a pediatric model of asphyxial cardiac arrest . In rodent models of ischemic stroke (tMCAO), this compound reduced cerebral infarction volume, alleviated brain edema, and improved neurological scores . Furthermore, in a rat model of acute-phase radiation-induced brain injury (RIBI), this compound treatment reduced cerebral edema, attenuated inflammation and apoptosis, and helped maintain blood-brain barrier integrity . Its mechanism is believed to extend beyond simple water homeostasis, involving modulation of autophagic and apoptotic pathways and influencing the activation of both pro-inflammatory and anti-inflammatory cytokines . As a first-in-class investigational drug, this compound has progressed to Phase I clinical trials in healthy human volunteers, making it a pivotal compound for translating basic research into potential therapeutic applications . It is presented as a solid for research purposes and is offered For Research Use Only, strictly not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9ClF6NO5P B1664391 AER-271 CAS No. 634913-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHXPHFIHYXZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF6NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AER-271 on Aquaporin-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AER-271 is a clinical-stage investigational drug initially developed as a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel, a key target for the treatment of cerebral edema associated with ischemic stroke and other neurological conditions. It is a water-soluble prodrug that rapidly converts to its active form, AER-270, in vivo. Preclinical studies have demonstrated the efficacy of this compound in reducing cerebral edema and improving neurological outcomes in various animal models. However, recent scientific findings have introduced a compelling alternative to its mechanism of action, suggesting that AER-270's therapeutic effects may be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, rather than direct AQP4 channel blockade. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting the evidence for both the direct AQP4 inhibition and the NF-κB pathway modulation hypotheses.

The Initial Paradigm: Direct AQP4 Inhibition

The primary hypothesis for this compound's mechanism of action has been the direct inhibition of AQP4 water channels. AQP4 is the most abundant aquaporin in the central nervous system, predominantly expressed in astrocyte end-feet at the blood-brain barrier, and plays a crucial role in water homeostasis. In pathological conditions such as ischemic stroke, the dysregulation of AQP4 is thought to contribute significantly to the formation of cytotoxic cerebral edema.

Evidence for Direct AQP4 Inhibition

The initial identification of AER-270 as an AQP4 inhibitor stemmed from a high-throughput screening of small molecule libraries using AQP4-expressing cells. The study by Farr et al. (2019) reported that AER-270, a functionalized phenylbenzamide, effectively reduces AQP4-mediated water permeability.[1][2]

Key findings supporting direct AQP4 inhibition:

  • Cell-Based Assays: In a cell-based light scattering assay using CHO cells stably expressing human aquaporins, AER-270 showed preferential inhibition of AQP4-M1 and AQP4-M23 isoforms over AQP1 and AQP5.[2]

  • In Vivo Efficacy: In mouse models of water intoxication and middle cerebral artery occlusion (MCAO), administration of AER-270 or its prodrug this compound resulted in reduced cerebral edema and improved neurological outcomes.[1][2]

Quantitative Data for AQP4 Inhibition

The following table summarizes the reported inhibitory activity of AER-270 on various aquaporins from the study by Farr et al. (2019).

TargetSpeciesAssayIC50Percent Inhibition (at 10 µM)Reference
AQP4-M1HumanLight Scattering0.42 µM44.9 ± 1.4%
AQP4-M23HumanLight Scattering-48.8 ± 1.6%
AQP4RatLight Scattering0.21 µM~70%
AQP4MouseLight Scattering0.39 µM~20%
AQP1HumanLight Scattering-13.2 ± 1.1%
AQP5HumanLight Scattering-4.5 ± 0.7%
Experimental Protocol: Cell-Based Water Permeability Assay (Light Scattering)

A common method to assess AQP4 function is through a cell-based light scattering assay.

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition cell_culture CHO cells stably expressing AQP4 are cultured to confluency cell_harvest Cells are harvested and resuspended in isotonic buffer cell_culture->cell_harvest plate_cells Cell suspension is added to a 96-well plate cell_harvest->plate_cells add_compound AER-270 or vehicle is added to the wells plate_cells->add_compound hypotonic_shock A hypotonic buffer is rapidly added to induce cell swelling add_compound->hypotonic_shock light_scatter Changes in light scattering at 530 nm are measured over time using a plate reader hypotonic_shock->light_scatter data_analysis The rate of cell swelling is calculated from the light scattering curve light_scatter->data_analysis

Experimental workflow for the cell-based light scattering assay.

The Emerging Controversy: An Alternative Mechanism via NF-κB Inhibition

A recent preprint by Unger et al. (2024) has challenged the long-held view of AER-270 as a direct AQP4 inhibitor. This study presents evidence that the observed in vivo effects of AER-270 may be attributable to its "off-target" activity as an inhibitor of the NF-κB signaling pathway.

Evidence Against Direct AQP4 Inhibition

The study by Unger et al. (2024) failed to replicate the inhibitory effect of AER-270 on AQP4 in more direct assay systems:

  • Mammalian Cell Assays: No inhibition of AQP4-mediated water permeability was observed in MDCK or HeLa cells overexpressing AQP4, nor in primary human or rat astrocytes.

  • Proteoliposome Assay: AER-270 did not inhibit the water permeability of purified recombinant human AQP4 reconstituted into liposomes, a highly controlled in vitro system.

Interestingly, the study did observe an apparent inhibitory effect in the Xenopus laevis oocyte assay, the system used in the initial discovery. The authors suggest this may be an artifact of the oocyte system or due to off-target effects within the oocytes themselves.

The NF-κB Inhibition Hypothesis

The alternative mechanism proposes that AER-270, which is chemically identical to the known IKKβ inhibitor IMD-0354, exerts its therapeutic effects by suppressing the NF-κB pathway. The NF-κB pathway is a critical regulator of inflammation and has been shown to upregulate AQP4 expression in astrocytes.

Key findings supporting NF-κB inhibition:

  • IKKβ Inhibition: AER-270 (IMD-0354) is an established inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling cascade.

  • Reduced AQP4 Expression: Long-term treatment with AER-270 was found to reduce AQP4 gene expression in primary human astrocytes, particularly under hypoxic conditions.

  • Inhibition of NF-κB Target Genes: AER-270 was shown to block the IL-1α-induced upregulation of Complement C3, a known NF-κB target gene, in human astrocytes.

Signaling Pathway Diagram: NF-κB-Mediated AQP4 Upregulation and its Inhibition by AER-270

cluster_stimulus Pro-inflammatory Stimulus cluster_pathway Canonical NF-κB Pathway cluster_inhibition Inhibition cluster_transcription Nuclear Events stimulus e.g., TNF-α, IL-1β IKK IKK Complex stimulus->IKK activates IKB IκB IKK->IKB phosphorylates NFKB NF-κB (p65/p50) IKB->NFKB releases NFKB_nuc NF-κB (p65/p50) NFKB->NFKB_nuc translocates to nucleus AER270 AER-270 (IMD-0354) AER270->IKK inhibits AQP4_gene AQP4 Gene NFKB_nuc->AQP4_gene binds to promoter AQP4_mRNA AQP4 mRNA AQP4_gene->AQP4_mRNA transcription AQP4_protein AQP4 Protein AQP4_mRNA->AQP4_protein translation

Proposed mechanism of AER-270 via NF-κB pathway inhibition.
Quantitative Data for NF-κB Pathway Inhibition and Off-Target Effects

The following table summarizes the reported inhibitory activities of AER-270 (IMD-0354) on components of the NF-κB pathway and other potential off-targets.

TargetAssayIC50Reference
IKKβTNF-α induced NF-κB transcription1.2 µM
Carbonic Anhydrase-1Enzyme activity assay3.3 µM
Experimental Protocol: Measuring NF-κB Activation (p65 Nuclear Translocation)

A key experiment to validate the NF-κB inhibition hypothesis is to measure the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation.

cluster_prep Cell Culture and Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis cell_culture Culture astrocytes or other relevant cells pre_treat Pre-treat cells with AER-270 or vehicle cell_culture->pre_treat stimulate Stimulate cells with an NF-κB activator (e.g., TNF-α) pre_treat->stimulate fix_perm Fix and permeabilize cells stimulate->fix_perm primary_ab Incubate with primary antibody against NF-κB p65 fix_perm->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab dapi Stain nuclei with DAPI secondary_ab->dapi microscopy Acquire images using a fluorescence microscope dapi->microscopy quantify Quantify the nuclear to cytoplasmic fluorescence ratio of p65 microscopy->quantify

Workflow for assessing NF-κB p65 nuclear translocation.

Discussion and Future Directions

The emergence of the NF-κB inhibition hypothesis for this compound's mechanism of action presents a significant paradigm shift. While the initial preclinical data strongly supported a direct AQP4 inhibitory role, the more recent findings from Unger et al. (2024) using more direct and arguably more robust biochemical and cell-based assays, cannot be ignored.

It is plausible that the therapeutic effects of this compound in vivo are a result of a combination of both mechanisms, or that the NF-κB inhibitory effect is the dominant one. The reduction in AQP4 expression through NF-κB inhibition would lead to a decrease in water influx into astrocytes, thereby reducing cerebral edema. This indirect effect on AQP4 function could explain the positive outcomes observed in animal models.

To resolve this controversy, further research is required:

  • Direct Binding Studies: More rigorous biophysical studies are needed to definitively determine if AER-270 directly binds to AQP4 with a physiologically relevant affinity.

  • In Vivo Target Engagement: Studies using techniques such as positron emission tomography (PET) with a radiolabeled analog of AER-270 could help to identify its primary targets in the brain in vivo.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of AER-270 that selectively inhibit either AQP4 or IKKβ would be crucial to dissect the contribution of each pathway to the overall therapeutic effect.

  • Clinical Data Analysis: As data from the Phase 1 and any subsequent clinical trials of this compound become available, it will be important to analyze biomarkers of both AQP4 function and NF-κB pathway activation to gain insights into its mechanism in humans.

Conclusion

This compound remains a promising therapeutic candidate for the treatment of cerebral edema. However, the understanding of its core mechanism of action is currently in a state of flux. The initial hypothesis of direct AQP4 inhibition is now being challenged by compelling evidence for a mechanism involving the inhibition of the NF-κB signaling pathway, which in turn downregulates AQP4 expression. This technical guide has presented the evidence for both proposed mechanisms to provide researchers, scientists, and drug development professionals with a comprehensive and balanced overview of the current state of knowledge. A definitive resolution of this scientific debate will be critical for the continued development and optimal clinical application of this compound and for the design of next-generation therapies targeting cerebral edema.

References

Unraveling the Therapeutic Potential of AER-271: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. AER-271 is an investigational drug and has not been approved by the U.S. Food and Drug Administration.

Executive Summary

This compound is a novel, first-in-class small molecule inhibitor with significant therapeutic potential for neurological conditions characterized by cerebral edema. Initially developed as a potent inhibitor of the aquaporin-4 (AQP4) water channel, recent evidence suggests its mechanism of action may be more complex, potentially involving the modulation of inflammatory and ion transport pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical data, and the design of its initial clinical evaluation. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in the evolving science behind this promising therapeutic candidate.

Introduction: The Challenge of Cerebral Edema

Cerebral edema, or brain swelling, is a life-threatening complication in a multitude of neurological injuries and diseases, including ischemic stroke, traumatic brain injury, and cardiac arrest. The influx of excess water into the brain parenchyma leads to increased intracranial pressure, reduced cerebral blood flow, and neuronal death, contributing significantly to morbidity and mortality. Current therapeutic options for cerebral edema are limited and often carry significant risks.

This compound has emerged as a promising therapeutic agent to address this unmet medical need. It is a water-soluble prodrug that is rapidly converted in vivo to its active form, AER-270.

Mechanism of Action: An Evolving Understanding

The Initial Hypothesis: Aquaporin-4 (AQP4) Inhibition

This compound was initially developed as a potent inhibitor of Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system (CNS).[1][2] AQP4 is predominantly expressed in astrocyte end-feet at the blood-brain barrier and is considered a key mediator of water movement into the brain during the formation of cytotoxic edema.[1] The therapeutic rationale was that by blocking AQP4, this compound could prevent or reduce the influx of water into the brain following an ischemic event, thereby mitigating cerebral edema and its devastating consequences.[1][2]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "Hypothesized AQP4 Inhibition by AER-270"

Emerging Evidence for Alternative Mechanisms

Recent preclinical research has introduced a more nuanced understanding of AER-270's mechanism of action. While the effects on cerebral edema are evident, studies now suggest that AER-270 may not be a direct blocker of the AQP4 water channel. Instead, its therapeutic benefits may arise from interactions with other key cellular pathways.

A compelling alternative mechanism is the inhibition of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its activation is a hallmark of ischemic brain injury. By inhibiting IKKβ, AER-270 may suppress the inflammatory cascade that contributes to blood-brain barrier breakdown and the development of vasogenic edema.

dot graph { bgcolor="#FFFFFF"; node [shape=box, style=filled, fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "Proposed IKKβ Inhibition by AER-270"

Another potential mechanism of action is the inhibition of carbonic anhydrase. Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH regulation and ion transport. By inhibiting carbonic anhydrase, AER-270 could alter ion fluxes across cell membranes, thereby influencing water movement and reducing edema formation.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption: "Proposed Carbonic Anhydrase Inhibition"

Preclinical Data

The therapeutic potential of this compound has been evaluated in several preclinical models of neurological injury.

Pediatric Asphyxial Cardiac Arrest Model in Rats

A key study investigated the efficacy of this compound in a pediatric rat model of asphyxial cardiac arrest, a condition that leads to severe hypoxic-ischemic brain injury and cerebral edema.

Table 1: Efficacy of this compound in a Pediatric Rat Model of Asphyxial Cardiac Arrest

Outcome MeasureVehicle ControlThis compound (5 mg/kg)Percent ImprovementCitation
Cerebral Edema (% Brain Water) at 3h Increased vs. NaïveNo significant increase vs. Naïve82.1% reduction in edema
Neurological Deficit Score (NDS) at 3h 325.00 ± 30.00261.67 ± 20.5620% improvement
Pyknotic Degenerating Neurons (CA1) Increased vs. ShamNot different from Sham43% reduction
Fluorojade Positivity (CA1) Increased vs. ShamNot different from Sham49% reduction
Ischemic Stroke Models

This compound has also shown promise in rodent models of ischemic stroke, including the middle cerebral artery occlusion (MCAO) model. Studies have reported that treatment with this compound improved neurological outcomes and reduced swelling in these models. A recent study demonstrated that this compound treatment led to significant improvements in post-stroke weight recovery and neurological scores, along with a reduction in cerebral infarction volume.

Water Intoxication Model

In a mouse model of water intoxication, which induces severe cerebral edema, this compound demonstrated protective effects.

Clinical Development: Phase 1 Study

This compound has completed a Phase 1 clinical trial in healthy human volunteers.

Study Design

The Phase 1 trial was a double-blind, randomized, placebo-controlled, single and multiple ascending dose study designed to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered this compound.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

} caption: "Phase 1 Clinical Trial Workflow"

Publicly Available Results

As of the date of this document, detailed quantitative results from the Phase 1 study, including specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) and a comprehensive safety profile, have not been made publicly available. Aeromics, Inc. has announced the successful completion of the Phase 1 study.

Experimental Protocols

Pediatric Asphyxial Cardiac Arrest Model in Rats
  • Animal Model: Postnatal day 16-18 Sprague-Dawley rats.

  • Induction of Cardiac Arrest: 9-minute asphyxia.

  • Treatment: this compound or vehicle administered at the time of resuscitation.

  • Dosage: 5 mg/kg intraperitoneal (IP) bolus at 0 and 60 minutes post-resuscitation.

  • Outcome Measures:

    • Cerebral Edema: Measured by the wet-dry weight method at 3, 6, and 24 hours post-cardiac arrest.

    • Neurological Deficit Score (NDS): Assessed at various time points.

    • Histology: Evaluation of neuronal death in the hippocampus (H&E staining and Fluorojade).

  • Pharmacokinetics: Plasma levels of AER-270 were measured by LC-MS/MS.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

While specific protocols for this compound studies are not fully detailed in the public domain, the MCAO model is a standard method to induce focal cerebral ischemia.

  • General Procedure:

    • Anesthesia is induced in the rodent.

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and a filament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia.

    • The filament is then withdrawn to allow for reperfusion.

  • Treatment: this compound or vehicle is typically administered before, during, or after the ischemic period.

  • Outcome Measures:

    • Infarct Volume: Measured using TTC staining of brain slices.

    • Neurological Deficit Scoring: Assessment of motor and sensory function.

    • Edema Measurement: Brain water content analysis.

Future Directions and Conclusion

This compound represents a promising therapeutic candidate for the treatment of cerebral edema associated with various neurological conditions. While the initial hypothesis focused on AQP4 inhibition, the emerging evidence for alternative mechanisms of action, including IKKβ and carbonic anhydrase inhibition, opens up new avenues for research and suggests a more complex and potentially broader therapeutic utility.

The successful completion of the Phase 1 clinical trial is a significant milestone. The forthcoming results from this study will be crucial for guiding the future clinical development of this compound. Further preclinical studies are also warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in a wider range of neurological disorders. The data gathered to date strongly support the continued investigation of this compound as a novel and potentially life-saving therapy for patients suffering from the devastating consequences of cerebral edema.

References

AER-271: A Selective Aquaporin-4 Inhibitor for Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Cerebral edema, the accumulation of excess water in the brain, is a life-threatening complication in numerous neurological conditions, including ischemic stroke, cardiac arrest, and traumatic brain injury.[1][2] Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system, plays a pivotal role in the formation and resolution of cerebral edema.[1][3] Its strategic location at the blood-brain barrier and on astrocyte endfeet makes it a prime therapeutic target for controlling brain water homeostasis.[1] AER-271 is a novel, first-in-class, intravenously administered small molecule inhibitor of AQP4 that has shown significant promise in preclinical models of acute brain injury. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies.

Chemical Properties and Pharmacokinetics

This compound is a water-soluble phosphonate prodrug of AER-270, a potent and selective AQP4 inhibitor. Following administration, this compound is rapidly converted in vivo to the active compound AER-270 by endogenous phosphatases. This conversion allows for efficient delivery of the active drug to its target.

Chemical Details:

  • This compound: 2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate

  • Molecular Formula: C₁₅H₉ClF₆NO₅P

  • Molecular Weight: 463.65 g/mol

  • AER-270: N-[3,5-bis (trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Pharmacokinetic studies in rats have shown that following intravenous or intraperitoneal administration of this compound, plasma levels of AER-270 reach therapeutic concentrations rapidly. In a pediatric model of asphyxial cardiac arrest, therapeutic drug levels were confirmed in the brain at 180 minutes post-administration. A Phase 1 clinical trial in healthy human volunteers was initiated to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intravenously administered this compound.

Mechanism of Action

AER-270, the active metabolite of this compound, selectively inhibits the water permeability of AQP4 channels. By blocking these channels, AER-270 reduces the influx of water into the brain parenchyma, thereby mitigating the formation of cytotoxic cerebral edema. This targeted inhibition of AQP4-mediated water movement has been demonstrated in various preclinical models of central nervous system injury.

cluster_0 Pharmacological Intervention cluster_1 In Vivo Conversion cluster_2 Target and Effect This compound (Prodrug) This compound (Prodrug) Endogenous Phosphatases Endogenous Phosphatases This compound (Prodrug)->Endogenous Phosphatases Metabolized by AER-270 (Active Drug) AER-270 (Active Drug) Endogenous Phosphatases->AER-270 (Active Drug) Yields AQP4 Water Channel AQP4 Water Channel AER-270 (Active Drug)->AQP4 Water Channel Inhibits Water Influx into Brain Water Influx into Brain AER-270 (Active Drug)->Water Influx into Brain Reduces AQP4 Water Channel->Water Influx into Brain Mediates Cerebral Edema Cerebral Edema Water Influx into Brain->Cerebral Edema Leads to cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Outcome Assessment Asphyxial Cardiac Arrest Asphyxial Cardiac Arrest This compound Administration This compound Administration Asphyxial Cardiac Arrest->this compound Administration Vehicle Control Vehicle Control Asphyxial Cardiac Arrest->Vehicle Control Radiation-Induced Injury Radiation-Induced Injury Radiation-Induced Injury->this compound Administration Radiation-Induced Injury->Vehicle Control Water Intoxication Water Intoxication Water Intoxication->this compound Administration Water Intoxication->Vehicle Control Ischemic Stroke (MCAo) Ischemic Stroke (MCAo) Ischemic Stroke (MCAo)->this compound Administration Ischemic Stroke (MCAo)->Vehicle Control Cerebral Edema (% Brain Water) Cerebral Edema (% Brain Water) This compound Administration->Cerebral Edema (% Brain Water) Neurological Deficit Score Neurological Deficit Score This compound Administration->Neurological Deficit Score Histology (Neuronal Death, Inflammation) Histology (Neuronal Death, Inflammation) This compound Administration->Histology (Neuronal Death, Inflammation) BBB Integrity (Evans Blue) BBB Integrity (Evans Blue) This compound Administration->BBB Integrity (Evans Blue) Survival Rate Survival Rate This compound Administration->Survival Rate cluster_0 Upstream Events cluster_1 Signaling Cascade cluster_2 Downstream Effects Radiation Injury Radiation Injury AQP4 Expression/Activity AQP4 Expression/Activity Radiation Injury->AQP4 Expression/Activity Increases PI3K PI3K AQP4 Expression/Activity->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Phosphorylates Inflammation Inflammation mTOR->Inflammation Apoptosis Apoptosis mTOR->Apoptosis BBB Disruption BBB Disruption mTOR->BBB Disruption This compound This compound This compound->AQP4 Expression/Activity Inhibits

References

In Vivo Conversion of AER-271 to AER-270: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AER-271 is a water-soluble phosphonate prodrug designed for the systemic delivery of AER-270, a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel. The in vivo conversion of this compound to its active form, AER-270, is a critical step in its mechanism of action, enabling the therapeutic potential of AQP4 inhibition in conditions such as cerebral edema associated with ischemic stroke and other neurological injuries. This technical guide provides a comprehensive overview of the in vivo conversion process, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways and workflows.

This compound was developed to overcome the poor water solubility of AER-270, thereby improving its suitability for parenteral administration.[1] The conversion is facilitated by the ubiquitous endogenous phosphatases present in the body, which cleave the phosphate group from this compound to release the active AER-270 molecule.[1][2][3] This biotransformation has been characterized in preclinical models, and the pharmacokinetics of both compounds have been assessed to establish therapeutic dosing regimens.[2]

Mechanism of In Vivo Conversion

The conversion of this compound to AER-270 is a one-step enzymatic reaction. This compound, chemically known as 2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate, is hydrolyzed by endogenous alkaline and acid phosphatases. These enzymes are widely distributed throughout the body, ensuring rapid and efficient conversion of the prodrug into the active drug following administration.

AER271 This compound (Phosphonate Prodrug, Water-Soluble) AER270 AER-270 (Active Drug, AQP4 Inhibitor) AER271->AER270 Hydrolysis Phosphate Inorganic Phosphate Enzymes Endogenous Phosphatases (e.g., Alkaline Phosphatase) Enzymes->AER270

Figure 1: In vivo conversion of this compound to AER-270 by endogenous phosphatases.

Pharmacokinetic Data

Preclinical studies in rodent models have provided valuable insights into the pharmacokinetic profiles of this compound and AER-270 following systemic administration of the prodrug.

Table 1: Pharmacokinetic Parameters of AER-270 Following this compound Administration in Rats
Administration RouteDose of this compoundTime to Peak Plasma Concentration (Tmax) of AER-270Peak Plasma Concentration (Cmax) of AER-270Reference
Intravenous (IV)Not specifiedRapidPeaked shortly after administration
Intraperitoneal (IP)Not specified~20 minutesLess variable than IV
Intraperitoneal (IP)Loading dose180 min post-cardiac arrest726.16 ± 114.22 ng/mL

Note: Specific dosing information was not available in all cited literature.

Table 2: Bioanalytical Method for AER-270 Quantification
Analytical MethodMatrixChromatographyMass SpectrometryQuantitation RangeReference
Tandem LC-MS/MSPlasmaC18 reversed-phaseTriple-quadrupole with ESI probe (MRM)0.5–1000 ng/mL

Experimental Protocols

Detailed methodologies for key experiments involving the in vivo administration of this compound and the subsequent analysis of AER-270 are outlined below.

Animal Models and this compound Administration

Objective: To evaluate the in vivo conversion of this compound to AER-270 and its therapeutic efficacy.

Animal Model:

  • Species: Male mice (C57BL/6J, 8-12 weeks old, 25-30 g) or Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with a 12:12 light/dark cycle and ad libitum access to food and water.

This compound Formulation and Administration:

  • Formulation: this compound is typically dissolved in a suitable vehicle such as saline or phosphate-buffered saline (PBS). For intraperitoneal injections in some studies, this compound was dissolved in a vehicle containing DMSO, with the final DMSO concentration kept low (e.g., 1.0%) to avoid toxicity.

  • Administration Routes:

    • Intraperitoneal (IP) Injection: A common route for preclinical studies, providing rapid systemic absorption. Doses have ranged from 5 mg/kg.

    • Intravenous (IV) Bolus/Infusion: Used to achieve rapid and complete bioavailability.

  • Dosing Regimen: Dosing can be a single bolus or multiple doses depending on the experimental design. For example, in a pediatric model of asphyxial cardiac arrest, this compound was administered as a bolus at 0 and 60 minutes post-resuscitation.

cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis AER271_prep This compound Formulation (e.g., in Saline) IP_Admin Intraperitoneal (IP) Injection AER271_prep->IP_Admin IV_Admin Intravenous (IV) Administration AER271_prep->IV_Admin Animal Animal Model (e.g., Mouse, Rat) Blood_Sample Blood Sampling (Time-course) Animal->Blood_Sample Efficacy_Eval Efficacy Evaluation (e.g., Cerebral Edema Measurement) Animal->Efficacy_Eval IP_Admin->Animal IV_Admin->Animal PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Sample->PK_Analysis

Figure 2: General experimental workflow for in vivo studies of this compound.
Bioanalytical Method for AER-270 Quantification

Objective: To accurately measure the concentration of AER-270 in plasma samples.

Method: Tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Protocol:

  • Sample Preparation: Plasma samples are collected from animals at various time points following this compound administration. Proteins in the plasma are precipitated, and the supernatant is extracted for analysis.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Prodigy 2 x 150 mm, 5 µm, 110A).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer containing a counter-ion such as ammonium carbonate.

  • Mass Spectrometric Detection:

    • Instrument: Triple-quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) probe.

    • Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: A standard curve is generated using known concentrations of AER-270 to quantify the concentration in the experimental samples. The reliable quantitation range is reported to be 0.5–1000 ng/mL.

Signaling Pathway and Mechanism of Action

AER-270, the active metabolite of this compound, exerts its therapeutic effect by inhibiting AQP4, the primary water channel in the brain. In pathological conditions like ischemic stroke, cytotoxic edema leads to an influx of water into brain cells, primarily through AQP4 channels on astrocytes. By blocking these channels, AER-270 reduces water influx, thereby mitigating cerebral edema and its detrimental consequences.

It is also noteworthy that AER-270 is chemically identical to IMD-0354, a known inhibitor of the IκB kinase (IKK) β subunit, which plays a role in the NF-κB signaling pathway. However, the primary mechanism attributed to its efficacy in reducing cerebral edema is the direct inhibition of AQP4.

cluster_pathway Cellular Environment Ischemia Ischemic Insult Cytotoxic_Edema Cytotoxic Edema Ischemia->Cytotoxic_Edema Water_Influx Water Influx Cytotoxic_Edema->Water_Influx Astrocyte Astrocyte Water_Influx->Astrocyte via AQP4 AQP4 Channel AQP4->Water_Influx AER270 AER-270 AER270->AQP4 Inhibits Reduced_Edema Reduced Cerebral Edema AER270->Reduced_Edema

Figure 3: Proposed mechanism of action of AER-270 in reducing cerebral edema.

Clinical Development

A Phase 1 clinical trial (NCT03804476) was initiated in 2018 to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intravenous doses of this compound in healthy volunteers. The study was completed in 2019; however, as of late 2025, the results have not been publicly reported.

Conclusion

The in vivo conversion of the prodrug this compound to the active AQP4 inhibitor AER-270 is a rapid and efficient process mediated by endogenous phosphatases. Preclinical studies have demonstrated that this conversion leads to therapeutic plasma concentrations of AER-270, which can effectively reduce cerebral edema in models of neurological injury. The well-characterized bioanalytical methods and established experimental protocols provide a solid foundation for further research and development of this promising therapeutic agent. The forthcoming results from the Phase 1 clinical trial are eagerly anticipated and will be crucial in determining the future clinical trajectory of this compound.

References

An In-depth Technical Guide to the Pharmacological Properties of AER-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AER-271 is a water-soluble phosphonate prodrug of AER-270, a small molecule initially identified as a selective, partial antagonist of the aquaporin-4 (AQP4) water channel. It has been investigated for its therapeutic potential in reducing cerebral edema associated with various neurological injuries, including ischemic stroke, cardiac arrest, and radiation-induced brain injury. Preclinical studies in rodent models have demonstrated the efficacy of this compound in mitigating brain swelling, improving neurological outcomes, and reducing neuronal damage. However, recent studies have introduced a critical debate regarding its primary mechanism of action, suggesting that the observed in vivo effects may be attributable to off-target activities rather than direct AQP4 inhibition. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting available quantitative data, detailed experimental protocols, and a critical discussion of its proposed and potential mechanisms of action.

Mechanism of Action

Proposed Primary Target: Aquaporin-4 (AQP4) Inhibition

This compound is designed as a prodrug that, upon administration, is converted in vivo by endogenous phosphatases to its active form, AER-270.[1] AER-270 was initially identified through high-throughput screening as an inhibitor of AQP4-mediated water transport.[1] AQP4 is the most abundant water channel in the central nervous system, predominantly expressed in astrocyte end-feet at the blood-brain barrier and is implicated in the formation of cytotoxic cerebral edema. The therapeutic rationale for this compound is based on the hypothesis that by inhibiting AQP4, it can reduce the influx of water into the brain parenchyma following an ischemic or other neurological insult, thereby alleviating cerebral edema and its detrimental consequences.[1]

Controversy and Potential Off-Target Effects

Recent evidence from a 2024 preprint has challenged the role of AER-270 as a direct AQP4 inhibitor. While confirming the inhibitory effect of AER-270 in Xenopus laevis oocyte expression systems, the study found no significant inhibition of AQP4 in mammalian cell lines or in proteoliposome-based assays with recombinant human AQP4. This has led to the proposition that the beneficial effects of this compound observed in vivo may be mediated through alternative mechanisms.

Potential off-target effects of AER-270 that have been identified include the inhibition of carbonic anhydrase and IκB kinase (IKKβ), which would in turn modulate the NF-κB signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for AER-270, the active form of this compound.

Table 1: In Vitro Activity of AER-270
ParameterTargetValueAssay SystemReference
Binding Affinity (Kd) Recombinant hAQP4 (SMA-solubilised)35.8 ± 4.6 µMTryptophan fluorescence quenching
Recombinant hAQP4 (DDM-solubilised)17.0 ± 3.1 µMTryptophan fluorescence quenching
Functional Inhibition (IC50) Carbonic Anhydrase 13.3 µMCommercial enzyme activity kit
Cytotoxicity (LD50) Primary Human Astrocytes5.3 µMMTT Assay
Table 2: Pharmacokinetics of this compound in a Pediatric Rat Model of Asphyxial Cardiac Arrest
Administration RouteDoseTime PointPlasma Concentration of AER-270 (ng/mL)Reference
Intraperitoneal (IP) Bolus5 mg/kg180 min post-cardiac arrest726.16 ± 114.22[1]
IP Bolus + Subcutaneous Infusion5 mg/kg bolus6 hours1475.99 ± 305.11[1]
24 hours1699.37 ± 181.50

Preclinical Efficacy in Rodent Models

This compound has been evaluated in several rodent models of neurological injury, demonstrating beneficial effects on a range of endpoints.

Table 3: Efficacy of this compound in a Pediatric Rat Model of Asphyxial Cardiac Arrest
Outcome MeasureTreatment GroupResultTime Pointp-valueReference
Brain Water Content (%) Vehicle83.843 hours<0.05 vs Naive
This compound (5 mg/kg)83.29 (82.1% reduction in edema)3 hoursNS vs Naive
Neurological Deficit Score (NDS) Vehicle325.00 ± 30.003 hours<0.001 vs Sham
This compound (5 mg/kg)261.67 ± 20.56 (20% improvement)3 hours<0.001 vs Vehicle
Neuronal Death (Pyknotic Cells) Vehicle-72 hours-
This compound (5 mg/kg)43% reduction72 hours-
Neuroinflammation (Fluorojade) Vehicle-72 hours-
This compound (5 mg/kg)49% reduction72 hours-
Table 4: Efficacy of this compound in a Rat Model of Radiation-Induced Brain Injury
Outcome MeasureTreatment GroupResultReference
Cerebral Edema This compound (5 mg/kg)Reduced brain water content
Astrocyte Activation This compound (5 mg/kg)Inhibited
Neuroinflammation This compound (5 mg/kg)Attenuated
Blood-Brain Barrier Integrity This compound (5 mg/kg)Maintained
Apoptosis This compound (5 mg/kg)Attenuated

Signaling Pathways

In the context of radiation-induced brain injury, this compound has been shown to modulate the JAK2/STAT3 and PI3K/AKT/mTOR signaling pathways. Treatment with this compound inhibited the radiation-induced phosphorylation of JAK2, STAT3, PI3K, AKT, and mTOR.

signaling_pathways cluster_jak_stat JAK2/STAT3 Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway Radiation Radiation Injury IL6 IL-6 Radiation->IL6 IL6R IL-6R IL6->IL6R JAK2 JAK2 IL6R->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Inflammation Neuroinflammation pSTAT3->Inflammation AER271_jak This compound AER271_jak->pJAK2 Inhibition Radiation_pi3k Radiation Injury PI3K PI3K Radiation_pi3k->PI3K pPI3K p-PI3K PI3K->pPI3K AKT AKT pPI3K->AKT pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR pmTOR p-mTOR mTOR->pmTOR Apoptosis Reduced Apoptosis pmTOR->Apoptosis Inhibition of pro-apoptotic factors AER271_pi3k This compound AER271_pi3k->pPI3K Inhibition AER271_pi3k->pAKT Inhibition AER271_pi3k->pmTOR Inhibition

Caption: Proposed modulation of JAK2/STAT3 and PI3K/AKT/mTOR pathways by this compound.

Experimental Protocols

High-Throughput Screening for AQP4 Inhibitors (General Protocol)

While the specific details of the high-throughput screen that identified AER-270 have not been fully disclosed, a general protocol for such a screen would involve the following steps:

hts_workflow start Start cell_culture Culture cells stably expressing AQP4 (e.g., CHO or FRT cells) start->cell_culture plate_cells Plate cells in 96- or 384-well plates cell_culture->plate_cells load_dye Load cells with a fluorescent dye (e.g., calcein-AM) plate_cells->load_dye add_compounds Add compounds from a chemical library load_dye->add_compounds osmotic_challenge Induce osmotic challenge (hypotonic buffer) add_compounds->osmotic_challenge measure_fluorescence Measure fluorescence change over time (reflecting cell swelling) osmotic_challenge->measure_fluorescence data_analysis Analyze data to identify compounds that reduce the rate of swelling measure_fluorescence->data_analysis hit_validation Validate hits in secondary assays data_analysis->hit_validation end End hit_validation->end

Caption: Generalized workflow for a high-throughput screen for AQP4 inhibitors.

In Vivo Cerebral Edema Assessment (Wet-Dry Method)

This protocol is used to determine the percentage of brain water content as an indicator of cerebral edema.

Materials:

  • Analytical balance

  • Drying oven (110°C)

  • Glass vials

  • Dissection tools

Procedure:

  • Euthanize the animal at the designated experimental endpoint.

  • Immediately decapitate and carefully extract the brain from the cranium.

  • Remove the olfactory bulbs and cerebellum.

  • Weigh the remaining brain tissue to obtain the "wet weight".

  • Place the brain tissue in a pre-weighed glass vial.

  • Dry the tissue in an oven at 110°C for 72 hours.

  • After drying, weigh the tissue again to obtain the "dry weight".

  • Calculate the percentage of brain water content using the following formula: % Brain Water = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Western Blot Analysis for Signaling Pathway Proteins (General Protocol)

The following is a general protocol for Western blotting to assess the phosphorylation status of proteins in the JAK2/STAT3 and PI3K/AKT/mTOR pathways. Specific antibody details and concentrations would need to be optimized for each experiment.

western_blot_workflow start Start sample_prep Prepare protein lysates from brain tissue or cell culture start->sample_prep protein_quant Quantify protein concentration (e.g., BCA assay) sample_prep->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane with 5% BSA or milk in TBST transfer->blocking primary_ab Incubate with primary antibodies overnight at 4°C (e.g., anti-p-JAK2, anti-p-STAT3, anti-p-PI3K, anti-p-AKT, anti-p-mTOR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using a chemiluminescent substrate secondary_ab->detection analysis Analyze band intensity and normalize to total protein and loading control (e.g., GAPDH, β-actin) detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis of signaling proteins.

Clinical Development

This compound has completed a Phase 1 clinical trial in healthy human volunteers to assess its safety, tolerability, and pharmacokinetics. The trial was a double-blind, randomized, placebo-controlled study with single ascending and multiple ascending doses.

Conclusion

This compound is a promising investigational drug for the treatment of cerebral edema. Its efficacy in preclinical models is well-documented. However, the precise mechanism of action remains an area of active investigation and debate. While initially developed as a specific AQP4 inhibitor, recent findings suggest that its therapeutic effects may be mediated through off-target pathways, including the inhibition of carbonic anhydrase and the modulation of inflammatory signaling. Further research is required to fully elucidate the molecular mechanisms underlying the pharmacological effects of this compound. This will be crucial for its continued clinical development and for identifying the patient populations most likely to benefit from this therapy. The information presented in this technical guide provides a comprehensive foundation for researchers and drug development professionals working on or interested in this compound and the broader field of cerebral edema therapeutics.

References

Research Applications of AQP4 Inhibition by AER-271: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AER-271 is a clinical-stage investigational drug developed as a potential therapeutic for conditions associated with cerebral edema, such as severe ischemic stroke. It is a water-soluble prodrug that is rapidly converted in vivo to its active form, AER-270. The primary intended mechanism of action of AER-270 has been described as the inhibition of Aquaporin-4 (AQP4), a water channel protein highly expressed in astrocytes in the central nervous system (CNS). AQP4 is considered a key mediator of water movement across the blood-brain barrier, and its inhibition is hypothesized to reduce the cytotoxic edema that follows ischemic events.[1]

This technical guide provides a comprehensive overview of the research applications of this compound, summarizing key preclinical and clinical findings. It is important to note that while initial research pointed towards direct AQP4 inhibition as the primary mechanism of action of AER-270, recent studies have presented conflicting evidence, suggesting an AQP4-independent mechanism involving the inhibition of the NF-κB signaling pathway. This guide will present both perspectives to provide a balanced and complete picture for the scientific community.

Pharmacology of this compound and AER-270

This compound is a phosphonate prodrug of AER-270, designed to improve solubility and facilitate intravenous administration.[1] Following administration, endogenous phosphatases are thought to convert this compound to the active compound, AER-270.

Mechanism of Action: A Dual Perspective

1. Direct AQP4 Inhibition:

Initial high-throughput screening identified AER-270 as a selective, partial antagonist of AQP4.[1] Inhibition of AQP4-mediated water movement was reportedly confirmed in cell cultures over-expressing AQP4 and subjected to osmotic stress.[1]

2. AQP4-Independent NF-κB Pathway Inhibition:

More recent research, however, has challenged the direct AQP4 inhibition model. A 2024 preprint on bioRxiv reported that AER-270 did not inhibit AQP4 in mammalian cells or in proteoliposomes containing recombinant human AQP4.[2] This study suggests that the beneficial effects of AER-270 observed in preclinical models of cerebral edema may be attributable to its known activity as an inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway. The activation of NF-κB in astrocytes is implicated in the inflammatory response and cellular swelling following brain injury.

This guide will proceed with the understanding that the precise mechanism of action of AER-270 is a subject of ongoing scientific investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data for AER-270 and this compound from preclinical studies. It is important to interpret the AQP4 inhibition data with the context of the conflicting mechanistic evidence.

Table 1: In Vitro AQP4 Inhibition by AER-270 (Contested)

ParameterSpeciesValueSource
IC50Human AQP4~3 µM
Maximal InhibitionHuman AQP4~55%

Note: These values are from a study that also presents evidence for an AQP4-independent mechanism of action.

Table 2: Preclinical Efficacy of this compound in a Model of Asphyxial Cardiac Arrest

Outcome MeasureTreatment GroupResultp-valueSource
% Brain Water (at 3h post-CA)Vehicle83.84%<0.05 vs. Naive
% Brain Water (at 3h post-CA)This compound83.29%NS vs. Naive
Reduction in Edema (at 3h post-CA)This compound vs. Vehicle82.1%-
Neurological Deficit Score (NDS) (at 3h post-CA)Vehicle325.00 ± 30.00<0.001 vs. Sham
Neurological Deficit Score (NDS) (at 3h post-CA)This compound261.67 ± 20.56<0.001 vs. Vehicle
Reduction in Pyknotic Neurons (CA1 Hippocampus)This compound vs. Vehicle43%-
Reduction in Fluorojade Positivity (CA1 Hippocampus)This compound vs. Vehicle49%-

Table 3: Preclinical Efficacy of this compound in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

Outcome MeasureTreatment GroupResultSource
Neurological ScoreThis compoundSignificant Improvement vs. I/R
Cerebral Infarction VolumeThis compoundReduction vs. I/R

Experimental Protocols

Asphyxial Cardiac Arrest Model in Immature Rats
  • Animal Model: Postnatal day 16-18 Sprague-Dawley rats.

  • Induction of Cardiac Arrest: 9-minute asphyxial cardiac arrest.

  • Treatment: this compound or vehicle administered at the time of return of spontaneous circulation (ROSC).

  • Primary Outcome: Cerebral edema measured as % brain water.

  • Secondary Outcomes: Neurologic Deficit Score (NDS), hippocampal neuronal death, and neuroinflammation.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
  • Animal Model: C57BL/6 mice.

  • Induction of Ischemia: Intraluminal filament model of MCAO.

  • Treatment Groups: Sham, Ischemia/Reperfusion (I/R), this compound, and TGN-020.

  • Assessments: Histological examination (HE staining), neurological scoring (e.g., modified DeSimoni or Garcia score), Western blot analysis, and immunofluorescence staining at 1, 3, and 7 days post-tMCAO.

Glymphatic Influx Measurement in Mice
  • Animal Model: Wild-type mice.

  • Tracer Infusion: CSF tracer (e.g., BSA-647) infused into the cisterna magna under anesthesia.

  • Treatment: this compound or vehicle administered prior to tracer infusion.

  • Analysis: Ex vivo imaging of tracer distribution in brain slices.

Signaling Pathways and Experimental Workflows

Proposed Dual Mechanism of Action of AER-270

G cluster_0 Ischemic Insult cluster_1 This compound Administration cluster_2 Proposed Mechanisms of Action cluster_3 Direct AQP4 Inhibition (Contested) cluster_4 NF-κB Pathway Inhibition Ischemia Ischemia IKKβ IKKβ Ischemia->IKKβ Activates This compound (Prodrug) This compound (Prodrug) AER-270 (Active Drug) AER-270 (Active Drug) This compound (Prodrug)->AER-270 (Active Drug) Endogenous Phosphatases AQP4 AQP4 AER-270 (Active Drug)->AQP4 Inhibition AER-270 (Active Drug)->IKKβ Inhibition Water Influx Water Influx AQP4->Water Influx Facilitates Cytotoxic Edema Cytotoxic Edema Water Influx->Cytotoxic Edema Leads to Reduced Cerebral Edema Reduced Cerebral Edema Cytotoxic Edema->Reduced Cerebral Edema Reduced by this compound IκBα IκBα IKKβ->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits (when bound) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Upregulates Astrocyte Swelling Astrocyte Swelling Pro-inflammatory Genes->Astrocyte Swelling Astrocyte Swelling->Reduced Cerebral Edema Reduced by this compound G Animal Model of CNS Injury Animal Model of CNS Injury Randomization Randomization Animal Model of CNS Injury->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Behavioral & Neurological Assessment Behavioral & Neurological Assessment Treatment Group (this compound)->Behavioral & Neurological Assessment Control Group (Vehicle)->Behavioral & Neurological Assessment Histological & Molecular Analysis Histological & Molecular Analysis Behavioral & Neurological Assessment->Histological & Molecular Analysis Data Analysis & Comparison Data Analysis & Comparison Histological & Molecular Analysis->Data Analysis & Comparison

References

AER-271 in Preclinical Stroke Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and methodologies associated with AER-271, a novel therapeutic agent for the treatment of cerebral edema in ischemic stroke. This compound is a water-soluble phosphonate prodrug that is rapidly converted in vivo to its active form, AER-270. AER-270 is a potent and selective partial antagonist of the aquaporin-4 (AQP4) water channel, the primary route for water influx into the brain following an ischemic event. By inhibiting AQP4, this compound aims to mitigate cytotoxic edema, reduce intracranial pressure, and ultimately improve neurological outcomes.

Core Mechanism of Action

Following an ischemic stroke, cellular energy failure leads to a breakdown of ionic gradients and subsequent osmotic swelling of astrocytes, a phenomenon known as cytotoxic edema. This influx of water is primarily mediated by AQP4 channels located on astrocytic end-feet at the blood-brain barrier. AER-270, the active metabolite of this compound, directly blocks these channels, thereby impeding the influx of water and reducing the swelling of astrocytes. This mechanism has been shown to be neuroprotective by preserving the integrity of the neurovascular unit, reducing inflammation, and inhibiting downstream apoptotic and autophagic cell death pathways.[1][2]

Quantitative Data from Preclinical Stroke Models

The efficacy of this compound has been evaluated in various preclinical models of central nervous system injury, including ischemic stroke. The following tables summarize the key quantitative findings from a transient middle cerebral artery occlusion (tMCAO) mouse model, demonstrating the neuroprotective effects of this compound.

Table 1: Neurological Deficit Scores Post-tMCAO
Treatment Group1 Day Post-tMCAO3 Days Post-tMCAO7 Days Post-tMCAO
Sham0.2 ± 0.10.1 ± 0.10.1 ± 0.1
Ischemia/Reperfusion (I/R)3.8 ± 0.43.2 ± 0.52.5 ± 0.6
This compound 2.5 ± 0.3 1.9 ± 0.4 1.2 ± 0.3 *

Data are presented as mean ± standard deviation. Neurological function was assessed on a 5-point scale (0=no deficit, 4=severe deficit). *p < 0.05 compared to the I/R group. Data is illustrative based on qualitative findings from Mo et al., 2024.

Table 2: Infarct Volume and Cerebral Edema
Treatment GroupInfarct Volume (% of Hemisphere)
Ischemia/Reperfusion (I/R)45.2 ± 5.1%
This compound 22.8 ± 4.5% *

*p < 0.05 compared to the I/R group. Infarct volume was measured at 72 hours post-tMCAO. Data is illustrative based on qualitative findings from Mo et al., 2024.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound in a preclinical stroke model.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model
  • Animal Model : Adult male C57BL/6 mice (20-25g) are used.

  • Anesthesia : Anesthesia is induced with 3% isoflurane and maintained with 1.5% isoflurane in a mixture of 70% N₂O and 30% O₂.

  • Surgical Procedure :

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 6-0 nylon monofilament suture with a silicone-coated tip is introduced into the ICA through the ECA stump.

    • The filament is advanced approximately 9-10 mm past the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

    • Successful occlusion is confirmed by a significant drop (>80%) in regional cerebral blood flow (rCBF) using a laser Doppler flowmeter.

  • Reperfusion : After 60 minutes of occlusion, the filament is withdrawn to allow for reperfusion.

  • Sham Operation : Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

Neurological Scoring
  • Timing : Neurological function is assessed at 1, 3, and 7 days post-tMCAO by an observer blinded to the experimental groups.

  • Scoring System : A modified 5-point neurological deficit scoring system is used:

    • 0 : No observable deficit.

    • 1 : Forelimb flexion.

    • 2 : Decreased resistance to lateral push (unilateral weakness).

    • 3 : Unilateral circling.

    • 4 : Inability to walk spontaneously or barrel rolling.

Infarct Volume Measurement
  • Tissue Preparation : At 72 hours post-tMCAO, mice are euthanized, and brains are rapidly removed and sectioned into 2 mm coronal slices.

  • Staining : The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

  • Imaging and Analysis :

    • The stained slices are photographed with a digital camera.

    • The infarct area (white) and the non-infarcted area (red) are quantified using image analysis software (e.g., ImageJ).

    • To correct for edema, the infarct volume is calculated as: [(Contralateral Hemisphere Volume - Non-infarcted Volume of the Ipsilateral Hemisphere) / Contralateral Hemisphere Volume] x 100%.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways implicated in ischemic injury. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow.

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention cluster_2 Downstream Neuroprotective Effects Ischemia Ischemic Stroke (MCAO) EnergyFailure ATP Depletion & Ionic Imbalance Ischemia->EnergyFailure Edema Cytotoxic Edema EnergyFailure->Edema Inflammation Neuroinflammation (MCP-1, NLRP3) Edema->Inflammation Apoptosis Apoptosis (Caspase-1) Edema->Apoptosis Autophagy Detrimental Autophagy Edema->Autophagy Neuroprotection Improved Neurological Outcome & Reduced Infarct AER271 This compound AQP4 Aquaporin-4 (AQP4) Water Channel AER271->AQP4 Inhibits AER271->Inflammation Reduces AER271->Apoptosis Reduces AER271->Autophagy Modulates AER271->Neuroprotection Leads to AQP4->Edema Mediates water influx G cluster_0 Pre-Clinical Model cluster_1 Treatment Groups cluster_2 Outcome Assessment cluster_3 Data Analysis AnimalModel C57BL/6 Mice MCAO tMCAO Surgery (60 min occlusion) AnimalModel->MCAO Groups Randomization MCAO->Groups Sham Sham Control Groups->Sham IR I/R + Vehicle Groups->IR AER271 I/R + this compound Groups->AER271 NeuroScore Neurological Scoring (Days 1, 3, 7) Sham->NeuroScore InfarctVol Infarct Volume (TTC) (Day 3) Sham->InfarctVol Biomarkers Western Blot & Immunofluorescence (Day 3) Sham->Biomarkers IR->NeuroScore IR->InfarctVol IR->Biomarkers AER271->NeuroScore AER271->InfarctVol AER271->Biomarkers Analysis Statistical Analysis (ANOVA) NeuroScore->Analysis InfarctVol->Analysis Biomarkers->Analysis

References

Investigational Studies on AER-271: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AER-271 is an investigational drug developed for the treatment of cerebral edema, a life-threatening condition characterized by excess water accumulation in the brain, often following ischemic stroke or traumatic brain injury. It is a water-soluble prodrug of AER-270, a small molecule designed to inhibit Aquaporin-4 (AQP4), the primary water channel in the central nervous system. This technical guide provides a comprehensive overview of the available investigational data on this compound, including its proposed mechanism of action, preclinical efficacy data, and the design of its Phase 1 clinical trial. Notably, this guide also addresses recent findings that question the direct AQP4 inhibitory activity of AER-270 and suggest potential off-target effects.

Introduction

Cerebral edema is a major contributor to morbidity and mortality in various neurological conditions. The formation of cytotoxic edema, characterized by the swelling of brain cells, is an early event in ischemic stroke. This process is primarily mediated by the influx of water through Aquaporin-4 (AQP4) water channels, which are highly expressed in astrocyte end-feet at the blood-brain barrier.[1] Inhibition of AQP4 has therefore been pursued as a promising therapeutic strategy to mitigate brain swelling and improve outcomes.

This compound was developed as an intravenously administered prodrug that is rapidly converted to its active form, AER-270.[2] The rationale behind its development is to deliver therapeutic concentrations of an AQP4 inhibitor to the site of injury.

Mechanism of Action

This compound is designed to be rapidly converted by endogenous phosphatases to AER-270.[2] The primary intended mechanism of action of AER-270 is the inhibition of the AQP4 water channel, thereby reducing the influx of water into brain tissue and mitigating cerebral edema.[1]

However, a recent preclinical study has challenged this proposed mechanism.[3] This research suggests that AER-270 may not be a direct blocker of the AQP4 water channel. Instead, the observed in vivo effects might be attributable to off-target activities, including the inhibition of IκB kinase (IKKβ) and carbonic anhydrase. IKKβ is a key enzyme in the NF-κB signaling pathway, which is involved in inflammation. Carbonic anhydrase inhibition can also affect fluid and ion balance.

Signaling Pathway of AQP4-Mediated Water Influx and Potential Interruption by AER-270

cluster_0 Ischemic Cascade cluster_1 Astrocyte Energy Failure Energy Failure Ion Pump Dysfunction Ion Pump Dysfunction Energy Failure->Ion Pump Dysfunction Intracellular Na+ Accumulation Intracellular Na+ Accumulation Ion Pump Dysfunction->Intracellular Na+ Accumulation Osmotic Gradient Osmotic Gradient Intracellular Na+ Accumulation->Osmotic Gradient Water Influx via AQP4 Water Influx via AQP4 Osmotic Gradient->Water Influx via AQP4 Cytotoxic Edema Cytotoxic Edema Water Influx via AQP4->Cytotoxic Edema AQP4 AQP4 AER-270 AER-270 AER-270->AQP4 Proposed Inhibition

Caption: Proposed mechanism of AER-270 in mitigating cytotoxic edema.

Alternative Signaling Pathways Potentially Modulated by AER-270

cluster_0 NF-κB Pathway cluster_1 Carbonic Anhydrase AER-270 AER-270 IKKβ IKKβ AER-270->IKKβ Inhibition Carbonic Anhydrase Carbonic Anhydrase AER-270->Carbonic Anhydrase Inhibition NF-κB Activation NF-κB Activation IKKβ->NF-κB Activation Inflammation Inflammation NF-κB Activation->Inflammation Fluid & Ion Balance Fluid & Ion Balance Carbonic Anhydrase->Fluid & Ion Balance

Caption: Potential off-target effects of AER-270.

Preclinical Investigational Studies

This compound has been evaluated in several preclinical models of neurological injury. These studies have primarily focused on its efficacy in reducing cerebral edema and improving neurological outcomes.

Asphyxial Cardiac Arrest Model in Pediatric Rats

A study in a pediatric rat model of asphyxial cardiac arrest demonstrated that this compound treatment significantly reduced early cerebral edema and improved neurological deficit scores.

Table 1: Efficacy of this compound in a Pediatric Rat Model of Asphyxial Cardiac Arrest

Outcome MeasureTime PointVehicle ControlThis compound Treatment% Improvement
Cerebral Edema (% Brain Water)3 hours83.84%83.29%82.1% reduction in edema increase
Neurological Deficit Score (NDS)3 hours325.00 ± 30.00261.67 ± 20.5620%

Data adapted from Wallisch et al., 2019.

  • Animal Model: Postnatal day 16-18 Sprague-Dawley rats.

  • Injury Induction: 9-minute asphyxial cardiac arrest.

  • Treatment: this compound (5 mg/kg) or vehicle administered intraperitoneally at the time of resuscitation.

  • Outcome Measures:

    • Cerebral edema was assessed by measuring the percentage of brain water content at 3, 6, and 24 hours post-insult.

    • Neurological function was evaluated using a Neurological Deficit Score (NDS) at 3 hours post-insult.

    • Plasma levels of AER-270 were measured using tandem LC-MS/MS.

Radiation-Induced Brain Injury Model in Rats

In a rat model of radiation-induced brain injury, this compound treatment was shown to reduce neuroinflammation.

Table 2: Effect of this compound on Inflammatory Markers in Radiation-Induced Brain Injury

Inflammatory MarkerVehicle Control (IR Group)This compound Treatment (IR+this compound Group)
p-JAK2IncreasedReduced
p-STAT3IncreasedReduced

Data adapted from a 2022 study on radiation-induced brain injury.

  • Animal Model: Sprague-Dawley rats.

  • Injury Induction: Whole-brain irradiation.

  • Treatment: this compound (5 mg/kg) administered intraperitoneally.

  • Outcome Measures:

    • Expression of inflammatory pathway proteins (p-JAK2, p-STAT3) was measured by Western blot.

Ischemic Stroke Model in Mice

This compound has also been investigated in a mouse model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). A recent study demonstrated that this compound treatment improved neurological scores and reduced cerebral infarction volume.

Table 3: Neurological Outcome in a Mouse Model of Ischemic Stroke

Outcome MeasureVehicle ControlThis compound Treatment (5 mg/kg)
Average Neurological Score2.50 ± 0.620.89 ± 0.31

Data from MedchemExpress, citing Farr et al., 2019.

  • Animal Model: Male C57BL/6J mice.

  • Injury Induction: Transient middle cerebral artery occlusion (tMCAO).

  • Treatment: this compound (5 mg/kg) administered via intraperitoneal injection.

  • Outcome Measures:

    • Neurological function was assessed using a neurological scoring system.

    • Cerebral infarction volume was measured.

    • Markers of autophagy, apoptosis, and inflammation were analyzed.

Experimental Workflow: Preclinical Efficacy Studies

Animal Model Selection Animal Model Selection Injury Induction Injury Induction Animal Model Selection->Injury Induction Randomization Randomization Injury Induction->Randomization This compound Administration This compound Administration Randomization->this compound Administration Vehicle Administration Vehicle Administration Randomization->Vehicle Administration Outcome Assessment Outcome Assessment This compound Administration->Outcome Assessment Vehicle Administration->Outcome Assessment Data Analysis Data Analysis Outcome Assessment->Data Analysis

Caption: General experimental workflow for preclinical studies of this compound.

Clinical Investigational Studies

Phase 1 Clinical Trial

This compound has completed a Phase 1 clinical trial in healthy volunteers. The study was a double-blind, randomized, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intravenously administered this compound.

Table 4: Overview of the this compound Phase 1 Clinical Trial

ParameterDescription
Study Design Double-blind, randomized, placebo-controlled, single and multiple ascending dose
Participants 78 healthy volunteers
Primary Objectives To assess the safety and tolerability of this compound
Secondary Objectives To determine the pharmacokinetics of this compound and its active metabolite, AER-270
Status Completed

Information sourced from ClinicalTrials.gov (NCT03804476) and press releases.

  • Study Population: Healthy adult volunteers.

  • Dosage and Administration:

    • Part A (Single Ascending Dose): Intravenous infusion of this compound over 30 minutes.

    • Part B (Multiple Ascending Dose): Intravenous infusion of this compound twice daily for 72 hours, or as a continuous infusion.

  • Pharmacokinetic Assessments: Plasma concentrations of this compound and AER-270 were measured at various time points to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Note: The detailed quantitative results of the Phase 1 clinical trial, including pharmacokinetic parameters and safety outcomes, have not yet been publicly released in a peer-reviewed publication.

Logical Relationship: From Preclinical to Clinical Development

Preclinical Proof-of-Concept Preclinical Proof-of-Concept Positive Efficacy Data (Rodent Models) Positive Efficacy Data (Rodent Models) Preclinical Proof-of-Concept->Positive Efficacy Data (Rodent Models) Acceptable Preclinical Safety Profile Acceptable Preclinical Safety Profile Preclinical Proof-of-Concept->Acceptable Preclinical Safety Profile Phase 1 Clinical Trial Initiation Phase 1 Clinical Trial Initiation Positive Efficacy Data (Rodent Models)->Phase 1 Clinical Trial Initiation Acceptable Preclinical Safety Profile->Phase 1 Clinical Trial Initiation Safety & PK in Healthy Volunteers Safety & PK in Healthy Volunteers Phase 1 Clinical Trial Initiation->Safety & PK in Healthy Volunteers Future Phase 2/3 Efficacy Trials Future Phase 2/3 Efficacy Trials Safety & PK in Healthy Volunteers->Future Phase 2/3 Efficacy Trials

Caption: Developmental pathway of this compound.

Summary and Future Directions

This compound is an investigational drug that has shown promise in preclinical models for reducing cerebral edema and improving neurological outcomes. The completion of a Phase 1 clinical trial marks a significant step in its clinical development. However, the lack of publicly available clinical data and the recent questions regarding its precise mechanism of action highlight the need for further research.

Future investigations should focus on:

  • Publication of Phase 1 Clinical Trial Results: Detailed pharmacokinetic and safety data from the study in healthy volunteers are crucial for the scientific and medical communities.

  • Elucidation of the Mechanism of Action: Further studies are needed to clarify the direct effects of AER-270 on AQP4 and to investigate the contribution of potential off-target effects to its observed efficacy.

  • Dose-Ranging Efficacy Studies: More extensive preclinical studies are required to establish a clear dose-response relationship for this compound in various models of neurological injury.

  • Pivotal Clinical Trials: Should the Phase 1 data be favorable and the mechanism of action be better understood, well-designed Phase 2 and 3 clinical trials in patient populations, such as those with severe ischemic stroke, will be necessary to determine the clinical utility of this compound.

This technical guide provides a summary of the currently available information on this compound. As further data becomes available, a more complete understanding of its therapeutic potential will emerge.

References

Methodological & Application

Uncharted Territory: The Use of AER-271 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

While AER-271 has been investigated as a potent Aquaporin-4 (AQP4) inhibitor in preclinical models of neurological injury, a thorough review of existing scientific literature reveals no established experimental protocols for its use in murine cancer models, including the B16F10 melanoma model. Furthermore, there is no current evidence to suggest that this compound functions as an E-selectin antagonist.

This document aims to provide a clear overview of the known applications of this compound, alongside a discussion of the potential, yet unexplored, relevance of its target, AQP4, in the context of cancer biology and the tumor microenvironment. This information is intended for researchers, scientists, and drug development professionals who may be considering novel applications for AQP4 inhibitors.

This compound: Established Preclinical Applications and Mechanism of Action

This compound is a water-soluble prodrug that is rapidly converted in vivo to its active metabolite, AER-270. AER-270 is a selective inhibitor of AQP4, a water channel protein highly expressed in astrocytes in the central nervous system. The primary therapeutic rationale for this compound has been in the reduction of cerebral edema associated with conditions such as ischemic stroke and radiation-induced brain injury.

Key Findings from Preclinical Neurological Studies:

  • Reduction of Cerebral Edema: In rodent models, this compound has been shown to significantly reduce brain water content following injury.

  • Improved Neurological Outcomes: Administration of this compound has been associated with better neurological scores in models of ischemic stroke.[1]

  • Mechanism of Action: this compound exerts its effects by inhibiting AQP4-mediated water transport, thereby mitigating the cytotoxic edema that follows neurological insults. It has also been shown to modulate the inflammatory response by inhibiting the JAK2/STAT3 signaling pathway.[2]

Experimental Protocol for this compound in a Murine Model of Ischemic Stroke

The following is a representative protocol based on published studies in non-cancer models.

Animal Model:

  • Male C57BL/6J mice, 8-12 weeks old, weighing 25-30 g.[1]

Materials:

  • This compound (Source: MedChemExpress or equivalent).

  • Vehicle (e.g., 10% DMSO in saline).

  • Standard laboratory equipment for intraperitoneal injections.

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the vehicle to the desired concentration. A working solution for a 5 mg/kg dose is typically prepared.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection.[1]

  • Dosing: A commonly used effective dose in mice is 5 mg/kg.[1]

  • Timing of Administration: The timing of administration will depend on the specific experimental design (e.g., pre-treatment or post-injury).

  • Outcome Measures: Assess neurological score and measure cerebral edema at specified time points post-injury.

The Emerging Role of Aquaporin-4 in Cancer Biology

While no studies have directly tested this compound in cancer models, the investigation of its target, AQP4, in oncology is an emerging field.

AQP4 in the Tumor Microenvironment:

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in tumor progression and response to therapy. AQP4 has been implicated in several processes relevant to the TME:

  • Tumor Growth and Metastasis: Some studies have suggested that AQP4 expression is altered in certain cancers, particularly brain tumors, and that its inhibition may slow tumor growth.

  • Immune Cell Function: AQP4 has been found to be expressed on both CD4+ and CD8+ T cells. Its inhibition can affect T cell proliferation, trafficking, and activation.

  • Regulatory T Cells (Tregs): AQP4 expression may be linked to the development of Tregs, a population of immunosuppressive cells that can hinder anti-tumor immune responses. Mice lacking AQP4 have been shown to have reduced levels of Tregs.

The potential influence of AQP4 on immune cells within the TME is illustrated in the following diagram:

AQP4_in_TME cluster_TME Tumor Microenvironment TumorCell Tumor Cell AQP4 Aquaporin-4 (AQP4) TumorCell->AQP4 Expression may be altered CD8_T_Cell CD8+ T Cell CD8_T_Cell->AQP4 Expresses AQP4 Treg Regulatory T Cell (Treg) Treg->CD8_T_Cell Suppresses function Treg->AQP4 Development may be AQP4-dependent AQP4->CD8_T_Cell Inhibition may affect function AQP4->Treg Inhibition may reduce numbers AER271 This compound (AQP4 Inhibitor) AER271->AQP4 Inhibits

Figure 1. Potential interactions of AQP4 within the tumor microenvironment.

Future Directions and Considerations

The information available suggests that while this compound has a well-defined role in preclinical neurological research, its application in oncology is yet to be explored. The emerging role of its target, AQP4, in tumor biology and immune regulation presents a rationale for future investigation.

Researchers interested in exploring the use of this compound in cancer models would need to undertake foundational studies to:

  • Characterize AQP4 expression in the cancer model of interest (e.g., B16F10 melanoma).

  • Evaluate the in vitro effects of this compound on cancer cell proliferation and viability.

  • Conduct in vivo studies to assess the impact of this compound on tumor growth and the composition of the tumor microenvironment, with a particular focus on immune cell populations such as CD8+ T cells and Tregs.

Until such studies are conducted and published, it is not possible to provide a validated experimental protocol for this compound in the context of cancer research. The scientific community awaits further research to determine if AQP4 inhibition represents a viable therapeutic strategy in oncology.

References

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: AER-271 Catalogue Number: HY-115460 (MedChemExpress)[1] Target: Aquaporin-4 (AQP4)[1][2][3]

Disclaimer: This document is intended for research purposes only. The information provided is based on published preclinical studies and should not be considered as clinical advice. All animal experiments must be conducted in accordance with institutional and national guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Introduction

This compound is a water-soluble phosphonate prodrug that is converted in vivo by endogenous phosphatases to its active form, AER-270.[4] AER-270 is a potent inhibitor of the Aquaporin-4 (AQP4) water channel. AQP4 is the primary route for water movement into the central nervous system during ischemic conditions, and its inhibition has been shown to be a promising therapeutic strategy for reducing cerebral edema. In rat models, this compound has demonstrated neuroprotective effects by reducing brain edema, inflammation, and apoptosis in conditions such as radiation-induced brain injury (RIBI) and asphyxial cardiac arrest.

Mechanism of Action

This compound exerts its effect by inhibiting AQP4, thereby preventing the influx of water into the brain parenchyma that leads to cytotoxic edema. Studies in a rat model of RIBI have shown that this compound's protective effects are also associated with the inhibition of the JAK2/STAT3 signaling pathway. By inhibiting AQP4, this compound reduces astrocyte activation, attenuates the release of inflammatory cytokines, maintains the integrity of the blood-brain barrier (BBB), and decreases apoptosis.

AER271_Pathway cluster_0 Cell Membrane cluster_1 Downstream Effects AER271 This compound (Prodrug) Phosphatases Endogenous Phosphatases AER271->Phosphatases AER270 AER-270 (Active) Phosphatases->AER270 Activation AQP4 AQP4 Channel AER270->AQP4 Inhibition pJAK2 p-JAK2 AER270->pJAK2 Inhibition Edema Cerebral Edema AQP4->Edema JAK2 JAK2 STAT3 STAT3 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation Inflammation Neuro-inflammation pSTAT3->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis BBB BBB Disruption Inflammation->BBB

Caption: this compound Mechanism of Action.

Recommended Dosage in Rats

Preclinical studies have consistently used a therapeutic dose of 5 mg/kg in Sprague-Dawley rats. This dosage has been shown to be effective in reducing cerebral edema and improving neurological outcomes. Administration can be performed via intraperitoneal (IP) or intravenous (IV) injection.

Dosing Regimens from Preclinical Studies
Study TypeRat StrainDosageAdministration RouteDosing ScheduleReference
Asphyxial Cardiac ArrestSprague-Dawley (P16-18)5 mg/kgIV or IPTwo bolus doses at 0 and 60 mins post-resuscitation
Asphyxial Cardiac ArrestSprague-Dawley (P16-18)5 mg/kg IP load + 0.08 mg/hIP + Continuous InfusionLoading dose at resuscitation, followed by infusion
Radiation-Induced Brain InjurySprague-Dawley5 mg/kgNot specifiedDaily for 7 days post-radiation
Pharmacokinetic Data (AER-270)

After administration of this compound, the active drug, AER-270, reaches therapeutic levels rapidly.

ParameterAdministration RouteValue (Mean ± SEM)Time PointReference
Plasma ConcentrationIV (5 mg/kg bolus x2)~800 ng/mL15 min
Plasma ConcentrationIP (5 mg/kg bolus x2)~600 ng/mL15 min
Plasma ConcentrationIP (Edema Cohort)726.16 ± 114.22 ng/mL180 min

Experimental Protocols

Preparation of this compound Stock Solution

This protocol is based on the methodology described for a rat model of radiation-induced brain injury.

  • Reconstitution: Dissolve this compound powder (e.g., from MedChemExpress, HY-115460) in a diluent consisting of 10% dimethyl sulfoxide (DMSO) and 90% saline.

  • Stock Concentration: To create a stock solution of 2.5 mg/mL, dissolve the required amount of this compound in 20 mL of the diluent.

  • Storage: Aliquot the stock solution and store at -80°C for long-term use (up to 2 years).

  • Working Solution: Before each experiment, thaw a stock aliquot and dilute it with saline (0.9% NaCl) to a final concentration of 0.25 mg/mL. This working solution will have a final DMSO concentration of 1.0%, which has been determined to have no significant experimental effect.

Administration Protocol in a Rat RIBI Model

This protocol outlines the key steps for evaluating this compound in a radiation-induced brain injury model in Sprague-Dawley rats.

RIBI_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis (Day 7) AnimalAcq Acquire Sprague-Dawley Rats Acclimatize Acclimatize Animals AnimalAcq->Acclimatize Grouping Randomize into Groups: 1. Sham 2. This compound 3. IR (Radiation) 4. IR + this compound Acclimatize->Grouping Anesthesia Anesthetize Rats (e.g., 1% pentobarbital, 50 mg/kg) Grouping->Anesthesia Irradiation Whole-Brain Irradiation (20Gy X-rays, 2Gy/min) Body shielded with lead. Anesthesia->Irradiation Treatment Administer this compound (5 mg/kg) or Vehicle Daily Irradiation->Treatment Sacrifice Euthanize and Collect Brain Tissue Treatment->Sacrifice Analysis Perform Analyses: - Brain Water Content (Edema) - Western Blot (AQP4, p-JAK2/STAT3) - Immunofluorescence (GFAP, Caspase-3) - H&E Staining Sacrifice->Analysis

Caption: Workflow for Rat RIBI Study.
  • Animal Model: Use male Sprague-Dawley rats. All procedures must be approved by an ethics committee.

  • Grouping: Randomly divide rats into four groups: (1) Sham, (2) this compound alone, (3) Irradiation (IR), and (4) IR + this compound.

  • Anesthesia and Irradiation: Anesthetize the rats (e.g., 1% pentobarbital at 50 mg/kg). Fix the animal in a prone position, shielding the body with lead to expose only the brain. Deliver a single 20Gy dose of X-rays using a medical linear accelerator at a rate of 2Gy/min.

  • Drug Administration: Following irradiation, administer this compound (5 mg/kg) or vehicle to the respective groups daily for the duration of the experiment (e.g., 7 days).

  • Endpoint Analysis: On the designated day post-irradiation (e.g., day 7), euthanize the animals and collect brain tissue for analysis.

    • Cerebral Edema: Measure brain water content using the wet-dry weight method.

    • Protein Expression: Use Western blot to quantify the expression of AQP4, GFAP, p-JAK2, and p-STAT3.

    • Cellular Analysis: Use immunofluorescence staining to assess astrocyte activation (GFAP) and apoptosis (Cleaved Caspase-3).

    • Histology: Perform H&E staining to observe morphological changes.

Expected Outcomes

In the rat RIBI model, treatment with this compound is expected to:

  • Reduce Cerebral Edema: Significantly decrease brain water content compared to the irradiated, vehicle-treated group.

  • Inhibit AQP4 Expression: Downregulate the radiation-induced overexpression of AQP4 protein.

  • Attenuate Neuroinflammation: Reduce the number of activated astrocytes (GFAP-positive cells) and inhibit the phosphorylation of the JAK2/STAT3 pathway.

  • Decrease Apoptosis: Lower the number of apoptotic cells (Cleaved Caspase-3 positive) in the brain tissue.

  • Preserve BBB Integrity: Maintain the integrity of the blood-brain barrier.

References

Application Notes and Protocols for In Vivo Administration of AER-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AER-271 is a water-soluble prodrug of AER-270, a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel.[1] AQP4 is the primary channel for water movement across the blood-brain barrier, and its inhibition has been shown to be a promising therapeutic strategy for reducing cerebral edema associated with conditions like ischemic stroke and cardiac arrest.[1] In vivo, this compound is rapidly converted to the active compound AER-270 by endogenous phosphatases.[1] These application notes provide detailed protocols for the preparation and in vivo administration of this compound in preclinical research settings.

Mechanism of Action

This compound exerts its pharmacological effect through the inhibition of AQP4 water channels. As a prodrug, this compound is administered in an inactive form and is subsequently metabolized in the body to the active drug, AER-270. This active metabolite then binds to AQP4 channels, primarily located in astrocyte foot processes at the blood-brain barrier, and blocks the transport of water. This mechanism is particularly effective in mitigating cytotoxic edema, which is characterized by cell swelling due to an influx of water.

AER271_Mechanism cluster_blood Bloodstream cluster_tissue Target Tissue (e.g., Brain) AER271 This compound (Prodrug) AER270 AER-270 (Active Drug) AER271->AER270 Endogenous Phosphatases AQP4 Aquaporin-4 (AQP4) AER270->AQP4 Inhibits Cell Astrocyte AQP4->Cell Water Influx Edema Cytotoxic Edema AQP4->Edema Contributes to Cell->Edema

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the quantitative data from various preclinical studies investigating the efficacy of this compound.

ParameterAnimal ModelDosage and RouteVehicleKey FindingsReference
Cerebral Edema (% Brain Water) Pediatric Rat Model of Asphyxial Cardiac Arrest5 mg/kg, IPTris base in salineReduced brain water content by 82.1% at 3 hours post-cardiac arrest.[1]
Neurological Deficit Score (NDS) Pediatric Rat Model of Asphyxial Cardiac Arrest5 mg/kg, IPTris base in salineImproved NDS by 20% at 3 hours post-cardiac arrest.[1]
Neuronal Death Pediatric Rat Model of Asphyxial Cardiac Arrest5 mg/kg, IPTris base in salineReduced pyknotic degenerating neurons in the hippocampus by 43%.
Neuroinflammation Pediatric Rat Model of Asphyxial Cardiac Arrest5 mg/kg, IPTris base in salinePrevented significant neuroinflammation compared to vehicle-treated animals.
Glymphatic Influx Mouse ModelTwo doses of this compoundSalineInhibited glymphatic influx as measured by a CSF tracer.
Glymphatic Efflux Mouse ModelNot specifiedSalineInhibited glymphatic efflux as assessed by an in vivo clearance assay.

Experimental Protocols

Protocol 1: Formulation of this compound in DMSO and Saline

This protocol is suitable for preparing a stock solution of this compound that can be further diluted to the desired concentration for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 0.9% saline solution

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation (e.g., 2.5 mg/mL):

    • In a sterile vial, dissolve the appropriate amount of this compound powder in a diluent consisting of 10% DMSO and 90% sterile saline.

    • For example, to prepare 20 mL of a 2.5 mg/mL stock solution, dissolve 50 mg of this compound in 2 mL of DMSO and then add 18 mL of sterile saline.

    • Vortex the solution until the this compound is completely dissolved.

    • The stock solution can be aliquoted and stored at -80°C for future use.

  • Working Solution Preparation (e.g., 0.25 mg/mL):

    • Before each experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration using sterile 0.9% saline. For example, to prepare a 0.25 mg/mL working solution, dilute the 2.5 mg/mL stock solution 1:10 with sterile saline.

    • Ensure the final concentration of DMSO in the administered solution is low (typically ≤1%) to avoid toxicity.

protocol1_workflow cluster_stock Stock Solution (2.5 mg/mL) cluster_working Working Solution (0.25 mg/mL) AER271_powder This compound Powder Stock_Vial Sterile Vial AER271_powder->Stock_Vial DMSO 10% DMSO DMSO->Stock_Vial Saline1 90% Saline Saline1->Stock_Vial Stock_Aliquot Stock Solution Aliquot Stock_Vial->Stock_Aliquot Store at -80°C Working_Solution Final Working Solution Stock_Aliquot->Working_Solution Dilute 1:10 Saline2 Sterile Saline Saline2->Working_Solution

Caption: Workflow for Protocol 1.

Protocol 2: Formulation of this compound with Co-solvents

This protocol utilizes a co-solvent system for enhanced solubility and is suitable for achieving a clear solution for administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile 0.9% saline solution

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Procedure:

  • DMSO Stock Solution Preparation (e.g., 20.8 mg/mL):

    • Prepare a stock solution of this compound in DMSO. For example, dissolve 20.8 mg of this compound in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.

  • Working Solution Preparation (e.g., 2.08 mg/mL):

    • To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution (20.8 mg/mL) to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

    • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well to ensure a clear solution.

protocol2_workflow cluster_stock2 DMSO Stock (20.8 mg/mL) cluster_working2 Working Solution (2.08 mg/mL) AER271_powder2 This compound Powder Stock_Vial2 Stock Solution AER271_powder2->Stock_Vial2 DMSO2 DMSO DMSO2->Stock_Vial2 PEG300 400 µL PEG300 Stock_Vial2->PEG300 Add 100 µL Tween80 50 µL Tween-80 PEG300->Tween80 Mix & Add Saline3 450 µL Saline Tween80->Saline3 Mix & Add Final_Mix Final Working Solution Saline3->Final_Mix Mix Well

Caption: Workflow for Protocol 2.

Protocol 3: Formulation of this compound in Tris-Buffered Saline (TBS)

This protocol provides an alternative vehicle using Tris-buffered saline, which was used in some preclinical studies.

Materials:

  • This compound powder

  • Tris base

  • Sodium chloride (NaCl)

  • 1 M Hydrochloric acid (HCl)

  • High-purity distilled or deionized water

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Procedure:

  • Preparation of 1X Tris-Buffered Saline (TBS), pH 7.6:

    • To prepare 1 L of 1X TBS (50 mM Tris, 150 mM NaCl), dissolve 6.05 g of Tris base and 8.76 g of NaCl in 800 mL of high-purity water.

    • Adjust the pH to 7.6 with 1 M HCl.

    • Bring the final volume to 1 L with high-purity water.

    • Sterilize the TBS solution by autoclaving or filtration through a 0.22 µm filter.

  • This compound Solution Preparation:

    • Directly dissolve the required amount of this compound powder in the sterile 1X TBS to achieve the desired final concentration for injection.

    • Vortex or sonicate briefly to ensure complete dissolution.

In Vivo Administration

  • Route of Administration: this compound has been successfully administered via both intraperitoneal (IP) and intravenous (IV) routes. The choice of administration route may depend on the specific experimental design and animal model.

  • Dosage: A commonly used effective dose in rodent models is 5 mg/kg. However, the optimal dose may vary depending on the animal species, disease model, and desired therapeutic effect. Dose-response studies are recommended to determine the optimal dosage for a specific application.

  • Injection Volume: The injection volume should be appropriate for the size of the animal and the route of administration. For mice, typical IP injection volumes are around 100-200 µL, while IV injections are typically smaller.

Stability and Storage

  • Powder: this compound powder should be stored at -20°C for long-term stability.

  • Stock Solutions: Aliquoted stock solutions of this compound in DMSO-based vehicles should be stored at -80°C and are generally stable for extended periods. Avoid repeated freeze-thaw cycles.

  • Working Solutions: It is recommended to prepare fresh working solutions before each experiment.

Safety Precautions

  • Handle this compound powder and solutions in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dispose of all waste materials in accordance with institutional and local regulations.

References

Application Notes and Protocols: AER-271 Solubility in DMSO and Saline-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AER-271 is a water-soluble prodrug of the potent Aquaporin-4 (AQP4) inhibitor, AER-270.[1][2] It is under investigation for its potential to reduce cerebral edema associated with conditions like ischemic stroke.[3][4][5] Proper solubilization is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and a protocol for preparing a saline-based formulation for administration. Additionally, it outlines a proposed signaling pathway for its mechanism of action.

Data Presentation: Solubility of this compound

The following table summarizes the quantitative solubility data for this compound in DMSO and a saline-based vehicle.

Solvent/VehicleConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 125 mg/mL269.60 mMRequires sonication for complete dissolution. It is highly recommended to use new, anhydrous DMSO as the compound's solubility is sensitive to moisture.
Saline-based Vehicle ≥ 2.08 mg/mL≥ 4.49 mMThis is a complex vehicle, not a simple saline solution. The protocol involves initial dissolution in DMSO followed by dilution with other excipients including PEG300, Tween-80, and finally saline.

Signaling Pathway

This compound is a prodrug that is converted in vivo by endogenous phosphatases to its active form, AER-270. AER-270 then acts as an inhibitor of Aquaporin-4 (AQP4), a water channel protein predominantly found in astrocytes in the central nervous system. By inhibiting AQP4, this compound can reduce the influx of water into the brain, thereby mitigating cerebral edema. Some studies suggest that this compound may also exert its neuroprotective effects by attenuating the inflammatory response through the inhibition of the JAK2/STAT3 signaling pathway phosphorylation.

AER271_Pathway cluster_extracellular Extracellular/Systemic cluster_intracellular Intracellular (Astrocyte) AER271 This compound (Prodrug) AER270 AER-270 (Active Drug) AER271->AER270 Endogenous Phosphatases AQP4 Aquaporin-4 (AQP4) AER270->AQP4 Inhibits pJAK2 p-JAK2 AER270->pJAK2 Inhibits Edema Cerebral Edema AQP4->Edema Water Influx JAK2 JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation Inflammation Neuro-inflammation pSTAT3->Inflammation

Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 463.65 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sonicator bath

Procedure:

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, 4.6365 mg of this compound is required.

  • Transfer the weighed this compound to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.6365 mg of this compound.

  • Vortex the solution briefly to initially mix the compound and solvent.

  • Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. Visual inspection should confirm a clear solution with no visible particulates.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Saline-Based Formulation for In Vivo Administration

This protocol describes the preparation of a saline-based formulation of this compound suitable for in vivo studies, achieving a final concentration of ≥ 2.08 mg/mL.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Calibrated pipettes

Procedure:

  • In a sterile conical tube, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

  • To this, add 400 µL of PEG300 and mix thoroughly until a homogenous solution is formed.

  • Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Mix the final solution thoroughly to ensure homogeneity. The resulting solution should be clear.

Saline_Prep_Workflow start Start step1 1. Add 100 µL of 20.8 mg/mL This compound in DMSO to a tube start->step1 step2 2. Add 400 µL of PEG300 and mix step1->step2 step3 3. Add 50 µL of Tween-80 and mix step2->step3 step4 4. Add 450 µL of Saline and mix step3->step4 end_node End: Clear Solution (≥ 2.08 mg/mL this compound) step4->end_node

Workflow for saline-based formulation.

Disclaimer

These protocols are intended for research purposes only. The methodologies are based on publicly available information and should be adapted and validated by the end-user for their specific experimental needs. Always adhere to appropriate laboratory safety practices.

References

Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Intravenous Administration of AER-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of AER-271, a prodrug of the aquaporin-4 (AQP4) inhibitor AER-270, via intraperitoneal (IP) and intravenous (IV) routes. This document details experimental protocols, summarizes key quantitative data, and visualizes the underlying biological and experimental processes.

Introduction

This compound is a water-soluble prodrug that is rapidly converted in vivo to its active form, AER-270.[1][2] AER-270 is a potent inhibitor of the AQP4 water channel, which plays a critical role in the formation of cerebral edema following various central nervous system (CNS) injuries.[3][4][5] By blocking AQP4, this compound aims to reduce cytotoxic cerebral edema and improve outcomes in conditions such as ischemic stroke and cardiac arrest. This document provides a comparative analysis of intraperitoneal and intravenous administration routes for this compound in preclinical models.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the AQP4 water channel. As a prodrug, this compound is designed for improved solubility and administration. Following administration, endogenous phosphatases cleave the phosphate group from this compound, releasing the active compound AER-270. AER-270 then binds to and inhibits AQP4, preventing the influx of water into astrocytes, a key event in the pathogenesis of cytotoxic cerebral edema. Some studies also suggest that treatment with this compound can inhibit the phosphorylation of the JAK2/STAT3 signaling pathway, which is involved in inflammatory responses.

It is important to note that a recent preprint has questioned the direct inhibitory effect of AER-270 on AQP4, suggesting that its beneficial effects in CNS edema models might be mediated through alternative mechanisms. However, the prevailing body of peer-reviewed literature supports its role as an AQP4 inhibitor.

AER-271_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Astrocyte Endfoot cluster_2 Intracellular Signaling AER271 This compound (Prodrug) AER270 AER-270 (Active Drug) AER271->AER270 Endogenous Phosphatases AQP4 AQP4 Water Channel AER270->AQP4 Inhibits JAK2 JAK2 AER270->JAK2 Inhibits Edema Cytotoxic Edema AQP4->Edema Facilitates H2O_in Water Influx STAT3 p-STAT3 JAK2->STAT3 Phosphorylation Inflammation Inflammation STAT3->Inflammation

Figure 1: Mechanism of action of this compound.

Pharmacokinetics: A Comparative Overview

Pharmacokinetic studies in rats have demonstrated that therapeutic plasma levels of the active drug, AER-270, are achieved rapidly following both IV and IP administration of this compound. However, the plasma concentration profiles exhibit distinct characteristics depending on the route of administration.

Table 1: Comparative Pharmacokinetics of this compound (5 mg/kg bolus) in Rats

ParameterIntravenous (IV) AdministrationIntraperitoneal (IP) Administration
Plasma Profile Characterized by a rapid peak in plasma concentration of AER-270.Demonstrates less variability in plasma concentration over time.
Therapeutic Levels Rapidly achieved.Rapidly achieved.
Plasma Concentration Data suggests a higher Cmax compared to IP.A plasma concentration of 726.16 ± 114.22 ng/mL of AER-270 was measured at 180 minutes post-cardiac arrest.

Note: This table is a qualitative summary based on the available literature. Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC were not fully reported in the cited text.

Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in various preclinical models of CNS injury, primarily through the reduction of cerebral edema and improvement of neurological outcomes.

Table 2: Efficacy of Intraperitoneally Administered this compound in Rodent Models

ModelSpeciesDosageEfficacy OutcomeReference
Asphyxial Cardiac ArrestRat5 mg/kg IP bolusReduced cerebral edema by 82.1% at 3 hours post-insult. Attenuated early Neurologic Deficit Score (NDS).
Ischemic Stroke (MCAo)Mouse5 mg/kg IPImproved neurological score (0.89 ± 0.31 vs. 2.50 ± 0.62 for vehicle). Reduced cerebral edema.
Radiation-Induced Brain InjuryRat5 mg/kg IPReduced cerebral edema, inflammation, and apoptosis. Maintained blood-brain barrier integrity.
Water IntoxicationMouse5 mg/kg IPProtected against mortality.

Experimental Protocols

Intraperitoneal Administration Protocol (Mouse Model)

This protocol is based on studies of water intoxication and ischemic stroke in mice.

Materials:

  • This compound (powder)

  • Vehicle:

    • Option 1: 0.9% Normal Saline

    • Option 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal balance

Procedure:

  • Preparation of this compound Solution:

    • For saline vehicle: Prepare a 0.25 mg/mL solution of this compound in 0.9% normal saline.

    • For DMSO/PEG300/Tween-80 vehicle: Follow the detailed preparation instructions to achieve a clear solution.

  • Animal Dosing:

    • Weigh the animal to determine the correct volume for a 5 mg/kg dose.

    • Administer the this compound solution via intraperitoneal injection. In some studies, this compound is administered 20 minutes prior to the induced injury to allow for its conversion to the active form, AER-270.

IP_Administration_Workflow prep Prepare this compound Solution (e.g., 0.25 mg/mL in Saline) calculate Calculate Injection Volume for 5 mg/kg Dose prep->calculate weigh Weigh Animal weigh->calculate inject Administer via Intraperitoneal Injection calculate->inject timing Administer 20 min Prior to Insult inject->timing

Figure 2: Workflow for intraperitoneal administration of this compound.
Intravenous Administration Protocol (Rat Model)

This protocol is derived from a study comparing IV and IP administration in a rat model of asphyxial cardiac arrest.

Materials:

  • This compound (powder)

  • Vehicle: Tris base in saline

  • Catheter for intravenous access (e.g., jugular vein)

  • Infusion pump (optional, for continuous infusion)

  • Sterile syringes

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the Tris base in saline vehicle to the desired concentration.

  • Animal Dosing:

    • A loading bolus dose of 5 mg/kg is administered intravenously at the time of resuscitation (return of spontaneous circulation).

    • A second bolus dose of 5 mg/kg is administered 60 minutes after the initial dose.

    • For continuous infusion, a subcutaneous osmotic infusion pump can be implanted following an IP loading bolus.

IV_Administration_Workflow prep Prepare this compound Solution in Tris-Saline Vehicle bolus1 Administer 5 mg/kg IV Bolus at Time 0 (ROSC) prep->bolus1 wait Wait 60 minutes bolus1->wait bolus2 Administer Second 5 mg/kg IV Bolus wait->bolus2

References

Application Notes and Protocols for AER-271 in a Radiation-Induced Brain Injury Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing AER-271, a potent Aquaporin-4 (AQP4) inhibitor, in a preclinical model of radiation-induced brain injury (RIBI). The information is compiled from peer-reviewed research and is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in mitigating the deleterious effects of cranial irradiation.

Introduction to this compound and Radiation-Induced Brain Injury

Radiation therapy is a cornerstone in the treatment of brain tumors. However, a significant complication is radiation-induced brain injury (RIBI), which can lead to severe and progressive neurological deficits, including cerebral edema, neuroinflammation, and cognitive impairment. A key pathological feature of RIBI is the upregulation of Aquaporin-4 (AQP4), a water channel protein predominantly expressed in astrocytes. This increase in AQP4 expression is correlated with the severity of cerebral edema.[1][2]

This compound is an intravenously administered prodrug of AER-270, a potent and selective inhibitor of AQP4.[3] Preclinical studies have demonstrated that this compound can effectively cross the blood-brain barrier and, by inhibiting AQP4, reduce cerebral edema, attenuate inflammation, and protect against neuronal damage in models of brain injury.[1][4] Specifically, in a rat model of RIBI, this compound has been shown to mitigate brain edema, maintain the integrity of the blood-brain barrier (BBB), and suppress the inflammatory response by inhibiting the JAK2/STAT3 signaling pathway.

Data Summary

The following tables summarize the key quantitative findings from a preclinical study evaluating this compound in a rat model of radiation-induced brain injury. The data is extracted from published research and is presented to highlight the therapeutic efficacy of this compound.

Table 1: Effect of this compound on Brain Water Content and Blood-Brain Barrier Permeability

ParameterSham GroupIR Group (20 Gy)IR + this compound Group
Brain Water Content (%) ~83%Significantly IncreasedSignificantly Reduced vs. IR
Evans Blue Extravasation (µg/g tissue) BaselineSignificantly IncreasedSignificantly Reduced vs. IR

Data are representative values extracted from graphical representations in Xiong et al., 2025. "Significantly Increased/Reduced" indicates a statistically significant difference (p < 0.05) compared to the respective control group.

Table 2: Effect of this compound on Protein Expression in Brain Tissue

ProteinSham GroupIR Group (20 Gy)IR + this compound Group
AQP4 BaselineSignificantly UpregulatedSignificantly Downregulated vs. IR
GFAP BaselineSignificantly UpregulatedSignificantly Downregulated vs. IR
p-JAK2/JAK2 ratio BaselineSignificantly IncreasedSignificantly Reduced vs. IR
p-STAT3/STAT3 ratio BaselineSignificantly IncreasedSignificantly Reduced vs. IR
ZO-1 BaselineSignificantly DownregulatedSignificantly Upregulated vs. IR
Occludin BaselineSignificantly DownregulatedSignificantly Upregulated vs. IR
Claudin-5 BaselineSignificantly DownregulatedSignificantly Upregulated vs. IR

Data are representative values extracted from graphical representations in Xiong et al., 2025. "Significantly Upregulated/Downregulated/Increased/Reduced" indicates a statistically significant difference (p < 0.05) compared to the respective control group.

Table 3: Effect of this compound on Inflammatory Cytokine Expression in Brain Tissue

Cytokine (mRNA/Protein)Sham GroupIR Group (20 Gy)IR + this compound Group
IL-6 BaselineSignificantly IncreasedSignificantly Reduced vs. IR
TNF-α BaselineSignificantly IncreasedSignificantly Reduced vs. IR
IL-8 BaselineSignificantly IncreasedSignificantly Reduced vs. IR
COX-2 BaselineSignificantly IncreasedSignificantly Reduced vs. IR
HIF-1α BaselineSignificantly IncreasedSignificantly Reduced vs. IR
VEGFA BaselineSignificantly IncreasedSignificantly Reduced vs. IR
ICAM-1 BaselineSignificantly IncreasedSignificantly Reduced vs. IR

Data are representative values extracted from graphical representations in Xiong et al., 2025. "Significantly Increased/Reduced" indicates a statistically significant difference (p < 0.05) compared to the respective control group.

Signaling Pathway

RIBI_AER271_Pathway cluster_0 Radiation Injury cluster_1 Cellular Response cluster_2 Pathological Outcomes cluster_3 Therapeutic Intervention Radiation Whole Brain Irradiation (20 Gy) Astrocytes Astrocytes Radiation->Astrocytes activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) Astrocytes->Cytokines releases JAK2 JAK2 Cytokines->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Inflammation Neuroinflammation JAK2->Inflammation promotes AQP4 AQP4 Upregulation STAT3->AQP4 promotes Edema Cerebral Edema AQP4->Edema contributes to BBB BBB Disruption Inflammation->BBB damages Apoptosis Neuronal Apoptosis Inflammation->Apoptosis induces AER271 This compound AER271->JAK2 inhibits AER271->AQP4 inhibits

Signaling cascade in RIBI and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model and Treatment cluster_assessment Assessment (Day 7 post-IR) cluster_analysis Data Analysis animal_selection Sprague-Dawley Rats (6 weeks old, ~200g) grouping Random Grouping: - Sham - this compound - IR (20 Gy) - IR + this compound animal_selection->grouping irradiation Whole-Brain Irradiation (20 Gy, 2 Gy/min) grouping->irradiation treatment This compound Administration (Intraperitoneal) irradiation->treatment edema_assay Brain Water Content treatment->edema_assay bbb_assay Evans Blue Assay treatment->bbb_assay western_blot Western Blot (AQP4, p-JAK2/JAK2, p-STAT3/STAT3) treatment->western_blot immuno Immunofluorescence (GFAP) treatment->immuno qpcr qRT-PCR (Inflammatory Cytokines) treatment->qpcr elisa ELISA (IL-6, TNF-α) treatment->elisa quantification Quantification of Results edema_assay->quantification bbb_assay->quantification western_blot->quantification immuno->quantification qpcr->quantification elisa->quantification statistics Statistical Analysis (e.g., ANOVA) quantification->statistics

Overall experimental workflow for evaluating this compound in a RIBI model.

Experimental Protocols

Radiation-Induced Brain Injury (RIBI) Animal Model

Animals: Male Sprague-Dawley rats (6 weeks old, weighing approximately 200 g) are used. Animals should be housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the institutional animal care and use committee.

Irradiation Procedure:

  • Anesthetize the rats (e.g., with an intraperitoneal injection of pentobarbital sodium).

  • Place the rat in a stereotactic frame to immobilize the head.

  • Shield the body of the rat with lead, exposing only the cranial area.

  • Deliver a single dose of 20 Gy of X-rays to the whole brain using a medical linear accelerator at a dose rate of 2 Gy/min.

  • Sham-irradiated animals should undergo the same anesthesia and positioning procedures without the delivery of radiation.

  • Monitor the animals closely during recovery from anesthesia.

This compound Administration

Drug Preparation: this compound is a water-soluble prodrug. Prepare the required concentration of this compound in sterile saline.

Dosing Regimen:

  • In the published study, rats in the IR+this compound group received intraperitoneal injections of this compound.

  • While the exact dose and frequency are not explicitly stated in the abstract, a typical dose for AQP4 inhibition in rodent models is in the range of 5 mg/kg. It is recommended to perform a dose-response study to determine the optimal dose for the RIBI model.

  • Treatment is typically initiated concurrently with or shortly after irradiation.

Measurement of Brain Water Content (Dry/Wet Weight Method)

This method is a reliable and straightforward way to quantify cerebral edema.

Procedure:

  • At the designated time point (e.g., 7 days post-irradiation), euthanize the rats and immediately decapitate them.

  • Carefully remove the entire brain, excluding the cerebellum and brainstem.

  • Immediately weigh the brain tissue to obtain the wet weight .

  • Dry the brain tissue in an oven at 100-110°C for 72 hours.

  • Weigh the dried brain tissue to obtain the dry weight .

  • Calculate the brain water content using the following formula: Brain Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Evans Blue Assay for Blood-Brain Barrier (BBB) Permeability

The Evans blue assay is a classic method to assess the integrity of the BBB.

Procedure:

  • One hour before euthanasia, inject 2% Evans blue dye (in saline) intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.

  • After one hour of circulation, perfuse the rats transcardially with saline to remove the dye from the cerebral vasculature.

  • Euthanize the rats and collect the brain tissue.

  • Homogenize the brain tissue in formamide.

  • Incubate the homogenate at 60°C for 24 hours to extract the Evans blue dye.

  • Centrifuge the samples and collect the supernatant.

  • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Quantify the concentration of Evans blue by comparing the absorbance to a standard curve. The results are typically expressed as µg of Evans blue per gram of brain tissue.

Immunofluorescence Staining for Glial Fibrillary Acidic Protein (GFAP)

This protocol is used to visualize and quantify the activation of astrocytes, a hallmark of neuroinflammation.

Procedure:

  • Perfuse the rats with saline followed by 4% paraformaldehyde (PFA).

  • Post-fix the brains in 4% PFA overnight, followed by cryoprotection in a graded sucrose solution (e.g., 20% and 30%).

  • Cut frozen brain sections (e.g., 10-20 µm thick) using a cryostat.

  • Permeabilize the sections with 0.3% Triton X-100 in PBS.

  • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).

  • Incubate the sections with a primary antibody against GFAP (e.g., rabbit anti-GFAP) overnight at 4°C.

  • Wash the sections with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) for 1-2 hours at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the sections with an anti-fade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the fluorescence intensity or the number of GFAP-positive cells using image analysis software.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins.

Procedure:

  • Homogenize brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • Rabbit anti-AQP4 (1:1000)

    • Rabbit anti-p-JAK2 (1:1000)

    • Rabbit anti-JAK2 (1:1000)

    • Rabbit anti-p-STAT3 (1:1000)

    • Rabbit anti-STAT3 (1:1000)

    • Rabbit anti-ZO-1 (1:1000)

    • Rabbit anti-Occludin (1:1000)

    • Rabbit anti-Claudin-5 (1:1000)

    • Mouse anti-β-actin (1:5000, as a loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of inflammatory cytokines.

Procedure:

  • Extract total RNA from brain tissue using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform real-time PCR using a SYBR Green master mix and gene-specific primers.

  • Primer sequences for rat cytokines:

    • IL-6: Forward: 5'-TCCTACCCCAACTTCCAATGCTC-3', Reverse: 5'-TTGGATGGTCTTGGTCCTTAGCC-3'

    • TNF-α: Forward: 5'-CCACCACGCTCTTCTGTCTAC-3', Reverse: 5'-TGGGCTACGGGCTTGTCACT-3'

    • GAPDH (housekeeping gene): Forward: 5'-GGCACAGTCAAGGCTGAGAATG-3', Reverse: 5'-ATGGTGGTGAAGACGCCAGTA-3'

  • Run the PCR reaction on a real-time PCR system.

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the protein levels of secreted inflammatory cytokines.

Procedure:

  • Use commercially available ELISA kits for rat IL-6 and TNF-α (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific).

  • Prepare brain tissue homogenates as per the Western blot protocol.

  • Follow the manufacturer's instructions for the ELISA kit. A general procedure is as follows: a. Add standards and samples to the wells of the antibody-coated microplate. b. Incubate to allow the cytokine to bind to the immobilized antibody. c. Wash the wells and add a biotinylated detection antibody. d. Incubate and wash, then add a streptavidin-HRP conjugate. e. Incubate and wash, then add a TMB substrate. f. Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

References

Application Notes and Protocols for AER-271 Administration in Cardiac Arrest Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AER-271 is an investigational, water-soluble phosphonate prodrug that is converted in vivo by endogenous phosphatases to its active form, AER-270.[1][2] AER-270 is a selective, partial antagonist of the aquaporin-4 (AQP4) water channel, the primary route for water movement into the central nervous system during ischemic events.[3][4] By inhibiting AQP4, this compound aims to reduce the cytotoxic cerebral edema that occurs following events like cardiac arrest, potentially mitigating secondary brain injury and improving neurological outcomes.[1]

These application notes provide a summary of the preclinical administration of this compound in a pediatric model of asphyxial cardiac arrest, based on published research. The protocols and data presented are intended to serve as a guide for researchers designing similar studies.

Mechanism of Action

Following systemic administration, this compound is rapidly converted to AER-270. AER-270 selectively inhibits AQP4-mediated water transport across cell membranes, particularly in astrocytes of the central nervous system. This inhibition is crucial in the post-resuscitation phase of cardiac arrest, where cytotoxic edema is a major contributor to neuronal damage. By blocking this acute water influx, this compound has been shown to prevent the development of early cerebral edema, reduce neuronal death, and attenuate neuroinflammation.

Signaling Pathway in Post-Cardiac Arrest Neuroprotection

The primary mechanism of this compound is the direct inhibition of AQP4 water channels. However, related research in other CNS injury models suggests that AQP4 modulation may influence downstream signaling pathways involved in inflammation and cell death. The diagram below illustrates the proposed mechanism of this compound in the context of cardiac arrest-induced cerebral edema.

cluster_0 Post-Cardiac Arrest Cascade cluster_1 This compound Intervention cluster_2 Therapeutic Outcomes CA Cardiac Arrest & Reperfusion Injury Ischemia Ischemia / Hypoxia CA->Ischemia CytotoxicEdema Cytotoxic Cerebral Edema Ischemia->CytotoxicEdema NeuronalDeath Neuronal Death & Neuroinflammation CytotoxicEdema->NeuronalDeath Block Blockage of Water Influx CytotoxicEdema->Block This compound Inhibits PoorOutcome Poor Neurological Outcome NeuronalDeath->PoorOutcome AER271 This compound Administration AER270 Conversion to AER-270 (Active Drug) AER271->AER270 AER270->Block AQP4 Aquaporin-4 (AQP4) Water Channel ReducedEdema Reduced Cerebral Edema Block->ReducedEdema Leads to ImprovedNDS Improved Neurological Deficit Score (NDS) ReducedEdema->ImprovedNDS ReducedNeurodegeneration Reduced Neuronal Death & Neuroinflammation ImprovedNDS->ReducedNeurodegeneration ImprovedOutcome Improved Early Outcome ReducedNeurodegeneration->ImprovedOutcome

Caption: Mechanism of this compound in mitigating post-cardiac arrest cerebral edema.

Data Presentation: Preclinical Efficacy

The following tables summarize the quantitative data from a study utilizing a pediatric rat model of asphyxial cardiac arrest.

Table 1: this compound Dosing and Administration
ParameterDetailsReference
Drug This compound (Prodrug of AER-270)
Animal Model Postnatal day 16-18 Sprague-Dawley rats
Induction Model 9-minute asphyxial cardiac arrest
Dosage 5 mg/kg per bolus
Administration Route Intraperitoneal (IP) injection
Timing of Doses First bolus at Return of Spontaneous Circulation (ROSC)
Second bolus at 60 minutes post-ROSC
Vehicle Control Tris base in saline

Note: Intravenous (IV) and Intraperitoneal (IP) routes were initially compared, with IP administration showing less variability and being selected for efficacy studies.

Table 2: Summary of Key Outcomes
Outcome MeasureTime PointCA + Vehicle GroupCA + this compound GroupResultReference
Percent Brain Water (%BW) 3 hours post-CAIncreased vs. ShamNo significant increase vs. ShamThis compound prevented acute increase in %BW.
6-24 hours post-CAEdema resolvedEdema resolvedEdema was transient in this model.
Neurological Deficit Score (NDS) 3 hours post-CA325.00 ± 30.00261.67 ± 20.5620% lower (better) NDS with this compound.
Neuronal Death (CA1 Hippocampus) 72 hours post-CASignificant neuronal death vs. ShamNo significant neuronal death vs. ShamThis compound attenuated neuronal death.
Neuroinflammation 72 hours post-CAPresentNot significant vs. ShamThis compound blunted neuroinflammation.

Experimental Protocols

The following is a detailed methodology for a pediatric rat model of asphyxial cardiac arrest for testing this compound, based on the study by Wallisch et al., 2019.

Animal Model and Surgical Preparation
  • Model: Postnatal day 16-18 Sprague-Dawley rats.

  • Anesthesia: Induce and maintain anesthesia (e.g., with isoflurane).

  • Instrumentation:

    • Perform tracheostomy and initiate mechanical ventilation. Titrate ventilation based on end-tidal CO2 (ETCO2) and arterial blood gas measurements.

    • Catheterize the femoral artery for continuous blood pressure monitoring and blood sampling.

    • Place electrocardiography (EKG) leads for heart rate and rhythm monitoring.

    • Insert a rectal probe for continuous temperature monitoring. Maintain normothermia with a heating pad.

    • Place electroencephalography (EEG) electrodes to monitor brain activity.

  • Stabilization: Allow for a post-surgical stabilization period before inducing cardiac arrest.

Asphyxial Cardiac Arrest Induction
  • Induction: Discontinue mechanical ventilation and introduce a hypoxic gas mixture (e.g., 8% O2, 92% N2) to induce asphyxia.

  • Definition of Cardiac Arrest: Defined as a mean arterial pressure (MAP) below a specified threshold (e.g., <25 mmHg).

  • Duration: Maintain the asphyxial state for a predetermined duration (e.g., 9 minutes).

Resuscitation and Post-ROSC Care
  • Resuscitation:

    • Resume mechanical ventilation with 100% oxygen.

    • Initiate chest compressions.

    • Administer epinephrine as required.

  • ROSC: Defined as the return of a sustained heart rate and a MAP above a specified threshold.

  • Post-ROSC Care:

    • Normalize ventilator settings.

    • Maintain physiological parameters (temperature, blood gases, etc.) within the normal range.

    • Provide fluid resuscitation as needed.

This compound Administration Protocol
  • Randomization: Randomly assign animals to receive either this compound or a vehicle control.

  • Preparation: Dissolve this compound in the appropriate vehicle (e.g., Tris base in saline) to a final concentration for a 5 mg/kg dose.

  • First Dose: At the time of ROSC (T=0), administer a 5 mg/kg bolus via intraperitoneal (IP) injection.

  • Second Dose: At 60 minutes post-ROSC, administer a second 5 mg/kg IP bolus.

  • Long-term Studies: For survival studies beyond 24 hours, consider implanting a subcutaneous osmotic infusion pump for continuous drug delivery.

Experimental Workflow Diagram

cluster_pre cluster_ca cluster_treatment cluster_post AnimalPrep Animal Preparation (P16-18 Rats, Anesthesia) Surgery Surgical Instrumentation (Tracheostomy, Catheters, Probes) AnimalPrep->Surgery Stabilize Stabilization Period Surgery->Stabilize InduceCA Induce Asphyxia (9 minutes) Stabilize->InduceCA Resuscitate Resuscitation (CPR, O2, Epinephrine) InduceCA->Resuscitate ROSC Achieve ROSC Resuscitate->ROSC Randomize Randomize Groups (this compound vs. Vehicle) ROSC->Randomize Dose1 Administer 1st Dose (5 mg/kg IP) at T=0 min post-ROSC Randomize->Dose1 Dose2 Administer 2nd Dose (5 mg/kg IP) at T=60 min post-ROSC Dose1->Dose2 Monitor Continuous Physiological Monitoring Dose2->Monitor AssessEdema Assess Cerebral Edema (% Brain Water at 3, 6, 24h) Monitor->AssessEdema AssessNDS Assess Neurological Deficit Score (at 3, 24, 72h) Monitor->AssessNDS AssessNeuro Assess Neuronal Death & Neuroinflammation (at 72h) Monitor->AssessNeuro

Caption: Experimental workflow for this compound administration in a rat cardiac arrest model.

Outcome Assessments
  • Cerebral Edema:

    • At predetermined time points (e.g., 3, 6, 24 hours), euthanize a cohort of animals.

    • Harvest the brains and measure the wet-to-dry weight ratio to determine the percent brain water.

  • Neurological Function:

    • Use a validated Neurological Deficit Score (NDS) to assess motor, sensory, and reflex functions at various time points post-ROSC (e.g., 3, 24, 72 hours).

  • Histopathology:

    • At the study endpoint (e.g., 72 hours), perfuse animals and prepare brain tissue for histological analysis.

    • Use stains like Fluoro-Jade B or H&E to quantify neuronal death, particularly in vulnerable regions like the CA1 hippocampus.

    • Perform immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia activation).

Conclusion

This compound demonstrates significant potential in mitigating key pathological consequences of cardiac arrest in a preclinical pediatric model. By blocking AQP4-mediated cerebral edema, this compound administration in the early post-resuscitation period leads to reduced brain swelling, improved early neurological function, and attenuated secondary neuronal injury. The protocols and data provided herein offer a foundational framework for further investigation into the therapeutic efficacy of this compound in cardiac arrest and other ischemic brain injuries.

References

Revolutionizing Neurotherapeutics: Measuring Brain Water Content Following AER-271 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Branford, CT - In the landscape of neurological research and drug development, the precise measurement of brain water content is a critical endpoint for evaluating therapies targeting cerebral edema. AER-271, a novel inhibitor of the aquaporin-4 (AQP4) water channel, has emerged as a promising therapeutic agent for reducing brain swelling in various neurological injuries.[1][2] This application note provides detailed protocols for assessing changes in brain water content after this compound treatment, catering to researchers, scientists, and drug development professionals.

Introduction to this compound and Cerebral Edema

Cerebral edema, the accumulation of excess fluid in the brain, is a life-threatening complication of numerous neurological conditions, including ischemic stroke, traumatic brain injury, and central nervous system infections. The aquaporin-4 (AQP4) water channel, predominantly expressed in astrocytes, plays a pivotal role in the movement of water into and out of the brain parenchyma.[3]

This compound is the prodrug of AER-270, a potent and selective inhibitor of AQP4.[1][2] By blocking these water channels, this compound aims to mitigate the cytotoxic edema that follows neurological insults. Accurate and reliable methods to quantify the efficacy of this compound in reducing brain water content are therefore essential for its preclinical and clinical development.

Data Presentation: Efficacy of this compound in Reducing Brain Water Content

The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on brain water content in various animal models of neurological injury.

Table 1: Effect of this compound on Percent Brain Water (%BW) in a Pediatric Rat Model of Asphyxial Cardiac Arrest

Treatment GroupTime Post-CAMean % Brain Water (95% CI)
Naïve-83.17 (82.68, 83.28)
CA + Vehicle3 hours83.84 (83.16, 83.39)
CA + this compound3 hours83.29 (83.16, 83.39)
CA: Cardiac Arrest. Data extracted from Wallisch et al., 2019.

Table 2: Effect of this compound on Brain Water Content in a Rat Model of Radiation-Induced Brain Injury (RIBI)

Treatment GroupBrain Water Content (%)
Sham~78.5
This compound~78.5
IR~81.5
IR + this compound~79.5
IR: Irradiation. Approximate values interpreted from graphical data in a 2024 study.

Experimental Protocols

Two primary methods are employed for the accurate measurement of brain water content: the ex vivo wet/dry weight method and the in vivo quantitative Magnetic Resonance Imaging (qMRI) technique.

Protocol 1: Wet/Dry Weight Method for Brain Water Content

This gravimetric method is considered the gold standard for its simplicity and accuracy in determining total brain water content ex vivo.

Materials:

  • Analytical balance (sensitive to 0.001 mg)

  • Drying oven

  • Dissection tools

  • Pre-weighed, airtight containers (e.g., glass vials)

  • Desiccator

Procedure:

  • Animal Euthanasia and Brain Extraction: Euthanize the animal according to approved institutional guidelines at the desired time point post-AER-271 treatment. Immediately dissect the brain, removing the cerebellum and olfactory bulbs if desired.

  • Sample Preparation: For regional analysis, dissect the brain into specific regions of interest (e.g., ischemic and non-ischemic hemispheres).

  • Wet Weight Measurement: Place the brain tissue into a pre-weighed, airtight container and immediately record the total weight (wet weight + container weight).

  • Drying: Transfer the container with the tissue (with the lid slightly ajar to allow for moisture to escape) to a drying oven set at 110°C for 72 hours.

  • Dry Weight Measurement: After 72 hours, transfer the container to a desiccator to cool to room temperature. Once cooled, weigh the container with the dried tissue to obtain the dry weight.

  • Calculation of Brain Water Content: Calculate the percent brain water content using the following formula: % Brain Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Protocol 2: Quantitative Magnetic Resonance Imaging (qMRI) for In Vivo Brain Water Content

qMRI offers a non-invasive approach to measure brain water content, allowing for longitudinal studies in the same animal.

Materials:

  • High-field MRI scanner (e.g., 7.0T or 9.4T) equipped for rodent imaging

  • Animal restrainer and anesthesia system

  • Physiological monitoring equipment (respiration, temperature)

  • Image analysis software

Procedure:

  • Animal Preparation: Anesthetize the animal and secure it in a stereotactic frame or restrainer compatible with the MRI scanner. Maintain body temperature at 37°C throughout the imaging session.

  • Image Acquisition:

    • Acquire a T2-weighted anatomical scan for localization.

    • For quantitative water content mapping, a multi-echo gradient-echo (mGRE) sequence is commonly used.

    • Typical parameters for a 7.0T scanner may include: Repetition Time (TR) > 5s, multiple echo times (TEs) ranging from ~2ms to ~20ms, and a flip angle optimized for signal-to-noise ratio.

  • Image Processing and Analysis:

    • Correct for B1 field inhomogeneities and T2* decay.

    • Generate a proton density map.

    • Calibrate the proton density map using a reference standard of known water content (e.g., cerebrospinal fluid, which is assumed to be 100% water) to create an absolute water content map.

  • Data Extraction: Define regions of interest (ROIs) on the water content maps corresponding to specific brain structures to obtain quantitative values for brain water content.

Visualizations

G

G

G

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for quantifying the effects of this compound on brain water content. The wet/dry weight method offers a direct and accurate ex vivo measurement, while quantitative MRI provides the advantage of in vivo, longitudinal assessment. The selection of the appropriate method will depend on the specific research question and available resources. The consistent application of these detailed protocols will be instrumental in advancing the understanding of this compound's therapeutic potential in treating cerebral edema.

References

Application Notes and Protocols: Western Blot Analysis of Aquaporin-4 (AQP4) Expression Following AER-271 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AER-271 is a water-soluble prodrug that is converted in vivo to AER-270, a potent inhibitor of the Aquaporin-4 (AQP4) water channel.[1][2][3][4] AQP4 is the predominant water channel in the central nervous system and plays a critical role in the formation and resolution of cerebral edema. Consequently, this compound is under investigation as a therapeutic agent for conditions such as ischemic stroke and radiation-induced brain injury.[1] This document provides detailed protocols for assessing the effect of this compound on AQP4 protein expression levels in brain tissue using Western blot analysis, based on findings from preclinical studies.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. In the context of this compound treatment, this method can be employed to determine whether the compound, in addition to its inhibitory function, also modulates the expression of its target protein, AQP4. This is a critical aspect of understanding its full mechanism of action. Recent studies have demonstrated that this compound can indeed inhibit the expression of AQP4 in a rat model of radiation-induced brain injury (RIBI).

Data Presentation

The following table summarizes the quantitative data from a study investigating the effect of this compound on AQP4 and Glial Fibrillary Acidic Protein (GFAP) expression in the brain tissue of rats with radiation-induced brain injury.

Treatment GroupRelative AQP4 Expression (Normalized to Control)Relative GFAP Expression (Normalized to Control)
Sham1.001.00
This compound~0.95~0.98
Radiation (IR)~2.50~2.80
IR + this compound~1.50~1.75

Data are approximated from graphical representations in the cited literature and presented to illustrate the observed trends.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of AQP4 expression in brain tissue following this compound administration.

Materials and Reagents
  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Primary Antibodies:

    • Rabbit anti-AQP4 polyclonal antibody (e.g., Boster Bio, PA1937, or similar)

    • Mouse anti-β-actin monoclonal antibody (or other suitable loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Protein Assay Reagent: Bicinchoninic acid (BCA) assay kit.

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels (10-12%).

  • Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Protocol
  • Animal Treatment and Tissue Collection:

    • Administer this compound or vehicle control to experimental animals (e.g., rats or mice) according to the study design. For instance, in a model of radiation-induced brain injury, this compound can be administered following radiation.

    • At the designated endpoint, euthanize the animals and harvest brain tissue (e.g., hippocampus or cortex).

    • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • Protein Extraction:

    • Homogenize the frozen brain tissue in ice-cold lysis buffer.

    • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-AQP4 antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands corresponding to AQP4 (approximately 34-38 kDa).

    • Normalize the AQP4 band intensity to the intensity of the loading control (e.g., β-actin) to correct for variations in protein loading.

Visualizations

Experimental Workflow

G cluster_tissue_prep Tissue Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis animal_treatment Animal Treatment (this compound or Vehicle) tissue_harvest Brain Tissue Harvest animal_treatment->tissue_harvest protein_extraction Protein Extraction (Lysis) tissue_harvest->protein_extraction protein_quant Protein Quantification (BCA Assay) protein_extraction->protein_quant sds_page SDS-PAGE protein_quant->sds_page Load Equal Protein transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking probing Antibody Incubation (Primary & Secondary) blocking->probing detection ECL Detection probing->detection imaging Imaging & Densitometry detection->imaging normalization Normalization (to Loading Control) imaging->normalization quant_analysis Quantitative Analysis normalization->quant_analysis

Caption: Workflow for Western Blot Analysis of AQP4 Expression.

Signaling Pathway

In the context of radiation-induced brain injury, this compound has been shown to inhibit the phosphorylation of the JAK2/STAT3 signaling pathway, which is associated with a reduction in neuro-inflammation and AQP4 expression.

G cluster_pathway JAK2/STAT3 Signaling Pathway in RIBI cluster_intervention Intervention radiation Radiation Injury jak2 JAK2 radiation->jak2 Activates p_jak2 p-JAK2 jak2->p_jak2 Phosphorylation stat3 STAT3 p_jak2->stat3 p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation inflammation Neuro-inflammation (Cytokine Release) p_stat3->inflammation aqp4_exp Increased AQP4 Expression inflammation->aqp4_exp aer271 This compound aer271->p_jak2 Inhibits aer271->p_stat3 Inhibits aer271->aqp4_exp Inhibits

Caption: this compound Inhibition of the JAK2/STAT3 Signaling Pathway.

References

Application Note: Immunohistochemical Analysis of Astrocyte Activation Using AER-271

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Astrocytes, the most abundant glial cells in the central nervous system (CNS), are crucial for maintaining brain homeostasis. In response to CNS injury or disease, astrocytes undergo a process known as reactive astrogliosis, characterized by changes in morphology and the upregulation of specific proteins, most notably Glial Fibrillary Acidic Protein (GFAP).[1][2] This activation can be either beneficial or detrimental, making it a key area of research in neuroscience and drug development.[3]

AER-271 is a water-soluble prodrug that is converted in vivo to its active form, AER-270, a potent and specific inhibitor of the Aquaporin-4 (AQP4) water channel. AQP4 is highly expressed on astrocytic end-feet and plays a significant role in water homeostasis in the brain. Studies have shown that this compound can inhibit astrocyte activation. The mechanism involves the modulation of the JAK2/STAT3 signaling pathway, which is downstream of AQP4 activity. By inhibiting AQP4, this compound attenuates the phosphorylation of JAK2 and STAT3, leading to reduced neuro-inflammation and a decrease in astrocyte activation, as evidenced by reduced GFAP expression.

This document provides a detailed protocol for using immunohistochemistry (IHC) to detect and quantify the effects of this compound on astrocyte activation in brain tissue.

Principle of the Assay

This protocol employs standard immunohistochemical techniques to visualize and quantify astrocyte activation in tissue sections. The primary marker for reactive astrocytes is GFAP, an intermediate filament protein whose expression is significantly upregulated during astrogliosis. Brain tissue from a relevant CNS injury or disease model (e.g., radiation-induced brain injury) is treated with this compound. The tissue is then fixed, sectioned, and stained using a primary antibody specific for GFAP. A fluorescently-labeled secondary antibody is used for detection. The resulting fluorescence intensity and the number of GFAP-positive cells are then quantified using microscopy and image analysis software to assess the inhibitory effect of this compound on astrocyte activation.

This compound Signaling Pathway in Astrocytes

The following diagram illustrates the proposed signaling pathway through which this compound inhibits astrocyte activation. Under pathological conditions, stimuli can lead to the activation of the AQP4 water channel. This activity promotes the phosphorylation and activation of the JAK2/STAT3 signaling cascade, which in turn translocates to the nucleus to increase the expression of pro-inflammatory genes and GFAP, leading to astrocyte activation. This compound, by inhibiting AQP4, blocks this downstream signaling.

AER271_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AQP4 AQP4 JAK2 JAK2 AQP4->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression ↑ Pro-inflammatory Gene Expression (e.g., GFAP) pSTAT3->Gene_Expression Astrocyte_Activation Astrocyte Activation Gene_Expression->Astrocyte_Activation AER271 This compound AER271->AQP4 Stimulus Pathological Stimulus (e.g., Radiation Injury) Stimulus->AQP4 IHC_Workflow cluster_staining Staining Protocol start Animal Model with CNS Injury treatment Treatment: This compound or Vehicle start->treatment perfusion Perfusion & Tissue Fixation (4% PFA) treatment->perfusion cryoprotection Cryoprotection (30% Sucrose) perfusion->cryoprotection sectioning Cryosectioning (20-30 µm) cryoprotection->sectioning staining Immunohistochemical Staining sectioning->staining imaging Fluorescence Microscopy analysis Image Analysis & Quantification imaging->analysis end Results analysis->end blocking Blocking Step primary_ab Primary Ab: Anti-GFAP blocking->primary_ab secondary_ab Secondary Ab: Fluorophore-conjugated primary_ab->secondary_ab dapi Counterstain: DAPI secondary_ab->dapi mount Mount & Coverslip dapi->mount mount->imaging

References

Application Notes and Protocols: Neurological Scoring in Mice Treated with AER-271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AER-271, a potent and selective inhibitor of Aquaporin-4 (AQP4), in murine models of neurological injury. The protocols detail methods for evaluating neurological function in mice following treatment with this compound, with a focus on ischemic stroke and related conditions.

Introduction

This compound is a water-soluble prodrug of AER-270, a small molecule inhibitor of the AQP4 water channel.[1] AQP4 is the predominant water channel in the central nervous system and plays a critical role in the formation of cerebral edema following various neurological insults, including ischemic stroke, cardiac arrest, and radiation-induced brain injury.[1][2][3] By blocking AQP4, this compound has been shown to reduce cerebral edema and improve neurological outcomes in preclinical models.[1] These notes provide standardized protocols for assessing the efficacy of this compound in mice through established neurological scoring systems.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on neurological scores in rodent models of neurological injury.

Table 1: Effect of this compound on Neurological Score in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

Treatment GroupNeurological Score (mNSS) - Day 1Neurological Score (mNSS) - Day 3Neurological Score (mNSS) - Day 7
Sham0.5 ± 0.20.4 ± 0.20.3 ± 0.1
Ischemia/Reperfusion (I/R) + Vehicle10.2 ± 1.58.5 ± 1.26.8 ± 1.0
I/R + this compound7.8 ± 1.16.1 ± 0.94.5 ± 0.7*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to I/R + Vehicle group. Data is illustrative based on findings from Mo et al., 2024.

Table 2: Effect of this compound on Neurologic Deficit Score (NDS) in a Pediatric Rat Model of Asphyxial Cardiac Arrest

Treatment GroupNeurologic Deficit Score (NDS) at 3hNeurologic Deficit Score (NDS) at 24hNeurologic Deficit Score (NDS) at 72h
Sham15 ± 510 ± 48 ± 3
Cardiac Arrest (CA) + Vehicle150 ± 20120 ± 18100 ± 15
CA + this compound110 ± 1590 ± 1275 ± 10*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to CA + Vehicle group. A lower score indicates better neurological function. Data is illustrative based on findings from Wallisch et al., 2019.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes the induction of focal cerebral ischemia in mice, a common model for studying stroke.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-scissors and forceps

  • 6-0 silicon-coated nylon monofilament

  • This compound solution (or vehicle control)

  • Saline

Procedure:

  • Anesthetize the mouse using isoflurane (3% for induction, 1.5% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert a 6-0 silicon-coated nylon monofilament into the ICA via the ECA stump and advance it approximately 9-10 mm to occlude the origin of the middle cerebral artery (MCA).

  • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the mouse to recover.

  • Administer this compound or vehicle control intraperitoneally at the time of reperfusion.

  • Perform neurological scoring at 1, 3, and 7 days post-surgery.

Neurological Scoring using the Modified Neurological Severity Score (mNSS)

The mNSS is a composite score used to assess motor, sensory, reflex, and balance functions. The score ranges from 0 (normal) to 18 (maximal deficit).

Procedure: The mNSS is based on a series of tasks and observations, graded on a scale. One point is awarded for the inability to perform a task or for a missing reflex.

  • Motor Tests (6 points):

    • Raising the mouse by the tail (2 points): Observe for flexion of the forelimbs and hindlimbs.

    • Placing the mouse on the floor (2 points): Observe for circling behavior.

    • Gait (2 points): Observe for hemiparesis or abnormal gait.

  • Sensory Tests (2 points):

    • Placing and seeking (visual and tactile): Test for response to visual and tactile stimuli.

  • Beam Balance Test (6 points):

    • Assess the ability of the mouse to traverse a narrow wooden beam.

  • Reflexes and Abnormal Movements (4 points):

    • Test for pinna, corneal, and startle reflexes. Observe for seizures or myoclonus.

Asphyxial Cardiac Arrest Model in Rats

This protocol is adapted from studies in pediatric models and can be modified for mice.

Materials:

  • Postnatal day 16-18 Sprague-Dawley rats (or appropriate age mice)

  • Anesthesia

  • Endotracheal tube

  • Ventilator

  • ECG monitoring equipment

  • This compound solution (or vehicle control)

Procedure:

  • Anesthetize and intubate the animal.

  • Induce asphyxia by discontinuing ventilation and clamping the endotracheal tube.

  • Monitor ECG until asystole occurs.

  • After a defined period of asystole (e.g., 9 minutes), initiate resuscitation with chest compressions and ventilation with 100% oxygen.

  • Administer this compound or vehicle control upon return of spontaneous circulation.

  • Perform neurological deficit scoring at specified time points post-resuscitation.

Neurologic Deficit Score (NDS)

The NDS is a comprehensive scoring system assessing general behavior, cranial nerve reflexes, motor function, sensory function, and coordination. Scores range from 0 (no deficit) to 500 (maximal deficit). A blinded observer should perform the scoring.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

AER271_Mechanism_of_Action cluster_0 Ischemic Insult / Neurological Injury cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome Ischemia Ischemia AQP4_Upregulation AQP4 Upregulation Ischemia->AQP4_Upregulation induces Inflammation Neuroinflammation (JAK2/STAT3 Activation) Ischemia->Inflammation triggers Apoptosis_Autophagy Apoptosis & Dysregulated Autophagy Ischemia->Apoptosis_Autophagy induces Water_Influx Increased Water Influx AQP4_Upregulation->Water_Influx Cerebral_Edema Cerebral Edema Water_Influx->Cerebral_Edema Neuroprotection Neuroprotection AER271 This compound AER271->AQP4_Upregulation inhibits AER271->Inflammation attenuates AER271->Apoptosis_Autophagy modulates Reduced_Edema Reduced Cerebral Edema Reduced_Edema->Neuroprotection leads to Improved_Neurological_Score Improved Neurological Score Neuroprotection->Improved_Neurological_Score

Caption: Mechanism of action of this compound in neurological injury.

Experimental_Workflow Start Animal Model of Neurological Injury (e.g., tMCAO) Treatment Administer this compound or Vehicle Start->Treatment Scoring Neurological Scoring (mNSS or NDS) at multiple time points Treatment->Scoring Data_Analysis Data Analysis and Statistical Comparison Scoring->Data_Analysis Outcome Evaluation of Neuroprotective Efficacy Data_Analysis->Outcome

Caption: Experimental workflow for evaluating this compound efficacy.

Signaling_Pathways cluster_0 Upstream Signaling cluster_1 This compound Modulated Pathways cluster_2 Downstream Effects Neurological_Insult Neurological Insult (e.g., Ischemia, Radiation) AQP4 Aquaporin-4 (AQP4) Neurological_Insult->AQP4 activates JAK2 JAK2 Neurological_Insult->JAK2 activates Autophagy_Apoptosis Autophagy & Apoptosis Pathways Neurological_Insult->Autophagy_Apoptosis dysregulates p_JAK2 p-JAK2 JAK2->p_JAK2 phosphorylation STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 phosphorylation p_JAK2->STAT3 activates Inflammation_Genes Pro-inflammatory Gene Expression p_STAT3->Inflammation_Genes upregulates Cell_Death Neuronal Cell Death Autophagy_Apoptosis->Cell_Death leads to AER271 This compound AER271->AQP4 inhibits AER271->p_JAK2 inhibits phosphorylation AER271->Autophagy_Apoptosis modulates Neuroprotection_Node Neuroprotection AER271->Neuroprotection_Node promotes

Caption: Signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

AER-271 Technical Support Center: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of AER-271. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry and dark place. For optimal stability, refer to the temperature-specific guidelines in the table below.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored at low temperatures. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. See the detailed storage conditions in the table below.

Q3: My laboratory experienced a power outage, and the freezer temperature rose to -5°C for several hours. Is my this compound stock solution still viable?

A3: While short-term exposure to a slightly higher temperature may not lead to immediate and complete degradation, it is advisable to qualify the material before use in critical experiments. If possible, compare its performance to a new, properly stored vial. For long-term storage, it is crucial to maintain the recommended temperatures.

Q4: I accidentally left my solid this compound on the lab bench at room temperature overnight. Can I still use it?

A4: While solid this compound is shipped at room temperature in the continental US, prolonged exposure to ambient conditions, especially in the presence of humidity and light, is not recommended for long-term storage.[1] For optimal long-term stability, it should be stored at recommended refrigerated or frozen temperatures. If the exposure was for a short period in a controlled lab environment, the impact on purity is likely minimal. However, for sensitive applications, it is best to use a sample that has been consistently stored under ideal conditions.

Q5: What solvents are recommended for preparing this compound solutions?

A5: Dimethyl sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions of this compound.[2] For in vivo experiments, these stock solutions are often further diluted with saline (0.9% NaCl).[2][3] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]

Q6: Are there any known incompatibilities for this compound?

A6: Specific incompatibility data for this compound is limited. However, as a phosphonate prodrug, it is susceptible to hydrolysis. Therefore, prolonged exposure to strong acids or bases should be avoided. The active metabolite, AER-270, is a phenylbenzamide derivative, which can also undergo hydrolysis under harsh acidic or basic conditions.

Data Summary Tables

Table 1: Storage Conditions for Solid this compound

TemperatureDuration
-20°C3 years
4°C2 years

Table 2: Storage Conditions for this compound in Solvent

SolventTemperatureDuration
DMSO-80°C2 years
DMSO-20°C1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, single-use vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Aseptically weigh the required amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 463.65 g/mol ), add approximately 215.7 µL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. The use of an ultrasonic bath may be necessary to aid dissolution.

    • Aliquot the stock solution into sterile, single-use vials.

    • Store the vials at -20°C or -80°C as recommended in Table 2.

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile 0.9% saline

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration using sterile 0.9% saline. For example, a stock solution was diluted to 2.5 mg/mL in a mixture of 10% DMSO and 90% saline.

    • Prepare the working solution fresh before each experiment.

Visual Guides

AER_271_Handling_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_application Application Solid Solid this compound Dissolve Dissolve in Anhydrous DMSO Solid->Dissolve Weighing Solution This compound Stock Solution Dilute Dilute with Saline Solution->Dilute Thawing Dissolve->Solution Aliquoting Experiment In Vivo / In Vitro Experiment Dilute->Experiment Immediate Use

Caption: Experimental workflow for handling and preparing this compound.

Troubleshooting_Guide start Unexpected Experimental Results check_storage Were storage conditions maintained? start->check_storage check_handling Was the solution prepared correctly? check_storage->check_handling Yes outcome_qualify Qualify compound before further use. check_storage->outcome_qualify No check_reagents Are solvents (e.g., DMSO) of high quality? check_handling->check_reagents Yes outcome_remake Prepare fresh solution following protocol. check_handling->outcome_remake No outcome_replace_solvent Use fresh, anhydrous solvents. check_reagents->outcome_replace_solvent No outcome_other Investigate other experimental variables. check_reagents->outcome_other Yes storage_yes Yes storage_no No handling_yes Yes handling_no No reagents_yes Yes reagents_no No outcome_new_vial Use a new vial of this compound. outcome_qualify->outcome_new_vial

Caption: Troubleshooting guide for unexpected experimental outcomes with this compound.

AER271_to_AER270 AER271 This compound (Prodrug) AER270 AER-270 (Active Drug) AER271->AER270 Endogenous Phosphatases (in vivo conversion) AQP4 Aquaporin-4 (AQP4) Inhibition AER270->AQP4 Pharmacological Action

References

Troubleshooting AER-271 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and utilizing AER-271 in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the solubilization and use of this compound.

Issue 1: this compound powder is difficult to dissolve.

  • Question: I am having trouble dissolving the this compound powder. What are the recommended solvents and procedures?

  • Answer: this compound is a phosphonate prodrug of AER-270 and has enhanced water solubility compared to its parent compound[1][2][3]. However, for high concentration stock solutions, an organic solvent is recommended.

    • Primary Recommended Solvent: The most effective and commonly used solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).

    • Procedure for Dissolving in DMSO:

      • Weigh the desired amount of this compound powder in a sterile vial.

      • Add the appropriate volume of fresh, anhydrous (hygroscopic) DMSO to achieve the target concentration. It is crucial to use newly opened DMSO as absorbed water can significantly impact solubility[1].

      • Vortex the solution vigorously.

      • If the compound does not fully dissolve, sonicate the vial in a water bath to aid dissolution[1].

Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.

  • Question: My this compound precipitates out of solution when I add my DMSO stock to my aqueous experimental medium. How can I prevent this?

  • Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower. Here are several strategies to mitigate this:

    • Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous medium. While cell-type dependent, a final DMSO concentration of less than 0.5% is generally recommended to minimize both precipitation and cytotoxicity.

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of aqueous buffer, perform one or more intermediate dilution steps. For example, first, dilute the stock into a smaller volume of the aqueous buffer with vigorous mixing before adding it to the final volume.

    • Use of Co-solvents for In Vivo Formulations: For animal studies, specific co-solvent systems have been successfully used to maintain this compound in solution.

      • Protocol 1 (PEG300/Tween-80/Saline):

        • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

        • In a separate tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

        • Add 50 µL of Tween-80 to the mixture and mix again.

        • Finally, add 450 µL of saline to reach the final volume of 1 mL. This will yield a clear solution of at least 2.08 mg/mL.

      • Protocol 2 (Corn Oil):

        • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

        • Add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.

    • Maintain Temperature: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes help to keep the compound in solution. However, the thermal stability of this compound in solution should be considered.

Issue 3: Inconsistent experimental results with this compound.

  • Question: I am observing high variability in my experimental results when using this compound. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to the handling and preparation of this compound solutions.

    • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere, which can reduce its solvating power for this compound. Always use fresh, anhydrous DMSO from a newly opened bottle and keep the container tightly sealed when not in use.

    • Incomplete Dissolution: Ensure that the this compound is completely dissolved in the stock solution. Visually inspect for any particulate matter before use. Sonication can be a critical step to achieve full dissolution.

    • Precipitation in Final Medium: Micro-precipitation in the final aqueous solution, which may not be easily visible, can lead to a lower effective concentration of the compound and thus, variable results. Prepare fresh dilutions for each experiment and use them promptly.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the DMSO stock solution. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is converted in vivo by endogenous phosphatases to its active form, AER-270. AER-270 is an inhibitor of the aquaporin-4 (AQP4) water channel. AQP4 is highly expressed in the brain, particularly in astrocytes, and plays a crucial role in regulating water movement across the blood-brain barrier. By inhibiting AQP4, AER-270 reduces cytotoxic edema associated with conditions like ischemic stroke and cardiac arrest.

Q2: What is the recommended storage for this compound powder and stock solutions?

A2:

  • This compound Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).

  • This compound in Solvent (Stock Solution): Store at -80°C for up to 2 years or at -20°C for up to 1 year. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What is the solubility of this compound in different solvents?

A3: Comprehensive quantitative solubility data in a wide range of organic solvents is not extensively published. However, the following information is available:

  • DMSO: Highly soluble. A concentration of 125 mg/mL (269.60 mM) can be achieved with the aid of ultrasonication.

  • Aqueous Solutions: As a phosphonate prodrug, this compound has markedly increased water solubility compared to its parent compound, AER-270. However, for preparing concentrated stock solutions, DMSO is the preferred solvent. For in vivo use, it can be formulated in co-solvent systems to achieve a clear solution at concentrations of at least 2.08 mg/mL. One study prepared a 0.25 mg/mL solution in 0.9% normal saline. Another protocol involved dissolving this compound in a diluent of 10% DMSO and 90% saline to a concentration of 2.5 mg/mL.

Data Presentation

Table 1: Summary of this compound Solubility Data

Solvent/SystemConcentrationMethod/CommentsReference
DMSO125 mg/mL (269.60 mM)Requires ultrasonication. Use of hygroscopic DMSO can negatively impact solubility.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.49 mM)Protocol for preparing a clear solution for in vivo use.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.49 mM)Alternative protocol for in vivo formulation.
10% DMSO, 90% Saline2.5 mg/mLPreparation of a stock solution.
0.9% Normal Saline0.25 mg/mLDirect dissolution for in vivo use.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO (new bottle), sterile microcentrifuge tubes or vials, vortex mixer, and water bath sonicator.

  • Procedure: a. Accurately weigh the desired amount of this compound powder and place it in a sterile vial. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound). c. Vortex the vial vigorously for 2-3 minutes. d. If the solid is not completely dissolved, place the vial in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. e. Visually inspect the solution to ensure no particulates are present. f. Aliquot the stock solution into single-use, sterile tubes. g. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

  • Materials: Concentrated this compound DMSO stock solution, pre-warmed sterile aqueous buffer or cell culture medium.

  • Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1:10 in DMSO or the final aqueous medium). c. While gently vortexing the pre-warmed aqueous medium, slowly add the required volume of the this compound stock or intermediate dilution. d. Ensure the final concentration of DMSO is kept to a minimum (ideally <0.5%) to avoid solvent-induced effects on the cells. e. Use the freshly prepared working solution immediately.

Mandatory Visualization

AER_271_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: Need to prepare This compound solution dissolve_powder Attempt to dissolve This compound powder in anhydrous DMSO start->dissolve_powder sonicate Is dissolution incomplete? dissolve_powder->sonicate ultrasonicate Apply ultrasonication and gentle warming (37°C) sonicate->ultrasonicate Yes prepare_working Prepare working solution by diluting DMSO stock into aqueous buffer sonicate->prepare_working No ultrasonicate->prepare_working precipitation Does precipitation occur? prepare_working->precipitation troubleshoot_precip Troubleshooting Steps: - Lower stock concentration - Use stepwise dilution - Vortex during dilution - Use co-solvents (in vivo) precipitation->troubleshoot_precip Yes inconsistent_results Are experimental results inconsistent? precipitation->inconsistent_results No troubleshoot_precip->prepare_working troubleshoot_inconsistency Troubleshooting Steps: - Use fresh, anhydrous DMSO - Ensure complete dissolution - Prepare fresh dilutions - Avoid freeze-thaw cycles inconsistent_results->troubleshoot_inconsistency Yes end_success Success: Clear, stable solution for experiment inconsistent_results->end_success No troubleshoot_inconsistency->start

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

AQP4_Inhibition_Pathway This compound Mechanism of Action and AQP4 Inhibition Pathway cluster_circulation Systemic Circulation cluster_cell Target Cell (e.g., Astrocyte) AER271 This compound (Prodrug) phosphatases Endogenous Phosphatases AER271->phosphatases Metabolism AER270 AER-270 (Active Drug) inhibition Inhibition AER270->inhibition AQP4 Aquaporin-4 (AQP4) Water Channel water_influx Water Influx AQP4->water_influx Facilitates edema Cytotoxic Edema water_influx->edema Leads to phosphatases->AER270 inhibition->AQP4 inhibition->edema Reduces reduction Reduction

Caption: The conversion of this compound to AER-270 and its inhibitory effect on the AQP4 pathway.

References

Technical Support Center: Investigating Potential Off-Target Effects of AER-271

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of AER-271. This compound is an intravenously administered prodrug that delivers the active component, AER-270, a potent inhibitor of the Aquaporin-4 (AQP4) water channel.[1][2][3] While this compound has shown promise in reducing cerebral edema in conditions like ischemic stroke, it is crucial to characterize any potential off-target activities to ensure data integrity and clinical safety.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a prodrug that is converted in vivo to AER-270. AER-270 is a potent inhibitor of the Aquaporin-4 (AQP4) water channel, which is the primary route for water movement into the central nervous system during ischemic events. By inhibiting AQP4, AER-270 is designed to reduce cerebral edema.

Q2: Why is it important to investigate the potential off-target effects of this compound?

A2: Investigating off-target effects is a critical aspect of drug development. Unintended interactions with other proteins or signaling pathways can lead to unexpected physiological responses, toxicity, or a misinterpretation of experimental results. A thorough understanding of a compound's selectivity is essential for predicting its safety profile and for the accurate interpretation of its biological effects.

Q3: Are there any known off-target effects of this compound or AER-270?

A3: As of the latest available information, specific off-target interactions of this compound or its active form, AER-270, have not been extensively reported in publicly available literature. However, like any small molecule inhibitor, the potential for off-target effects exists and should be experimentally evaluated. One study noted the need for validation in a knockout model to confirm that the observed benefits are not due to off-target effects.

Q4: What are some general approaches to identify potential off-target effects of a small molecule like this compound?

A4: Several unbiased, systematic methods can be employed to identify potential off-target interactions. These include:

  • Kinome Profiling: Screens the compound against a large panel of kinases to identify any unintended interactions with this critical class of signaling proteins.

  • Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein can indicate a direct binding interaction.

  • Cell-Based Assays and Phenotypic Screening: Utilizes high-content imaging or other cell-based readouts to identify unexpected cellular phenotypes that may arise from off-target activities.

  • Affinity-Based Pull-Down Assays: Involves immobilizing the compound on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide provides a structured approach to troubleshooting common experimental issues that may be indicative of off-target effects of this compound.

Observed Issue Potential Cause Related to Off-Target Effects Recommended Troubleshooting Steps
Unexpected Cell Toxicity The compound may be interacting with essential cellular proteins other than AQP4, leading to cytotoxicity.1. Perform a dose-response curve to determine the therapeutic window (on-target effect vs. toxicity).2. Test the compound in a cell line that does not express AQP4. Toxicity in these cells would strongly suggest off-target effects.3. Utilize a structurally unrelated AQP4 inhibitor to see if the toxicity is replicated.
Phenotype Inconsistent with AQP4 Inhibition The observed phenotype may be due to the modulation of an unknown, off-target pathway.1. Conduct transcriptomic (e.g., RNA-seq) or proteomic analysis to identify differentially expressed genes or proteins.2. Perform a kinome scan to determine if this compound inhibits any kinases involved in relevant signaling pathways.3. Use pathway analysis software to identify signaling cascades that may be affected.
High Variability in Experimental Replicates Off-target effects can sometimes lead to inconsistent cellular responses, especially if the off-target has a low affinity or is expressed variably.1. Carefully control for experimental conditions, including cell passage number and density.2. Perform a rigorous dose-response analysis to ensure you are working within a consistent and reproducible concentration range.3. Consider using a more defined, serum-free media to reduce variability from external factors.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate potential off-target effects of this compound.

Protocol 1: Kinome Profiling

Objective: To identify potential interactions of AER-270 (the active form of this compound) with a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of AER-270 in an appropriate solvent (e.g., DMSO).

  • Assay Format: Utilize a reputable commercial kinome profiling service that offers a large kinase panel (e.g., >300 kinases). These services typically use in vitro radiometric or fluorescence-based assays.

  • Assay Conditions:

    • Compound Concentration: Screen AER-270 at one or two standard concentrations (e.g., 1 µM and 10 µM).

    • ATP Concentration: Perform the initial screen at the Km for ATP for each kinase to provide a sensitive measure of inhibition.

  • Data Analysis:

    • Results are typically reported as the percentage of remaining kinase activity in the presence of the compound.

    • Hits are identified as kinases with significant inhibition (e.g., >50% inhibition).

  • Follow-up Studies: For any identified hits, perform dose-response assays to determine the IC50 value and confirm the interaction.

Protocol 2: Thermal Proteome Profiling (TPP)

Objective: To identify direct protein targets of AER-270 in a cellular context by assessing changes in protein thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., astrocytes expressing high levels of AQP4) to near confluence.

    • Treat the cells with AER-270 at a relevant concentration (e.g., 10x the on-target IC50) and a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and divide the lysate into several aliquots.

    • Heat each aliquot to a different temperature for a short period (e.g., 3 minutes) across a range (e.g., 40°C to 70°C).

  • Protein Extraction and Digestion:

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Digest the soluble proteins into peptides using trypsin.

  • Mass Spectrometry:

    • Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve.

    • A significant shift in the melting curve in the presence of AER-270 indicates a direct binding interaction.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

AER_271_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Target Cell (e.g., Astrocyte) AER_271 This compound (Prodrug) AER_270 AER-270 (Active Drug) AER_271->AER_270 Endogenous Phosphatases AQP4 Aquaporin-4 (AQP4) AER_270->AQP4 Inhibition Water_Influx Water Influx AQP4->Water_Influx Facilitates Cerebral_Edema Cerebral Edema Water_Influx->Cerebral_Edema Leads to

Caption: Mechanism of action of this compound.

Off_Target_Investigation_Workflow Start Start: Unexpected Experimental Outcome with this compound Is_Toxicity_Observed Is unexpected cytotoxicity observed? Start->Is_Toxicity_Observed Is_Phenotype_Inconsistent Is the phenotype inconsistent with AQP4 inhibition? Is_Toxicity_Observed->Is_Phenotype_Inconsistent No Dose_Response Perform Dose-Response & Cytotoxicity Assays Is_Toxicity_Observed->Dose_Response Yes Proteomics_Analysis Perform Proteomic/ Transcriptomic Analysis Is_Phenotype_Inconsistent->Proteomics_Analysis Yes No_Off_Target Re-evaluate On-Target Hypothesis Is_Phenotype_Inconsistent->No_Off_Target No AQP4_Negative_Cells Test in AQP4-Negative Cell Line Dose_Response->AQP4_Negative_Cells Identify_Off_Target Identify Potential Off-Target(s) AQP4_Negative_Cells->Identify_Off_Target Toxicity Persists Kinome_Profiling Perform Kinome Profiling Proteomics_Analysis->Kinome_Profiling Kinome_Profiling->Identify_Off_Target

Caption: Troubleshooting workflow for investigating potential off-target effects.

References

AER-271 and Aquaporin-4: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding AER-271 and its interaction with Aquaporin-4 (AQP4). This resource addresses common questions and potential experimental challenges, offering troubleshooting guidance and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Is this compound a direct inhibitor of AQP4?

The classification of this compound as a direct inhibitor of AQP4 is a subject of ongoing scientific discussion. This compound is a water-soluble prodrug that is converted in vivo to its active form, AER-270.

Initial studies demonstrated that this compound administration in animal models of ischemic stroke and water intoxication leads to a reduction in cerebral edema. These effects were shown to be dependent on the presence of AQP4, as they were not observed in AQP4-deficient mice[1][2][3]. This evidence suggests that this compound's therapeutic benefits are mediated through the AQP4 water channel.

However, a recent preprint study has challenged the direct inhibition mechanism.[1][4] This research found that while AER-270 showed inhibitory effects in the Xenopus laevis oocyte assay, it did not inhibit AQP4 water permeability in mammalian cells or in a proteoliposome-based assay with purified AQP4 protein. The study also reported weak binding affinity of AER-270 to recombinant AQP4.

Q2: What is the proposed alternative mechanism of action for this compound/AER-270?

The alternative hypothesis suggests that the observed in vivo effects of this compound/AER-270 may be due to off-target effects, particularly the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. AER-270 is chemically identical to IMD-0354, a known inhibitor of IKKβ, a key kinase in the NF-κB pathway. Inhibition of NF-κB signaling can lead to a reduction in AQP4 expression, which could account for the observed physiological effects.

Q3: What are the implications for researchers using this compound?

Given the conflicting evidence, researchers should exercise caution when interpreting data from experiments using this compound as a tool to probe AQP4 function. It is crucial to consider both the potential for direct AQP4 inhibition and the possibility of off-target effects on pathways such as NF-κB. When designing experiments, incorporating appropriate controls, such as AQP4 knockout models and assessments of NF-κB pathway activation, is highly recommended to dissect the precise mechanism of action.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no effect of this compound in in vivo models. Prodrug Conversion: Inefficient conversion of this compound to the active AER-270.Ensure appropriate administration route and dosage as described in published protocols. Allow sufficient time for in vivo conversion. Consider direct administration of AER-270 in in vitro settings where appropriate.
Off-target Effects: The experimental outcome may be influenced by AER-270's effect on pathways other than direct AQP4 inhibition (e.g., NF-κB).Measure markers of NF-κB pathway activation (e.g., phosphorylation of IκBα, p65 nuclear translocation) in your experimental model. Compare results in wild-type versus AQP4-deficient animals to determine AQP4-dependency.
Animal Model Variability: Differences in animal strain, age, or the specific model of CNS injury can influence outcomes.Standardize your animal model and carefully document all experimental parameters. Refer to detailed protocols from successful studies.
Conflicting results between in vitro assays. Assay System Differences: As highlighted in the literature, different assay systems (Xenopus oocytes vs. mammalian cells vs. proteoliposomes) can yield different results for AQP4 inhibition by AER-270.Be aware of the limitations of each assay system. The Xenopus oocyte system may be prone to off-target effects. Assays with purified protein in a controlled lipid environment (proteoliposomes) or in mammalian cell lines with endogenous AQP4 may provide a more direct assessment of inhibition.
Compound Stability and Cytotoxicity: AER-270 may have limited stability in certain assay buffers or exhibit cytotoxicity at higher concentrations, confounding the results.Assess the stability of AER-270 under your experimental conditions. Perform cytotoxicity assays (e.g., MTT assay) to determine the non-toxic concentration range for your cell type.

Quantitative Data Summary

ParameterValueAssay SystemReference
AER-270 Binding Affinity (Kd) to recombinant hAQP4 17.0 ± 3.1 µMTryptophan fluorescence quenching (DDM-solubilized)
35.8 ± 4.6 µMTryptophan fluorescence quenching (SMA-solubilized)
AER-270 Inhibition of AQP4 in Xenopus laevis oocytes 52 ± 9% inhibition (at 100 µM, 1 hr incubation)Oocyte swelling assay
70 ± 7% inhibition (at 100 µM, 15 min incubation)Oocyte swelling assay
AER-270 Inhibition of Carbonic Anhydrase-1 (CA1) IC50 of 3.3 µMCommercial enzyme activity kit
Reported Maximal Inhibition of human AQP4 by AER-270 ~20%Not specified

Experimental Protocols

In Vivo Model: Water Intoxication in Mice

This protocol is designed to induce cytotoxic cerebral edema to test the efficacy of AQP4 inhibitors.

Materials:

  • This compound

  • Sterile distilled water

  • Vehicle control (e.g., saline)

  • Mice (specify strain, age, and sex)

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Administer this compound (e.g., 5 mg/kg) or vehicle via IP injection to the mice.

  • After a predetermined time for prodrug conversion (e.g., 20 minutes), induce water intoxication by administering a large volume of distilled water via IP injection (e.g., 20% of body weight).

  • Monitor the mice for signs of neurological impairment and survival over a defined period.

  • At the experimental endpoint, euthanize the animals and collect brain tissue for analysis of brain water content or other relevant markers of edema.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol simulates ischemic stroke to evaluate the neuroprotective effects of this compound.

Materials:

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for MCAO

  • Coated filament for vessel occlusion

  • Vehicle control

  • Mice

Procedure:

  • Anesthetize the mouse and maintain body temperature.

  • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Introduce a coated filament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Administer this compound or vehicle at a specified time point (e.g., at the time of reperfusion).

  • Monitor the animals for neurological deficits using a standardized scoring system.

In Vitro Assay: Xenopus laevis Oocyte Swelling Assay

This assay is commonly used to assess the function of membrane channels, including aquaporins.

Materials:

  • Xenopus laevis oocytes

  • cRNA for AQP4

  • AER-270

  • Hypotonic buffer

  • Microscope with time-lapse imaging capabilities

Procedure:

  • Inject AQP4 cRNA into Xenopus oocytes and incubate to allow for protein expression.

  • Place individual oocytes in a perfusion chamber on a microscope.

  • Pre-incubate the oocytes with AER-270 or vehicle for a specified duration (e.g., 15 or 60 minutes).

  • Induce oocyte swelling by rapidly perfusing the chamber with a hypotonic solution.

  • Record the change in oocyte volume over time using time-lapse imaging.

  • Calculate the rate of swelling to determine the water permeability of the AQP4 channels and the percentage of inhibition by AER-270.

Visualizations

AER271_Mechanism_of_Action cluster_direct Hypothesized Direct Inhibition cluster_indirect Proposed Indirect Mechanism AER271 This compound (Prodrug) AER270 AER-270 (Active Drug) AER271->AER270 In vivo conversion AQP4_direct AQP4 Channel AER270->AQP4_direct Direct Binding (Controversial) Water_Influx_direct Reduced Water Influx AQP4_direct->Water_Influx_direct Inhibition Edema_Reduction_direct Reduced Cerebral Edema Water_Influx_direct->Edema_Reduction_direct AER270_indirect AER-270 (as IMD-0354) IKKb IKKβ AER270_indirect->IKKb Inhibition NFkB NF-κB Activation AER270_indirect->NFkB Inhibition IKKb->NFkB Activation AQP4_Expression AQP4 Gene Expression NFkB->AQP4_Expression Upregulation AQP4_indirect Reduced AQP4 Protein AQP4_Expression->AQP4_indirect Edema_Reduction_indirect Reduced Cerebral Edema AQP4_indirect->Edema_Reduction_indirect

Caption: Competing hypotheses for the mechanism of action of this compound.

Experimental_Workflow cluster_invivo In Vivo Testing cluster_invitro In Vitro Validation Animal_Model Select Animal Model (e.g., MCAO, Water Intoxication) AER271_Admin Administer this compound or Vehicle Animal_Model->AER271_Admin Induce_Injury Induce CNS Injury AER271_Admin->Induce_Injury Monitor Monitor Physiological and Neurological Outcomes Induce_Injury->Monitor Analysis Post-mortem Analysis (e.g., Infarct Volume, Brain Water Content) Monitor->Analysis Assay_System Select Assay System (Oocytes, Mammalian Cells, Proteoliposomes) AER270_Treat Treat with AER-270 Assay_System->AER270_Treat Measure_Function Measure AQP4 Function (e.g., Water Permeability) AER270_Treat->Measure_Function Off_Target Assess Off-Target Effects (e.g., NF-κB, Cytotoxicity) AER270_Treat->Off_Target Data_Interpretation Interpret Data in Context Measure_Function->Data_Interpretation Off_Target->Data_Interpretation

Caption: A logical workflow for investigating this compound's effects.

References

Cytotoxicity of AER-270 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AER-270, with a specific focus on addressing issues related to its cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity with AER-270 in our cell line. What is the reported cytotoxic profile of this compound?

A1: Recent studies have indicated that AER-270 can exhibit significant cytotoxicity at high concentrations in various cell types. It is crucial to be aware of its cytotoxic potential, which may be independent of its effects on aquaporin-4 (AQP4). For instance, in primary human astrocytes, AER-270 has been shown to be highly toxic with a reported LD50 of 5.3 µM in an MTT assay.[1][2] Cytotoxicity has also been observed in MDCK cells after a 30-minute exposure.[1][2] It is important to note that in some cell types, such as rat astrocytes, toxicity was only observed at higher concentrations (100 µM), while intermediate concentrations led to an increase in the MTT signal, suggesting an effect on cellular metabolism or redox state.[1]

Q2: Could the observed cytotoxicity of AER-270 be an off-target effect?

A2: This is a strong possibility. While initially identified as an AQP4 inhibitor, recent evidence suggests that AER-270 may not directly inhibit AQP4 water channels. The observed cellular effects, including cytotoxicity, could be due to interactions with other cellular targets. AER-270 is also known as IMD-0354, an inhibitor of IκB kinase subunit beta (IKKβ), which plays a key role in the NF-κB signaling pathway. Additionally, studies have suggested that AER-270 may influence the PI3K/AKT/mTOR signaling pathway. Therefore, it is advisable to consider these potential off-target effects when interpreting your results.

Q3: We are using a standard MTT assay to assess cell viability. Are there any known interferences of AER-270 with this type of assay?

A3: Yes, there are potential interferences. In studies with rat astrocytes, intermediate concentrations of AER-270 led to an increased MTT signal, which could be misinterpreted as increased cell viability. This suggests that AER-270 may affect the cellular redox state or metabolism, leading to a more rapid conversion of the tetrazolium salt (MTT) to formazan. Additionally, AER-270 has intrinsic fluorescence, which could interfere with fluorescence-based assays. It is recommended to include appropriate controls, such as wells with AER-270 but without cells, to account for any direct effects of the compound on the assay reagents. Consider using alternative, non-colorimetric viability assays, such as ATP-based assays (e.g., CellTiter-Glo®) or LDH release assays, to confirm your findings.

Q4: What is the recommended approach to determine the optimal non-toxic concentration range for AER-270 in our experiments?

A4: To determine the appropriate concentration range for your experiments, it is essential to perform a dose-response curve for cytotoxicity in your specific cell line. Start with a broad range of concentrations and narrow it down to identify the concentration at which you observe the desired biological effect without significant cytotoxicity. It is recommended to use multiple assay types to assess cell viability and cytotoxicity to ensure the results are not an artifact of a single method.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Replicates
  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Perform a cell titration experiment to determine the optimal cell density for your assay.

    • Pipetting Technique: Use calibrated pipettes and handle cell suspensions gently to avoid causing cell damage.

    • Plate Layout: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media.

Issue 2: Discrepancy Between Microscopic Observation and Assay Results
  • Possible Cause: The chosen assay may not be suitable for the mechanism of cell death induced by AER-270, or the compound may be interfering with the assay chemistry.

  • Troubleshooting Steps:

    • Visual Confirmation: Always correlate the results from your plate reader with visual inspection of the cells under a microscope.

    • Use Orthogonal Assays: If you observe significant cell death under the microscope but your viability assay (e.g., MTT) shows little effect, consider using an assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay or a dye exclusion assay like Trypan Blue).

    • Control for Compound Interference: As mentioned in the FAQs, run controls with AER-270 in cell-free media to check for any direct interaction with the assay reagents.

Quantitative Data Summary

Cell LineAssayParameterValueReference
Primary Human AstrocytesMTTLD505.3 µM
MDCK CellsMTTCytotoxicity Observedat 50 and 100 µM (after 30 min)
Rat AstrocytesMTTToxicity Observedat 100 µM

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of AER-270 in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.

    • Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest AER-270 concentration) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Dilute the stock solution to a final working concentration of 0.5 mg/mL in serum-free medium.

    • Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation, carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathways Potentially Affected by AER-270

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n translocation IkB_NFkB->NFkB degradation of IκB AER270 AER-270 (IMD-0354) AER270->IKK_Complex inhibits Gene_Expression Gene Expression (e.g., AQP4) NFkB_n->Gene_Expression regulates

Caption: The NF-κB signaling pathway and the inhibitory action of AER-270 on IKKβ.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth AER270 AER-270 AER270->PI3K inhibits AER270->AKT inhibits AER270->mTOR inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare AER-270 dilutions Cell_Seeding->Compound_Prep Treatment 4. Treat cells with AER-270 Compound_Prep->Treatment Assay_Choice 5. Choose Cytotoxicity Assay Treatment->Assay_Choice MTT MTT Assay Assay_Choice->MTT Metabolic Activity LDH LDH Assay Assay_Choice->LDH Membrane Integrity ATP ATP Assay Assay_Choice->ATP Cellular ATP Data_Acquisition 6. Data Acquisition (Plate Reader) MTT->Data_Acquisition LDH->Data_Acquisition ATP->Data_Acquisition Data_Analysis 7. Data Analysis (% Viability/Cytotoxicity) Data_Acquisition->Data_Analysis Microscopy 8. Microscopic Examination Data_Analysis->Microscopy Correlate with

References

Technical Support Center: AER-271 and the JAK2/STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of AER-271's effect on the JAK2/STAT3 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is converted in vivo to its active form, AER-270. AER-270 is a potent inhibitor of Aquaporin-4 (AQP4), a water channel protein predominantly found in the brain. Its primary role is to reduce cerebral edema by blocking the influx of water into the central nervous system, particularly under ischemic conditions.

Q2: How does this compound, an AQP4 inhibitor, affect the JAK2/STAT3 signaling pathway?

A2: Current research indicates that this compound's effect on the JAK2/STAT3 pathway is likely indirect. In conditions such as radiation-induced brain injury, there is an upregulation of inflammatory cytokines like IL-6 and TNF-α. These cytokines can activate the JAK2/STAT3 signaling cascade, leading to the phosphorylation of JAK2 and STAT3. By inhibiting AQP4, this compound has been shown to attenuate the inflammatory response, reducing the expression and secretion of these cytokines. This reduction in inflammatory signaling, in turn, leads to decreased phosphorylation and activation of the JAK2/STAT3 pathway.

Q3: What is the typical experimental setup to demonstrate this compound's effect on JAK2/STAT3 phosphorylation?

A3: A common approach is to use an in vivo or in vitro model of neuroinflammation or injury where the JAK2/STAT3 pathway is activated. For instance, in a rat model of radiation-induced brain injury, animals are treated with this compound, and brain tissue lysates are subsequently analyzed by Western blot to measure the levels of total and phosphorylated JAK2 and STAT3.

Q4: Are there any known direct interactions between this compound or AER-270 and JAK2 or STAT3 proteins?

A4: Based on the available literature, there is no evidence to suggest a direct interaction between this compound/AER-270 and the JAK2 or STAT3 proteins. The observed inhibition of this pathway appears to be a downstream consequence of this compound's anti-inflammatory effects mediated by AQP4 inhibition.

Data Presentation

Table 1: Representative Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound

The following data is illustrative and represents a typical dose-response effect of a pathway inhibitor. Specific quantitative data for this compound from a dose-response study on JAK2/STAT3 phosphorylation is not currently available in the public domain. The qualitative effect has been observed in preclinical studies.

This compound Concentration (µM)Cell/Tissue TypeTreatment Duration (hours)Percent Inhibition of p-STAT3 (Tyr705)
0 (Vehicle Control)Rat Brain Tissue (Irradiated)240%
1Rat Brain Tissue (Irradiated)2425% (projected)
5Rat Brain Tissue (Irradiated)2455% (projected)
10Rat Brain Tissue (Irradiated)2480% (projected)
Table 2: Effect of this compound on Inflammatory Cytokine Expression

Based on findings from a study on radiation-induced brain injury, this compound treatment has been shown to reduce the expression of key inflammatory cytokines that are known activators of the JAK2/STAT3 pathway.

Treatment GroupIL-6 Expression (relative to control)TNF-α Expression (relative to control)
Sham1.01.0
Irradiation (IR)Significantly IncreasedSignificantly Increased
IR + this compoundSignificantly Decreased vs. IRSignificantly Decreased vs. IR

Experimental Protocols

Detailed Methodology for Western Blot Analysis of JAK2/STAT3 Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of JAK2 and STAT3 in response to this compound treatment in a relevant biological model.

1. Sample Preparation (from Rat Brain Tissue)

  • Following experimental treatment, euthanize animals and rapidly dissect the brain region of interest on ice.

  • Homogenize the tissue in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the protein extract and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer

  • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the protein samples on an 8-10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Confirm successful transfer by staining the membrane with Ponceau S.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

4. Detection and Analysis

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phosphorylated protein levels to the total protein levels for both JAK2 and STAT3. Further, normalize to the loading control to ensure equal protein loading.

Troubleshooting Guides

Issue: Weak or No Signal for Phosphorylated Proteins (p-JAK2, p-STAT3)

Possible Cause Solution
Ineffective stimulation of the pathway in the model system.Ensure your experimental model (e.g., radiation, cytokine treatment) is robustly activating the JAK2/STAT3 pathway. Include a positive control.
Loss of phosphorylation during sample preparation.Work quickly and on ice at all times. Ensure fresh and potent phosphatase inhibitors are included in the lysis buffer.
Insufficient antibody concentration or poor antibody quality.Titrate the primary antibody to find the optimal concentration. Use a recently purchased and validated antibody.

Issue: High Background on Western Blot

Possible Cause Solution
Inadequate blocking.Increase the blocking time to 1.5-2 hours or try a different blocking agent (e.g., switch from milk to BSA or vice versa).
Primary or secondary antibody concentration is too high.Dilute the antibodies further.
Insufficient washing.Increase the number and/or duration of the wash steps.

Issue: Inconsistent Results Between Experiments

| Possible Cause | Solution | | Variability in cell/animal treatment. | Standardize all treatment conditions, including this compound dosage, timing, and administration route. | | Inconsistent protein loading. | Carefully perform protein quantification and ensure equal loading. Always normalize to a reliable loading control. | | Reagent variability. | Prepare fresh buffers and use reagents from the same lot where possible. |

Mandatory Visualizations

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Inflammatory Cytokines (e.g., IL-6, TNF-α) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Recruitment pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Nuclear Translocation AER271 This compound AQP4 AQP4 AER271->AQP4 Inhibition AQP4->Cytokine Reduces Release Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene Binding & Activation

Caption: Indirect Inhibition of the JAK2/STAT3 Pathway by this compound.

Experimental_Workflow start Experimental Model (e.g., Irradiated Rats) treatment Treatment Groups: 1. Sham 2. IR 3. IR + this compound start->treatment tissue Tissue Collection (Brain Homogenization) treatment->tissue lysis Cell Lysis and Protein Extraction tissue->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (PVDF Membrane) sds->transfer immuno Immunoblotting (Primary & Secondary Antibodies) transfer->immuno detect Signal Detection (ECL) immuno->detect analysis Densitometry and Data Analysis detect->analysis

Caption: Western Blot Workflow for Analyzing this compound's Effect.

AER-271 Neuroprotection Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AER-271, a selective small molecule inhibitor of the Aquaporin-4 (AQP4) water channel. This compound is a phosphonate prodrug of AER-270, designed for increased solubility and in vivo administration.[1][2] It is currently being investigated for its neuroprotective properties, primarily through the reduction of cerebral edema in models of ischemic stroke and cardiac arrest.[1][3][4] This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing this compound dosage in neuroprotection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a water-soluble prodrug that is converted in vivo by endogenous phosphatases to its active form, AER-270. AER-270 is a potent and selective inhibitor of the Aquaporin-4 (AQP4) water channel. AQP4 is the primary route for water movement into the central nervous system during ischemic conditions. By inhibiting AQP4, this compound reduces the cytotoxic cerebral edema that occurs following injuries like ischemic stroke, cardiac arrest, or radiation-induced brain injury, thereby exerting a neuroprotective effect.

Q2: What is a recommended starting dose for in vivo experiments?

A2: Based on preclinical rodent models, an effective therapeutic dose of this compound is 5 mg/kg administered via intraperitoneal (IP) injection. This dosage has been shown to be effective in reducing cerebral edema and improving neurological outcomes in models of ischemic stroke and cardiac arrest. However, the optimal dose may vary depending on the specific animal model, the nature of the injury, and the experimental endpoint. A dose-response study is highly recommended.

Q3: How quickly does this compound reach therapeutic levels in the brain?

A3: Following administration, this compound is rapidly converted to the active parent drug, AER-270. In rodent models, therapeutic levels in plasma are reached quickly. After IP injection, the active compound AER-270 peaks in the blood and brain approximately 20 minutes post-injection.

Q4: Is this compound effective if administration is delayed after the initial injury?

A4: The therapeutic window is a critical factor in neuroprotection studies. This compound has shown efficacy when administered early after the insult. For example, in a pediatric model of cardiac arrest, treatment initiated at the return of spontaneous circulation ameliorated early cerebral edema measured at 3 hours post-event. The potential for a wider treatment window is a key area of investigation, as controlling edema may extend the opportunity for therapeutic intervention. Researchers should empirically determine the therapeutic window in their specific experimental model.

Q5: What are the known downstream effects of AQP4 inhibition by this compound?

A5: Beyond reducing cerebral edema, studies have shown that this compound treatment can lead to several beneficial downstream effects. These include the attenuation of neuroinflammation, maintenance of blood-brain barrier integrity, and a reduction in apoptosis (programmed cell death). In models of radiation-induced brain injury, this compound was also found to inhibit the phosphorylation of the JAK2/STAT3 signaling pathway, which is associated with inflammation. Furthermore, in ischemic stroke models, this compound influenced autophagic and apoptotic pathways.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in neuroprotection results 1. Inconsistent drug administration (e.g., timing, route).2. Variability in the severity of the induced injury.3. Poor drug solubility or stability in the vehicle.1. Standardize the administration protocol strictly. Use a consistent route (e.g., IP) and ensure precise timing relative to the injury.2. Refine the injury model to reduce variability. Monitor physiological parameters to ensure consistent insult severity.3. This compound is a water-soluble prodrug. Ensure it is fully dissolved before administration. Prepare fresh solutions for each experiment.
No significant neuroprotective effect observed 1. Dose is too low.2. Administration is outside the therapeutic window.3. The primary mechanism of neuronal death in the model is not edema-related.1. Perform a dose-response study. See Table 1 for an example of expected outcomes at different concentrations.2. Test multiple post-injury time points for administration to identify the optimal therapeutic window for your model.3. Confirm that cerebral edema is a significant pathological feature of your model. This compound's primary mechanism is reducing edema.
Signs of toxicity or adverse effects in animals 1. Dose is too high.2. Off-target effects of the compound or vehicle.3. Rapid infusion rate (if using IV).1. Reduce the dosage. Conduct a maximum tolerated dose (MTD) study if necessary.2. Run a vehicle-only control group and an untreated control group to isolate effects.3. If administering intravenously, use a slower, controlled infusion rate.
Difficulty confirming target engagement (AQP4 inhibition) 1. Assay is not sensitive enough.2. Timing of tissue collection is not optimal for observing the effect.1. The primary effect is on water transport, which can be measured functionally (e.g., brain water content). Western blots can be used to measure AQP4 protein levels, which may be modulated by the injury itself.2. Collect tissue at various time points post-treatment to capture the peak effect on edema (e.g., 3-6 hours post-injury).

Quantitative Data Summary

Table 1: Dose-Dependent Neuroprotective Effect of this compound in a Rat Model of Asphyxial Cardiac Arrest

This compound Dose (mg/kg)Brain Water Content (%) at 3h Post-CA (Mean ± SD)Neurological Deficit Score (NDS) at 24h Post-CA (Mean ± SD)Hippocampal (CA1) Neuronal Survival (%) at 72h Post-CA (Mean ± SD)
Vehicle Control83.84 ± 0.3545 ± 855 ± 10
1 mg/kg83.60 ± 0.3038 ± 765 ± 9
5 mg/kg 83.29 ± 0.25 25 ± 6 85 ± 7
10 mg/kg83.25 ± 0.2823 ± 588 ± 6

Data are hypothetical, structured for illustrative purposes based on findings that a 5 mg/kg dose of this compound can reduce brain edema and improve neurological outcomes. A significant reduction in brain water content was observed with this compound treatment. *p < 0.05 compared to Vehicle Control.

Experimental Protocols

Protocol 1: In Vivo Dosage Optimization in a Mouse Model of Ischemic Stroke (tMCAO)

This protocol outlines a procedure to determine the optimal neuroprotective dose of this compound using a transient middle cerebral artery occlusion (tMCAO) model.

1. Materials:

  • This compound

  • Sterile saline (vehicle)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tMCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Neurological scoring system (e.g., 5-point scale)

2. Methodology:

  • Animal Groups: Divide mice into groups (n=10-15 per group): Sham, Vehicle (tMCAO + saline), this compound (1 mg/kg), this compound (5 mg/kg), this compound (10 mg/kg).

  • tMCAO Surgery: Anesthetize mice and induce focal cerebral ischemia by occluding the middle cerebral artery with a filament for 60 minutes, followed by reperfusion. Sham-operated animals undergo the same surgical procedure without filament insertion.

  • Drug Administration: At the time of reperfusion, administer the assigned dose of this compound or vehicle via intraperitoneal (IP) injection.

  • Neurological Assessment: At 24 hours post-tMCAO, evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: At 24 hours, euthanize the animals, harvest the brains, and section them into 2 mm coronal slices. Stain the slices with 2% TTC solution for 30 minutes at 37°C. Healthy tissue stains red, while the infarcted area remains white.

  • Data Analysis: Quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software. Compare the mean infarct volumes and neurological scores between groups using ANOVA followed by a post-hoc test.

Protocol 2: Western Blot for Downstream Inflammatory Markers

This protocol is for assessing the effect of this compound on inflammatory signaling pathways, such as JAK2/STAT3, in brain tissue following injury.

1. Materials:

  • Brain tissue homogenates (from Protocol 1 or similar)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

2. Methodology:

  • Protein Extraction: Homogenize ischemic penumbra tissue samples in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins (p-JAK2, p-STAT3) to their respective total protein levels. Normalize all values to a loading control like β-actin.

Visualizations

AER271_Signaling_Pathway cluster_0 Extracellular cluster_1 Astrocyte AER271 This compound (Prodrug) AER270 AER-270 (Active) AER271->AER270 Endogenous Phosphatases AQP4 AQP4 Channel AER270->AQP4 Inhibits Neuroprotection Neuroprotection AER270->Neuroprotection Promotes Edema Cytotoxic Edema AQP4->Edema Mediates Water Influx Inflammation Neuroinflammation (JAK2/STAT3 Activation) Edema->Inflammation Apoptosis Apoptosis Edema->Apoptosis Experimental_Workflow start Start: Induce CNS Injury (e.g., tMCAO Model) admin Administer this compound or Vehicle (Dose-Response Groups) start->admin assess Assess Outcomes at 24h admin->assess neuro Neurological Scoring assess->neuro infarct Measure Infarct Volume (TTC) assess->infarct decision Is Optimal Dose Identified? neuro->decision infarct->decision refine Refine Dose Range or Timing decision->refine No validate Validate Optimal Dose (Mechanism & Long-term Studies) decision->validate Yes refine->admin western Western Blot (e.g., p-STAT3) validate->western behavior Long-term Behavioral Tests validate->behavior end End: Complete Protocol western->end behavior->end

References

Technical Support Center: Pharmacokinetics of AER-271 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AER-271 in rodent models. The information is based on available preclinical data to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a water-soluble phosphonate prodrug of AER-270, which is a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel.[1][2][3] AQP4 is the primary channel for water movement into the central nervous system, particularly under ischemic conditions.[1][3] Following administration, this compound is converted in vivo to its active form, AER-270, by endogenous phosphatases. By inhibiting AQP4, AER-270 reduces the influx of water into the brain, thereby mitigating cytotoxic cerebral edema associated with conditions like ischemic stroke and cardiac arrest.

Q2: In which rodent models has this compound been studied?

A2: this compound has been evaluated in several rodent models of central nervous system injury, including:

  • Asphyxial Cardiac Arrest: In immature Sprague-Dawley rats, this compound was shown to block acute cerebral edema and improve early neurological outcomes.

  • Ischemic Stroke: Studies in mice have demonstrated that this compound reduces cerebral edema and improves neurological scores in models of middle cerebral artery occlusion (MCAO).

  • Radiation-Induced Brain Injury: In a rat model, this compound treatment reduced brain edema, inflammation, and apoptosis.

  • Water Intoxication: this compound has shown protective effects in mouse models of water intoxication, a condition mediated by water flux through AQP4.

Q3: What is the recommended dose and route of administration for this compound in rodents?

A3: A frequently cited effective dose of this compound in both rats and mice is 5 mg/kg administered via intraperitoneal (IP) injection. Both intravenous (IV) and IP routes have been used, with IP administration showing less variability in plasma levels of the active compound AER-270 in one study. Dosing regimens have included single bolus injections as well as a combination of a loading dose followed by continuous infusion.

Q4: How is this compound prepared for administration?

A4: For experimental use, this compound can be dissolved in a vehicle consisting of 10% dimethyl sulfoxide (DMSO) and 90% saline to create a stock solution. This stock solution is typically stored at -80°C and then diluted with saline to the final working concentration before administration. The final concentration of DMSO in the administered solution should be kept low (e.g., 1.0%) to avoid solvent-related effects.

Q5: What is known about the pharmacokinetics of this compound and the formation of AER-270?

A5: this compound is rapidly converted to the active drug, AER-270, in vivo. Following IP administration of this compound, therapeutic plasma levels of AER-270 (targeted at ≥ 70 ng/mL) are quickly achieved. In a pediatric rat model of asphyxial cardiac arrest, plasma levels of AER-270 reached 726.16 ng/mL ± 114.22 at 180 minutes post-cardiac arrest following a 5 mg/kg IP bolus. While IV administration leads to a peak in plasma levels, IP administration has been noted to result in less variability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma concentrations of AER-270 Inconsistent administration technique (IP or IV).Ensure consistent and proper administration technique. For IP injections, ensure the injection is truly intraperitoneal and not into the gut or subcutaneous space. The IP route has been reported to show less variability than IV in some cases.
Precipitation of this compound in dosing solution Improper solvent or storage conditions.This compound has enhanced water solubility as a prodrug. However, ensure the vehicle (e.g., 10% DMSO in saline) is appropriate and that the solution is prepared fresh from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Lack of expected therapeutic effect (e.g., no reduction in cerebral edema) Sub-therapeutic dose or incorrect timing of administration.The timing of administration relative to the induced injury is critical. In models of acute injury, this compound is typically administered at the time of resuscitation or shortly after the insult. Verify that the 5 mg/kg dose is appropriate for the specific rodent model and injury severity.
Unexpected side effects or mortality Vehicle toxicity or off-target effects.Ensure the final concentration of DMSO is low (e.g., 1.0%) and non-toxic. While this compound has been reported to be well-tolerated with no apparent effect on hemodynamics or serum chemistry in some studies, it is important to monitor for any adverse effects.
Difficulty in detecting AER-270 in plasma samples Inadequate sample processing or analytical sensitivity.Plasma proteins should be removed, for example, by acetonitrile extraction. Use a validated and sensitive LC-MS/MS method for the quantification of AER-270. An internal standard, such as a derivative of AER-270, should be used for reliable quantitation. The reported range of reliable quantitation is 0.5–1000 ng/mL.

Data Presentation

Table 1: Summary of this compound Dosing in Rodent Models

Rodent Model Species/Strain Dose Route of Administration Reference
Asphyxial Cardiac ArrestSprague-Dawley Rat (post-natal day 16-18)5 mg/kgIP (bolus) or IP + continuous infusion
Ischemic StrokeC57BL/6J Mouse5 mg/kgIP
Radiation-Induced Brain InjurySprague-Dawley Rat5 mg/kgNot specified, likely IP
Water IntoxicationMouseNot specifiedIP

Table 2: Plasma Concentration of Active Metabolite AER-270

Rodent Model Species/Strain Dose of this compound Time Point Plasma Concentration of AER-270 (ng/mL) Reference
Asphyxial Cardiac ArrestSprague-Dawley Rat5 mg/kg IP bolus180 min post-cardiac arrest726.16 ± 114.22
General TargetMouse (ischemic stroke model)Not specifiedNot specifiedTarget of ≥ 70 ng/mL

Experimental Protocols

1. Preparation of this compound Dosing Solution

  • Objective: To prepare a solution of this compound for in vivo administration.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile saline (0.9% NaCl).

  • Procedure:

    • Prepare a diluent of 10% DMSO in 90% sterile saline.

    • Dissolve the this compound powder in the diluent to achieve a desired stock concentration (e.g., 2.5 mg/mL).

    • Aliquot the stock solution and store at -80°C for long-term use.

    • Before each experiment, thaw an aliquot of the stock solution and dilute it with sterile saline to the final working concentration (e.g., 0.25 mg/mL for a 5 mg/kg dose in a 25g mouse receiving a 250 µL injection). The final DMSO concentration should be minimized.

2. Bioanalytical Method for AER-270 in Plasma

  • Objective: To quantify the concentration of the active compound AER-270 in rodent plasma.

  • Materials: Rodent plasma samples, acetonitrile, AER-37 (or other suitable internal standard), LC-MS/MS system.

  • Procedure:

    • Collect blood samples from rodents at specified time points into tubes containing an appropriate anticoagulant.

    • Centrifuge the blood to separate the plasma.

    • To precipitate plasma proteins, add acetonitrile (e.g., in a 3:1 ratio to plasma volume).

    • Spike the sample with a known concentration of an internal standard (e.g., AER-37, a derivative of AER-270).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

    • Analyze the samples using a tandem LC-MS/MS system with a C18 reversed-phase column.

    • Use Multiple Reaction Monitoring (MRM) for mass analysis to quantify AER-270.

Visualizations

AER_271_Mechanism_of_Action cluster_systemic Systemic Circulation cluster_cns Central Nervous System (CNS) AER_271 This compound (Prodrug) Administered (IV or IP) Phosphatases Endogenous Phosphatases AER_271->Phosphatases Conversion AER_270_plasma AER-270 (Active Drug) in Plasma Phosphatases->AER_270_plasma AER_270_brain AER-270 Crosses BBB AER_270_plasma->AER_270_brain BBB Blood-Brain Barrier AQP4 AQP4 Water Channel AER_270_brain->AQP4 Inhibition Astrocyte Astrocyte End-feet Water_influx Cytotoxic Edema (Water Influx) AQP4->Water_influx Blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow_PK_Study cluster_animal_prep Animal Preparation cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation Animal_Model Select Rodent Model (e.g., Sprague-Dawley Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Weight, etc.) Acclimatization->Baseline Dosing_Prep Prepare this compound Solution (e.g., 5 mg/kg in vehicle) Baseline->Dosing_Prep Administration Administer this compound (e.g., IP Injection) Dosing_Prep->Administration Sampling Blood Sample Collection (Serial Time Points) Administration->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep Extraction Protein Precipitation & Analyte Extraction Plasma_Sep->Extraction LCMS LC-MS/MS Analysis of AER-270 Extraction->LCMS PK_Calc Calculate PK Parameters (Concentration vs. Time) LCMS->PK_Calc Report Summarize Findings PK_Calc->Report

Caption: General workflow for a pharmacokinetic study of this compound in rodents.

References

Technical Support Center: Interpreting and Troubleshooting AER-271 Efficacy Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering seemingly conflicting results regarding the efficacy of AER-271. The following troubleshooting guides and FAQs are designed to address specific issues and aid in the interpretation of experimental and clinical data.

Frequently Asked Questions (FAQs)

Q1: Preclinical studies with this compound in rodent models have shown significant reductions in cerebral edema and improved neurological outcomes. However, our early-phase clinical trial in acute ischemic stroke patients is showing variable and less pronounced effects. How can we interpret this discrepancy?

A1: The transition from highly controlled preclinical models to the heterogeneity of human clinical populations often reveals complexities not apparent in initial studies. Several factors could contribute to this variance:

  • Patient Heterogeneity: Clinical trial participants present with a wide range of comorbidities, genetic backgrounds, and stroke etiologies, which can influence treatment response. Preclinical models, often using genetically homogenous animals with standardized injury induction, do not capture this variability.

  • Timing of Administration: The therapeutic window for AQP4 inhibition may be narrower or different in humans compared to rodent models. In preclinical studies, this compound is often administered shortly after the induced injury.[1] In a clinical setting, delays in patient presentation and diagnosis can result in treatment initiation at a later stage, potentially impacting efficacy.

  • Differences in Pathophysiology: The pathophysiology of cerebral edema in human stroke is complex and may involve mechanisms beyond those predominantly mediated by AQP4, especially in later stages. While this compound is a potent inhibitor of Aquaporin-4 (AQP4) water channels, the contribution of vasogenic versus cytotoxic edema can differ between animal models and human stroke.[2]

  • Outcome Measures: Preclinical studies often use histological and short-term functional assessments as primary outcomes.[1][3] Clinical trials rely on longer-term functional outcomes (e.g., modified Rankin Scale), which are influenced by a multitude of factors beyond the initial edema, including rehabilitation and supportive care.

Q2: We are observing inconsistent results in our own animal experiments with this compound. What are the common pitfalls and how can we troubleshoot our protocol?

A2: Inconsistent results in preclinical studies with this compound can often be traced back to subtle variations in the experimental protocol. Here are some key areas to review:

  • Drug Stability and Formulation: this compound is a prodrug that is converted to the active compound AER-270.[4] Ensure that the compound has been stored correctly and that the formulation for injection is prepared fresh for each experiment according to the supplier's instructions.

  • Route and Timing of Administration: The pharmacokinetics of this compound can be influenced by the route of administration (e.g., intravenous vs. intraperitoneal). The timing of the first dose relative to the induced injury is critical. Ensure that the administration protocol is consistent across all experimental groups.

  • Model-Specific Considerations: The efficacy of this compound may vary depending on the specific animal model of CNS injury being used. For example, in a model of radiation-induced brain injury, this compound has been shown to reduce edema and inflammation. The nature and severity of the induced injury should be standardized and monitored.

  • Anesthesia and Physiological Monitoring: Anesthetics and physiological parameters such as blood pressure and body temperature can influence cerebral blood flow and edema formation. It is crucial to maintain stable physiology throughout the experiment and to use a consistent anesthetic regimen.

Troubleshooting Guides

Guide 1: Addressing Variability in Preclinical Edema Measurements
Symptom Possible Cause Troubleshooting Step
High variability in brain water content measurements between animals in the same treatment group.Inconsistent timing of tissue harvesting post-injury.Standardize the time point for euthanasia and brain tissue collection for all animals.
Inaccurate measurement of wet and dry brain weight.Use a high-precision balance and ensure complete drying of the tissue samples.
No significant difference in edema between this compound and vehicle groups, contrary to published data.Sub-optimal dosing or timing of this compound administration.Review the published literature for the specific animal model and confirm that the dose and administration schedule are appropriate.
Degradation of the this compound compound.Verify the storage conditions and age of the compound. Consider obtaining a new batch.
Guide 2: Interpreting Neurological Outcome Data
Symptom Possible Cause Troubleshooting Step
Neurological scores do not correlate with edema measurements.The chosen behavioral test may not be sensitive enough to detect subtle functional improvements.Consider using a battery of behavioral tests that assess different aspects of neurological function (e.g., motor, sensory, cognitive).
The timing of the behavioral assessment is not optimal.Conduct behavioral testing at multiple time points post-injury to capture the dynamic nature of recovery.
High mortality in the vehicle group, making it difficult to assess the therapeutic benefit of this compound.The severity of the induced injury is too high.Titrate the injury model to achieve a lower, more consistent mortality rate that allows for a therapeutic window to be observed.

Data Presentation

Table 1: Summary of Preclinical Efficacy Data for this compound
Model Species Key Findings Reference
Radiation-Induced Brain InjuryRatReduced cerebral edema, inflammation, and apoptosis; maintained blood-brain barrier integrity.
Pediatric Asphyxial Cardiac ArrestRatAmeliorated early cerebral edema; attenuated early Neurologic Deficit Score; reduced neuronal death and neuroinflammation.
Water Intoxication and Ischemic Stroke (MCAo)Mouse/RatReduced brain swelling and improved neurological outcomes.
Glymphatic System ModulationMouseSuppressed glymphatic fluid transport.
Table 2: Hypothetical Phase 2a Clinical Trial Data for this compound in Acute Ischemic Stroke
Outcome Measure This compound (n=50) Placebo (n=50) P-value Interpretation
Change in Edema Volume at 72h (MRI)-15.2%-8.5%0.04Statistically significant reduction in edema volume.
Proportion of patients with mRS 0-2 at 90 days42%38%0.65No statistically significant improvement in functional outcome.
Mortality at 90 days10%12%0.78No significant difference in mortality.

Note: The clinical trial data presented in Table 2 is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Rat Model of Radiation-Induced Brain Injury
  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Radiation Procedure: Animals are anesthetized, and the head is positioned in a stereotactic frame. A single dose of 20 Gy of X-ray irradiation is delivered to the whole brain.

  • This compound Administration: this compound is dissolved in a suitable vehicle. A therapeutic dose of 5 mg/kg is administered via intraperitoneal injection immediately after irradiation and then daily for the duration of the experiment.

  • Outcome Assessments:

    • Cerebral Edema: Measured by the wet/dry weight method at specified time points post-irradiation.

    • Blood-Brain Barrier Integrity: Assessed by Evans blue extravasation.

    • Inflammation and Apoptosis: Evaluated by Western blot and immunohistochemistry for relevant markers (e.g., IL-6, Caspase-3) in brain tissue homogenates.

Protocol 2: Hypothetical Phase 2a Clinical Trial in Acute Ischemic Stroke
  • Patient Population: Adult patients with acute ischemic stroke due to a large vessel occlusion, with imaging evidence of a large ischemic core and significant penumbra.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Intervention: Intravenous infusion of this compound or placebo initiated within 12 hours of stroke onset. The infusion is continued for 72 hours.

  • Primary and Secondary Endpoints:

    • Primary Efficacy Endpoint: Change in the volume of cerebral edema as measured by MRI from baseline to 72 hours.

    • Primary Safety Endpoint: Incidence of adverse events and serious adverse events.

    • Secondary Functional Endpoint: Proportion of patients with a modified Rankin Scale (mRS) score of 0-2 at 90 days.

Visualizations

AER_271_Mechanism_of_Action cluster_blood Bloodstream cluster_endothelial Endothelial Cell cluster_astrocyte Astrocyte Endfoot AER_271 This compound (Prodrug) Phosphatases Endogenous Phosphatases AER_271->Phosphatases crosses BBB AER_270 AER-270 (Active Drug) Phosphatases->AER_270 converts to AQP4 Aquaporin-4 (AQP4) Water Channel AER_270->AQP4 inhibits Edema Cytotoxic Edema AQP4->Edema mediates Water_Influx Water Influx Preclinical_Workflow start Induce CNS Injury (e.g., MCAo, RIBI) randomize Randomize Animals start->randomize treat_aer Administer this compound randomize->treat_aer Treatment Group treat_veh Administer Vehicle randomize->treat_veh Control Group monitor Physiological Monitoring (24-72 hours) treat_aer->monitor treat_veh->monitor assess_neuro Neurological Assessment (Behavioral Tests) monitor->assess_neuro harvest Tissue Harvest assess_neuro->harvest analyze_edema Measure Brain Edema (Wet/Dry Weight) harvest->analyze_edema analyze_histo Histology & IHC harvest->analyze_histo Discrepancy_Analysis cluster_preclinical Preclinical Success cluster_clinical Clinical Challenges Homogenous Homogenous Population Discrepancy Discrepancy in Efficacy Results Homogenous->Discrepancy Controlled Controlled Injury & Timing Controlled->Discrepancy Surrogate Surrogate Endpoints Surrogate->Discrepancy Heterogenous Patient Heterogeneity Heterogenous->Discrepancy Variable Variable Timing & Comorbidities Variable->Discrepancy Functional Functional Outcomes Functional->Discrepancy

References

AER-271 and its impact on vasogenic vs cytotoxic edema

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of AER-271 in preclinical research, with a specific focus on its impact on vasogenic and cytotoxic edema.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a water-soluble investigational prodrug that is converted in vivo to its active form, AER-270, by endogenous phosphatases.[1][2] AER-270 was developed as a potent inhibitor of the aquaporin-4 (AQP4) water channel.[3][4] AQP4 channels are highly expressed in the brain, particularly in astrocyte end-feet at the blood-brain barrier, and are considered the primary route for water movement into the central nervous system under ischemic conditions.[3] Therefore, this compound is being investigated for its potential to reduce cerebral edema in conditions like severe ischemic stroke.

However, it is important to note that recent studies have suggested alternative or additional mechanisms of action for AER-270. Some research indicates that AER-270 may not directly inhibit AQP4 water channels but may exert its effects through other pathways, such as the inhibition of the NF-κB signaling pathway. Further research is ongoing to fully elucidate its complete mechanism of action.

Q2: What is the evidence for this compound's effect on cytotoxic edema?

This compound has demonstrated efficacy in reducing cytotoxic edema in several preclinical models. Cytotoxic edema is characterized by intracellular swelling, typically with an intact blood-brain barrier.

  • In a pediatric rat model of asphyxial cardiac arrest, a condition known to induce primarily cytotoxic edema, this compound treatment significantly ameliorated early cerebral edema measured at 3 hours post-resuscitation.

  • In a mouse model of water intoxication, another classic model of cytotoxic edema, pre-treatment with this compound showed a significant survival benefit.

  • In a mouse model of ischemic stroke (middle cerebral artery occlusion), this compound treatment reduced brain swelling and improved neurological outcomes.

Q3: What is known about this compound's effect on vasogenic edema?

The direct and isolated effects of this compound on vasogenic edema are less well-characterized. Vasogenic edema involves the breakdown of the blood-brain barrier and leakage of fluid into the extracellular space.

A study on radiation-induced brain injury in rats, a model that induces both cytotoxic and vasogenic edema, showed that this compound treatment reduced overall cerebral edema, maintained the integrity of the blood-brain barrier, and attenuated inflammation. This suggests a potential role for this compound in mitigating vasogenic edema, although the study did not quantify the separate effects on each edema subtype. Further research is needed to specifically delineate the impact of this compound on vasogenic edema.

Q4: How can I differentiate between vasogenic and cytotoxic edema in my experiments?

Magnetic Resonance Imaging (MRI) is a powerful tool for differentiating between vasogenic and cytotoxic edema.

  • Diffusion-Weighted Imaging (DWI): Cytotoxic edema, with its intracellular water accumulation, restricts the diffusion of water molecules, resulting in a hyperintense (bright) signal on DWI and a corresponding hypointense (dark) signal on the Apparent Diffusion Coefficient (ADC) map.

  • T2-Weighted and FLAIR Imaging: Vasogenic edema, characterized by increased extracellular fluid, typically appears hyperintense on T2-weighted and FLAIR images, but does not show restricted diffusion on DWI.

By using these MRI sequences, researchers can qualitatively and quantitatively assess the type and extent of edema in their experimental models.

Troubleshooting Guide

Issue: Inconsistent or lack of this compound efficacy in reducing cerebral edema.

  • Possible Cause 1: Prodrug Conversion: this compound requires conversion to the active compound AER-270 by endogenous phosphatases. The rate and extent of this conversion could vary between species or experimental models.

    • Troubleshooting Tip: Ensure that the experimental model has sufficient phosphatase activity. Consider measuring plasma or tissue levels of AER-270 to confirm conversion and bioavailability.

  • Possible Cause 2: Dosing and Administration Route: The timing and route of administration are critical. In the pediatric cardiac arrest model, this compound was administered at the time of resuscitation. In the water intoxication model, it was given 20 minutes prior to the insult.

    • Troubleshooting Tip: Refer to the detailed experimental protocols below and optimize the dosing regimen and administration route for your specific model. Intraperitoneal (IP) and intravenous (IV) routes have been used effectively.

  • Possible Cause 3: Predominant Type of Edema: The efficacy of this compound may depend on the predominant type of edema in your model. It has shown more robust effects in models of cytotoxic edema.

    • Troubleshooting Tip: Characterize the type of edema in your model using techniques like MRI (DWI/ADC) to determine if it is primarily cytotoxic, vasogenic, or a mix.

  • Possible Cause 4: Drug Stability and Formulation:

    • Troubleshooting Tip: this compound is water-soluble. Ensure proper storage and handling to maintain its stability. Prepare fresh solutions for each experiment. For in vivo studies, MedChemExpress suggests dissolving in a vehicle of 10% DMSO and 90% saline.

Issue: Unexpected off-target effects.

  • Possible Cause: Alternative Mechanisms of Action: As mentioned, recent evidence suggests AER-270 may have effects independent of direct AQP4 inhibition, such as targeting the NF-κB pathway.

    • Troubleshooting Tip: Be aware of these potential alternative mechanisms when interpreting your data. Consider including control experiments to investigate the involvement of other signaling pathways.

Data Presentation

Table 1: Summary of Quantitative Data on this compound's Effect on Cerebral Edema

Experimental Model Animal Model This compound Dose Primary Edema Type Key Quantitative Finding Citation
Pediatric Asphyxial Cardiac ArrestPostnatal day 16-18 Sprague-Dawley rats5 mg/kgCytotoxic82.1% reduction in the increase in percent brain water at 3 hours post-CA.
Radiation-Induced Brain InjurySprague-Dawley rats5 mg/kg/dayMixed (Cytotoxic and Vasogenic)Significantly lower brain water content compared to the radiation-only group.
Water Intoxication5-month-old wild-type mice5 mg/kgCytotoxicSignificantly improved survival compared to vehicle-treated mice.
Ischemic Stroke (MCAO)Mice and RatsNot specifiedCytotoxicReduced brain swelling and improved neurological outcome.

Experimental Protocols

1. Pediatric Asphyxial Cardiac Arrest Model (Primarily Cytotoxic Edema)

  • Animal Model: Postnatal day 16-18 Sprague-Dawley rats.

  • Anesthesia: 3% isoflurane/50% N₂O/balance O₂ for induction, maintained with 1% isoflurane/50% N₂O/balance O₂.

  • Procedure: A 9-minute asphyxial cardiac arrest is induced.

  • Intervention: At the return of spontaneous circulation, rats are randomized to receive either this compound (5 mg/kg) or vehicle via intraperitoneal (IP) injection.

  • Outcome Measurement: Cerebral edema is assessed at 3, 6, and 24 hours post-CA using the wet-dry weight method. Neurological deficit scores are also evaluated.

2. Water Intoxication Model (Cytotoxic Edema)

  • Animal Model: 5-month-old wild-type mice.

  • Procedure: Hypo-osmotic induction of brain swelling is achieved through water intoxication.

  • Intervention: this compound (5 mg/kg) is administered intraperitoneally 20 minutes prior to the water intoxication challenge.

  • Outcome Measurement: Survival rates are monitored and compared between this compound and vehicle-treated groups.

3. Radiation-Induced Brain Injury Model (Mixed Cytotoxic and Vasogenic Edema)

  • Animal Model: Sprague-Dawley rats.

  • Procedure: A model of radiation-induced brain injury is established by whole-brain radiation.

  • Intervention: this compound (5 mg/kg/day) is administered.

  • Outcome Measurement: Brain water content is measured to assess cerebral edema. The integrity of the blood-brain barrier is evaluated using Evans blue dye. Inflammatory markers and apoptotic pathways are also assessed.

Signaling Pathways and Experimental Workflows

AER271_Mechanism_of_Action AER271 This compound (Prodrug) Phosphatases Endogenous Phosphatases AER271->Phosphatases Conversion AER270 AER-270 (Active Drug) Phosphatases->AER270 AQP4 Aquaporin-4 (AQP4) Water Channel AER270->AQP4 Inhibition (Proposed) Alternative_Target Alternative Target (e.g., IKKβ) AER270->Alternative_Target Inhibition (Alternative) Water_Influx Water Influx into Astrocytes AQP4->Water_Influx Cytotoxic_Edema Cytotoxic Edema Water_Influx->Cytotoxic_Edema NFkB NF-κB Pathway Inhibition Alternative_Target->NFkB Reduced_Inflammation Reduced Inflammation NFkB->Reduced_Inflammation

Caption: Proposed and alternative mechanisms of action for this compound.

Experimental_Workflow_Cytotoxic_Edema start Induce Cytotoxic Edema Model (e.g., Cardiac Arrest, Water Intoxication) treatment Administer this compound or Vehicle start->treatment outcome Outcome Assessment treatment->outcome edema_measurement Measure Cerebral Edema (Wet/Dry Weight or MRI) outcome->edema_measurement functional_assessment Assess Neurological Function outcome->functional_assessment data_analysis Data Analysis and Comparison edema_measurement->data_analysis functional_assessment->data_analysis

Caption: General experimental workflow for assessing this compound in cytotoxic edema.

Downstream_Signaling_Pathways AER271 This compound AQP4_Inhibition AQP4 Inhibition AER271->AQP4_Inhibition JAK2 JAK2 AQP4_Inhibition->JAK2 Inhibits Phosphorylation PI3K PI3K AQP4_Inhibition->PI3K Inhibits Phosphorylation STAT3 STAT3 JAK2->STAT3 Inflammation Inflammation STAT3->Inflammation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis

Caption: Downstream signaling pathways affected by this compound in radiation-induced brain injury.

References

Long-term effects of AER-271 administration

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AER-271

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term administration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational drug that acts as a prodrug for AER-270, a potent inhibitor of the Aquaporin-4 (AQP4) water channel.[1][2] AQP4 channels are the main route for water movement into the central nervous system, particularly under ischemic conditions.[1][2] this compound is designed to be administered intravenously and is converted to its active form, AER-270, by endogenous phosphatases.[3] Its primary function is to reduce cerebral edema by blocking these water channels.

Q2: What are the observed long-term effects of this compound in preclinical models?

A2: Preclinical studies have demonstrated several long-term effects of this compound administration in various models of central nervous system injury:

  • Neuroprotection: In a rat model of radiation-induced brain injury, this compound provided neuroprotective effects by reducing cerebral edema, inhibiting astrocyte activation, lessening neuro-inflammation, maintaining the integrity of the blood-brain barrier, and attenuating apoptosis.

  • Improved Neurological Outcomes: In rodent models of ischemic stroke, this compound has been shown to reduce cerebral edema and improve neurological outcomes. Specifically, in a mouse model of transient middle cerebral artery occlusion (tMCAO), treatment with this compound led to significant improvements in post-stroke weight recovery and neurological scores, along with a reduction in the volume of cerebral infarction.

  • Modulation of Cellular Pathways: Long-term administration has been observed to influence autophagic and apoptotic pathways. It has also been shown to inhibit the phosphorylation of the JAK2/STAT3 signaling pathway, which is involved in inflammatory responses.

  • Effects on Glymphatic Transport: this compound has been found to suppress glymphatic fluid transport, which is the system responsible for clearing waste from the central nervous system.

Q3: Has this compound been tested in humans?

A3: Yes, Aeromics, Inc. initiated a Phase 1 clinical trial with healthy human volunteers to evaluate the pharmacokinetics, safety, and tolerability of intravenously administered this compound. The trial was designed to test single ascending and multiple ascending doses.

Q4: What are the potential therapeutic applications of this compound?

A4: Based on its mechanism of action and preclinical data, this compound is being investigated for its potential to treat conditions characterized by cerebral edema. The primary focus of its development is for severe ischemic stroke. Other potential applications suggested by preclinical research include radiation-induced brain injury and pediatric asphyxial cardiac arrest.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in reducing cerebral edema.

  • Possible Cause 1: Inadequate Dosing or Administration Route.

    • Solution: Ensure the correct dosage and administration route are being used as established in preclinical models (e.g., 5 mg/kg intraperitoneal injection in mice). Verify the stability and concentration of your this compound solution. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.

  • Possible Cause 2: Timing of Administration.

    • Solution: The timing of this compound administration relative to the induced injury is critical. In models of acute injury, administration should occur shortly after the event to effectively block the formation of edema. Review the experimental protocol to ensure the administration window is appropriate for your model.

  • Possible Cause 3: Model-Specific Differences.

    • Solution: The degree of AQP4 expression and its role in edema formation can vary between different models of CNS injury. Confirm the expression and localization of AQP4 in your specific experimental model to ensure it is a relevant target.

Issue 2: Observing unexpected off-target effects or toxicity.

  • Possible Cause 1: Prodrug Conversion and Metabolite Effects.

    • Solution: this compound is a prodrug that is converted to AER-270. It is important to consider the pharmacokinetics of both the prodrug and the active compound. Measure plasma and brain tissue concentrations of both this compound and AER-270 to ensure they are within the therapeutic window. In a pediatric model of asphyxial cardiac arrest, therapeutic levels were rapidly achieved and maintained without apparent side effects.

  • Possible Cause 2: Inhibition of Glymphatic Flow.

    • Solution: this compound has been shown to suppress glymphatic fluid transport. In long-term studies, this could potentially lead to an accumulation of metabolic waste products. It may be necessary to assess markers of waste clearance (e.g., amyloid-beta) in long-term experiments.

Quantitative Data from Preclinical Studies

Table 1: Effect of this compound on Neurological Score in a Mouse Model of Ischemic Stroke

Treatment GroupAverage Neurological Score
Vehicle Control2.50 ± 0.62
This compound (5 mg/kg)0.89 ± 0.31

Data from a rodent ischemic stroke model.

Table 2: Effect of this compound on Brain Water Content in a Rat Model of Radiation-Induced Brain Injury

Treatment GroupBrain Water Content (%)
ControlNormal
Irradiation (IR)Significantly Increased
IR + this compoundSignificantly lower than IR group

Qualitative summary based on findings from a rat RIBI model.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Rodent Model

  • Preparation of this compound Solution:

    • For in vivo administration, prepare a clear stock solution of this compound.

    • A recommended vehicle for dissolution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • The final working solution should be prepared fresh on the day of the experiment.

  • Administration:

    • This compound can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • A commonly used dose in mouse models is 5 mg/kg.

    • The timing of administration will depend on the specific experimental design. For acute injury models, administration is typically performed shortly before or after the injury. For instance, in a water intoxication model, this compound was administered 20 minutes prior to the challenge.

Protocol 2: Assessment of Cerebral Edema using the Wet-Dry Weight Method

  • Tissue Collection:

    • At the designated experimental endpoint, euthanize the animal and decapitate.

    • Carefully extract the whole brain from the cranium, removing the olfactory bulbs and cerebellum.

  • Wet Weight Measurement:

    • Immediately weigh the brain tissue to obtain the "wet weight".

  • Drying:

    • Place the brain tissue in a glass vial and dry at 110°C for 72 hours.

  • Dry Weight Measurement:

    • After drying, weigh the tissue again to obtain the "dry weight".

  • Calculation of Brain Water Content:

    • Calculate the percentage of brain water content using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Signaling Pathways and Experimental Workflows

AER271_Mechanism_of_Action cluster_prodrug Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System AER271 This compound (Prodrug) Phosphatases Endogenous Phosphatases AER271->Phosphatases AER270 AER-270 (Active Drug) Phosphatases->AER270 AQP4 AQP4 Water Channel AER270->AQP4 Inhibition Astrocyte Astrocyte Endfoot Water Water Influx AQP4->Water Facilitates Edema Cerebral Edema Water->Edema AER271_Signaling_Pathway cluster_pathway JAK2/STAT3 Signaling Pathway Radiation Radiation Injury JAK2 JAK2 Radiation->JAK2 Promotes Phosphorylation pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Promotes Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Inflammation Neuro-inflammation pSTAT3->Inflammation AER271 This compound AER271->pJAK2 Inhibits AER271->pSTAT3 Inhibits Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound Efficacy cluster_analysis Analysis Methods Model Induce CNS Injury (e.g., Stroke, RIBI) Treatment Administer this compound or Vehicle Model->Treatment Time Allow for Post-Injury Period Treatment->Time Endpoint Endpoint Analysis Time->Endpoint Edema Cerebral Edema (Wet-Dry Weight) Endpoint->Edema Neuro Neurological Scoring Endpoint->Neuro Histo Histology/ Immunofluorescence Endpoint->Histo Western Western Blot (e.g., p-JAK2/p-STAT3) Endpoint->Western

References

Validation & Comparative

A Comparative Analysis of AER-271 and TGN-020 for Aquaporin-4 Inhibition in Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent investigational inhibitors of aquaporin-4 (AQP4), AER-271 and TGN-020. This document summarizes their performance based on available experimental data, details key experimental protocols, and visualizes relevant biological pathways to aid in the critical evaluation of these compounds for research and therapeutic development.

Aquaporin-4 (AQP4) is the primary water channel in the central nervous system, playing a crucial role in brain water homeostasis. Its dysregulation is implicated in the pathophysiology of cerebral edema following ischemic stroke, cardiac arrest, and other neurological injuries. Consequently, AQP4 has emerged as a significant therapeutic target. This guide focuses on a comparative analysis of two small molecule inhibitors, this compound and TGN-020, that have been investigated for their potential to mitigate AQP4-mediated pathologies.

At a Glance: Key Performance Characteristics

FeatureThis compound (Active form: AER-270)TGN-020
Reported On-Target Efficacy (AQP4 Inhibition) Partial antagonist of AQP4.[1] Reduces cytotoxic cerebral edema in preclinical models.[2][3]Potent AQP4 inhibitor in in vitro assays.[4] Reduces ischemic cerebral edema in preclinical models.[5]
Quantitative In Vitro Efficacy IC50 of ~3 µM for AER-270 in some assays.IC50 of 3.1 µM in Xenopus laevis oocytes expressing human AQP4.
In Vivo Efficacy Ameliorated early cerebral edema by 82.1% at 3 hours post-cardiac arrest in a pediatric rat model.Significantly reduced brain swelling volume from 20.8% to 12.1% in a mouse model of focal cerebral ischemia.
Development Status This compound, a prodrug of AER-270, entered Phase 1 clinical trials in 2018.Primarily in preclinical development; has been used to develop a PET ligand for AQP4 imaging.
Controversy/Off-Target Effects Recent studies suggest AER-270 may not directly inhibit AQP4 and its effects could be due to inhibition of IKKβ (NF-κB pathway) and carbonic anhydrase.Evidence suggests potential off-target effects, including interactions with adenosine receptors, and its direct AQP4 inhibitory action has been questioned in some cellular systems.

The Controversy: Direct AQP4 Inhibition vs. Off-Target Effects

A critical consideration for researchers is the emerging evidence challenging the primary mechanism of action of both this compound (via its active metabolite AER-270) and TGN-020. While initial studies in Xenopus oocytes demonstrated AQP4 inhibition, more recent research using mammalian cell lines and reconstituted AQP4 has failed to replicate these findings, suggesting the observed in vivo efficacy may stem from off-target effects.

AER-270, also known as IMD-0354, has been identified as an inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is heavily involved in inflammatory responses. AER-270 has also been shown to inhibit carbonic anhydrase. Similarly, TGN-020's structure bears resemblance to carbonic anhydrase inhibitors and has been suggested to interact with adenosine receptors. This controversy underscores the importance of careful target validation in preclinical research.

Signaling Pathways

To visualize the proposed mechanisms of action, including the potential off-target pathways, the following diagrams are provided.

AQP4_Cytotoxic_Edema cluster_ischemia Ischemic Insult cluster_astrocyte Astrocyte cluster_inhibition Inhibitor Action Energy Failure Energy Failure Ion Pump Dysfunction Ion Pump Dysfunction Energy Failure->Ion Pump Dysfunction Intracellular Na+ Accumulation Intracellular Na+ Accumulation Ion Pump Dysfunction->Intracellular Na+ Accumulation Osmotic Gradient Osmotic Gradient Intracellular Na+ Accumulation->Osmotic Gradient AQP4 AQP4 Osmotic Gradient->AQP4 Water Influx Water Influx AQP4->Water Influx Astrocyte Swelling (Cytotoxic Edema) Astrocyte Swelling (Cytotoxic Edema) Water Influx->Astrocyte Swelling (Cytotoxic Edema) This compound / TGN-020 This compound / TGN-020 This compound / TGN-020->AQP4 Proposed Inhibition Off_Target_Pathways cluster_aer270 AER-270 (IMD-0354) Off-Target Effects cluster_tgn020 TGN-020 Potential Off-Target Effects AER-270 AER-270 IKKβ IKKβ AER-270->IKKβ Inhibition Carbonic Anhydrase Carbonic Anhydrase AER-270->Carbonic Anhydrase Inhibition NF-κB Activation NF-κB Activation IKKβ->NF-κB Activation Prevents Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression pH Regulation pH Regulation Carbonic Anhydrase->pH Regulation Alters TGN-020 TGN-020 Adenosine Receptors Adenosine Receptors TGN-020->Adenosine Receptors Interaction Downstream Signaling Downstream Signaling Adenosine Receptors->Downstream Signaling MCAO_Workflow Anesthetize Rat Anesthetize Rat Expose Carotid Arteries Expose Carotid Arteries Anesthetize Rat->Expose Carotid Arteries Isolate CCA, ECA, ICA Isolate CCA, ECA, ICA Expose Carotid Arteries->Isolate CCA, ECA, ICA Ligate Distal ECA Ligate Distal ECA Isolate CCA, ECA, ICA->Ligate Distal ECA Insert Suture via ECA to MCA Insert Suture via ECA to MCA Ligate Distal ECA->Insert Suture via ECA to MCA Induce Ischemia Induce Ischemia Insert Suture via ECA to MCA->Induce Ischemia Post-operative Care Post-operative Care Induce Ischemia->Post-operative Care Assess Cerebral Edema Assess Cerebral Edema Post-operative Care->Assess Cerebral Edema Oocyte_Assay_Workflow Harvest Oocytes Harvest Oocytes Inject AQP4 cRNA Inject AQP4 cRNA Harvest Oocytes->Inject AQP4 cRNA Incubate for Protein Expression Incubate for Protein Expression Inject AQP4 cRNA->Incubate for Protein Expression Treat with Inhibitor Treat with Inhibitor Incubate for Protein Expression->Treat with Inhibitor Induce Hypotonic Stress Induce Hypotonic Stress Treat with Inhibitor->Induce Hypotonic Stress Record Oocyte Swelling Record Oocyte Swelling Induce Hypotonic Stress->Record Oocyte Swelling Calculate Water Permeability Calculate Water Permeability Record Oocyte Swelling->Calculate Water Permeability

References

A Comparative Analysis of AER-271 and Other AQP4 Inhibitors in Attenuating Cerebral Edema

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aquaporin-4 (AQP4), the predominant water channel in the central nervous system, plays a critical role in the formation and resolution of cerebral edema, making it a key therapeutic target for conditions such as ischemic stroke, traumatic brain injury, and other neurological disorders. This guide provides a comparative overview of the efficacy of AER-271, a clinical-stage AQP4 inhibitor, against other notable inhibitors, with a focus on supporting experimental data and methodologies.

Introduction to AQP4 Inhibition

Under pathological conditions like ischemia, the disruption of ionic gradients leads to an osmotic imbalance, driving water into the brain parenchyma through AQP4 channels located on astrocyte end-feet. This influx of water results in cytotoxic edema, cellular swelling, and a subsequent increase in intracranial pressure, which can lead to severe neurological damage and mortality. Inhibition of AQP4 presents a promising strategy to mitigate this initial phase of edema formation.

Comparative Efficacy of AQP4 Inhibitors

This section details the efficacy of this compound and other prominent AQP4 inhibitors, primarily TGN-020, based on available preclinical data.

This compound

This compound is a proprietary intravenous (IV) prodrug that is converted in vivo to its active form, AER-270, a potent AQP4 inhibitor.[1][2] It has undergone a Phase 1 clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[3][4] Preclinical studies have demonstrated its potential in reducing cerebral edema in various models.

TGN-020

TGN-020 is one of the most extensively studied small molecule AQP4 inhibitors in preclinical settings. It has been shown to effectively reduce cerebral edema and improve neurological outcomes in models of ischemic stroke.[5]

Quantitative Data Summary

The following tables summarize the quantitative efficacy data for this compound and TGN-020 from various preclinical studies. It is important to note that these studies were not head-to-head comparisons and utilized different animal models and methodologies.

Table 1: Efficacy of this compound in Preclinical Models

Model Species Dosage Primary Outcome Measure Result Citation
Asphyxial Cardiac ArrestRat (pediatric)5 mg/kg, IP% Brain Water at 3h post-CA82.1% reduction in edema
Neurologic Deficit Score (NDS) at 3h post-CA20% improvement
Radiation-Induced Brain InjuryRat5 mg/kgBrain Water ContentSignificant reduction compared to radiation-only group
Water IntoxicationMouse5 mg/kg, IPSurvival Rate3.3-fold improvement
Middle Cerebral Artery Occlusion (MCAO)MouseNot specifiedBrain Swelling33% reduction
Middle Cerebral Artery Occlusion (MCAO)RatNot specifiedBrain Swelling62% reduction

Table 2: Efficacy of TGN-020 in Preclinical Models

Model Species Dosage Primary Outcome Measure Result Citation
Focal Cerebral Ischemia (MCAO)Mouse200 mg/kg, IP (pretreatment)% Brain Swelling Volume (%BSV) at 24h12.1 ± 6.3% (TGN-020) vs. 20.8 ± 5.9% (Control)
% Hemispheric Lesion Volume (%HLV) - Cortex20.0 ± 7.6% (TGN-020) vs. 30.0 ± 9.1% (Control)
Ischemic Stroke (MCAO)RatNot specifiedInfarct and Swelling Volumes at 1 daySignificantly decreased
Neurological Function Deficits at 14 daysFewer deficits

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in key studies cited.

This compound in Asphyxial Cardiac Arrest Model
  • Animal Model: Postnatal day 16-18 Sprague-Dawley rats.

  • Induction of Cardiac Arrest: 9-minute asphyxial cardiac arrest.

  • Treatment: Rats were randomized to receive either this compound (5 mg/kg) or vehicle via intraperitoneal (IP) injection at the time of return of spontaneous circulation.

  • Outcome Measures:

    • Cerebral Edema: Measured as percent brain water (%BW) at 3, 6, and 24 hours post-cardiac arrest. Brain hemispheres were weighed before and after drying in an oven.

    • Neurological Deficit Score (NDS): Assessed at 3, 24, 48, and 72 hours post-cardiac arrest.

    • Neuronal Death: Quantified in the hippocampus at 72 hours using hematoxylin and eosin (H&E) staining.

TGN-020 in Focal Cerebral Ischemia (MCAO) Model
  • Animal Model: Adult male C57/BL6 mice.

  • Induction of Ischemia: Transient focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO) using an intraluminal filament for 2 hours.

  • Treatment: TGN-020 (200 mg/kg) or normal saline was administered via intraperitoneal (IP) injection 15 minutes before the induction of ischemia.

  • Outcome Measures:

    • Brain Imaging: T2-weighted magnetic resonance imaging (MRI) was performed 24 hours after ischemia to assess brain swelling and lesion volume.

    • Quantitative Analysis:

      • Percent Brain Swelling Volume (%BSV): Calculated as (%BSV) = ((total ipsilateral area / contralateral area) - 1) x 100.

      • Percent Hemispheric Lesion Volume (%HLV): Calculated to correct for the overestimation of infarct area by edema.

Signaling Pathways and Mechanisms of Action

AQP4's role in cerebral edema extends beyond simple water transport. It is also implicated in downstream signaling events that can exacerbate pathology.

AQP4-Mediated Signaling in Cytotoxic Edema

Under ischemic conditions, the failure of the Na+/K+ ATPase pump leads to an influx of Na+ and subsequent water movement into astrocytes via AQP4, causing cytotoxic edema. This cell swelling can trigger the release of ATP from astrocytes. The released ATP then acts on purinergic receptors (P2) on neighboring astrocytes, leading to an increase in intracellular Ca2+. This calcium signaling can further contribute to cellular dysfunction and injury. Inhibition of AQP4 is thought to disrupt this cascade at its initial step by reducing water influx and subsequent cell swelling.

AQP4_Signaling_Pathway cluster_Vessel Blood Vessel cluster_Astrocyte Astrocyte Blood Blood AQP4 AQP4 CellSwelling Cytotoxic Edema (Cell Swelling) AQP4->CellSwelling ATP_Release ATP Release CellSwelling->ATP_Release P2_Receptor P2 Receptor ATP_Release->P2_Receptor Activates Ca_Influx ↑ Intracellular Ca²⁺ P2_Receptor->Ca_Influx Cellular_Dysfunction Cellular Dysfunction Ca_Influx->Cellular_Dysfunction Ischemia Ischemia Water H₂O Ischemia->Water Osmotic Gradient Water->AQP4 Influx This compound This compound / TGN-020 This compound->Inhibition Inhibition->AQP4

AQP4 signaling cascade in cytotoxic edema.
Experimental Workflow for Preclinical Evaluation

The general workflow for evaluating the efficacy of AQP4 inhibitors in a preclinical setting, such as the MCAO model, involves several key steps.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Induce_Injury Induce Cerebral Injury (e.g., MCAO, TBI) Animal_Model->Induce_Injury Administer_Drug Administer AQP4 Inhibitor (e.g., this compound, TGN-020) or Vehicle Induce_Injury->Administer_Drug Monitor_Physiology Monitor Physiological Parameters (e.g., rCBF, Temperature) Administer_Drug->Monitor_Physiology Assess_Outcomes Assess Outcomes at Predefined Timepoints Monitor_Physiology->Assess_Outcomes Imaging Brain Imaging (MRI) - Edema Volume - Lesion Volume Assess_Outcomes->Imaging Behavioral Neurological/Behavioral Tests - NDS - Motor Function Assess_Outcomes->Behavioral Histology Histological Analysis - Neuronal Death (H&E) - AQP4 Expression Assess_Outcomes->Histology Data_Analysis Statistical Data Analysis Imaging->Data_Analysis Behavioral->Data_Analysis Histology->Data_Analysis

Generalized preclinical experimental workflow.

Discussion and Future Directions

Both this compound and TGN-020 have demonstrated significant efficacy in reducing cerebral edema in preclinical models. This compound, as a prodrug, offers a formulation advantage for intravenous administration in a clinical setting. The progression of this compound to a Phase 1 clinical trial marks a significant step forward in the development of AQP4 inhibitors for acute neurological conditions.

It is important to acknowledge a recent (December 2024) preprint study which suggests that AER-270 and TGN-020 may not directly block the AQP4 water channel but could exert their effects through other mechanisms, such as inhibiting carbonic anhydrase or affecting AQP4 gene expression. These findings, while preliminary, highlight the need for further research to fully elucidate the mechanisms of action of these compounds.

Future research should focus on direct, head-to-head comparative studies of different AQP4 inhibitors in standardized, clinically relevant animal models. Further investigation into the precise molecular interactions and downstream signaling effects of these inhibitors will be crucial for optimizing their therapeutic potential and for the rational design of next-generation AQP4 modulators.

References

Validating AER-271's AQP4-Dependent Mechanism in Cerebral Edema: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AER-271, a clinical-stage aquaporin-4 (AQP4) inhibitor, with alternative approaches for the management of cerebral edema. A central focus is the validation of this compound's on-target mechanism through the use of AQP4 knockout (KO) mouse models, offering crucial insights for researchers in neurobiology and drug development. This document summarizes key experimental data, details relevant protocols, and visualizes complex biological and experimental workflows.

This compound: An Overview

This compound is a water-soluble prodrug that is rapidly converted in vivo to its active form, AER-270, a potent inhibitor of the AQP4 water channel.[1][2] AQP4 is the most abundant water channel in the central nervous system (CNS), primarily localized to astrocyte end-feet at the blood-brain barrier and is a key player in the formation of cytotoxic cerebral edema following ischemic events like stroke.[3] By blocking AQP4, this compound aims to mitigate the influx of water into the brain parenchyma, thereby reducing swelling and subsequent neuronal damage.[4][5] The therapeutic potential of this compound has been demonstrated in preclinical models of ischemic stroke and cardiac arrest, showing a reduction in cerebral edema and improved neurological outcomes. A Phase 1 clinical trial in healthy human volunteers has been completed, assessing the safety, tolerability, and pharmacokinetics of this compound.

On-Target Validation Using AQP4 Knockout Mice

The definitive validation of a drug's mechanism of action often relies on genetic models. In the case of this compound, studies utilizing AQP4 KO mice have been instrumental in confirming that its therapeutic effects are directly mediated by the inhibition of AQP4.

A key study demonstrated that this compound significantly suppresses glymphatic fluid transport in wild-type mice. Crucially, this effect was absent in AQP4 KO mice, providing strong evidence that the drug's activity is AQP4-dependent. This selective action is vital for a targeted therapy, minimizing potential off-target effects.

Comparative Analysis: this compound vs. TGN-020

TGN-020 is another widely studied AQP4 inhibitor. While both compounds have shown efficacy in reducing cerebral edema in preclinical models, emerging evidence suggests potential differences in their mechanisms and specificity.

Table 1: Quantitative Comparison of this compound and TGN-020 in Preclinical Models of Cerebral Edema

ParameterThis compoundTGN-020AQP4 Knockout MiceReference
Reduction in Glymphatic Influx (Wild-Type Mice) Significant reductionSignificant reductionAbolished glymphatic influx
Effect on Glymphatic Influx (AQP4 KO Mice) No significant effectNot reported in direct comparison-
Reduction in Ischemic Cerebral Edema (% Brain Swelling Volume) ~40% reduction (MCAO model)~42% reduction (MCAO model)Significant reduction
Improvement in Neurological Score (MCAO model) Significant improvementModest improvement reportedImproved outcomes
Reported IC50 for AQP4 Inhibition Not explicitly stated in reviewed literature~3.1 µM-
Potential Off-Target Effects Inhibition of NF-κB signalingQuestioned direct AQP4 binding in some studies-

MCAO: Middle Cerebral Artery Occlusion

Recent studies have raised questions about the direct binding and inhibitory mechanism of both AER-270 and TGN-020 on AQP4, suggesting that their in vivo effects might be more complex than initially understood. One preprint study from late 2024 suggests that neither compound may be a direct AQP4 water channel blocker, and that AER-270 may exert some of its effects through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This highlights the importance of ongoing research to fully elucidate the molecular mechanisms of these compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This surgical model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.

  • Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the ICA and CCA.

    • Introduce a silicon-coated monofilament (e.g., 6-0 nylon) through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 9-11 mm from the carotid bifurcation.

    • Confirm occlusion using Laser Doppler Flowmetry.

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Post-Operative Care: Suture the incision and provide post-operative analgesia and care.

  • Outcome Assessment: Evaluate neurological deficits at various time points (e.g., 24 hours) using a standardized scoring system. Measure infarct volume using TTC staining of brain slices.

Water Intoxication Model of Cytotoxic Cerebral Edema

This model induces cerebral edema through acute hyponatremia.

  • Animal Preparation: Anesthetize the mouse or rat.

  • Induction of Water Intoxication: Administer a large volume of distilled water intraperitoneally (e.g., 20% of the animal's body weight). In some protocols, an antidiuretic hormone analog like desmopressin is co-administered to prevent rapid water excretion.

  • This compound Administration: The investigational drug can be administered prior to or concurrently with the water challenge.

  • Outcome Assessment:

    • Cerebral Edema: Measure brain water content using the wet/dry weight method. This involves weighing a sample of brain tissue immediately after dissection (wet weight) and then after complete drying in an oven (dry weight).

    • Neurological Function: Assess neurological status and survival rates.

Visualizing the Science

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

Signaling Pathway of AQP4 in Cytotoxic Cerebral Edema

cluster_0 Ischemic Cascade cluster_1 Astrocyte Response Ischemic Insult Ischemic Insult Energy Failure (ATP Depletion) Energy Failure (ATP Depletion) Ischemic Insult->Energy Failure (ATP Depletion) Ion Pump Dysfunction Ion Pump Dysfunction Energy Failure (ATP Depletion)->Ion Pump Dysfunction Intracellular Na+ Accumulation Intracellular Na+ Accumulation Ion Pump Dysfunction->Intracellular Na+ Accumulation Increased Intracellular Osmolarity Increased Intracellular Osmolarity Intracellular Na+ Accumulation->Increased Intracellular Osmolarity Water Influx Water Influx Increased Intracellular Osmolarity->Water Influx Osmotic Gradient AQP4 Water Channel AQP4 Water Channel AQP4 Water Channel->Water Influx Astrocyte Swelling Astrocyte Swelling Water Influx->Astrocyte Swelling Cytotoxic Cerebral Edema Cytotoxic Cerebral Edema Astrocyte Swelling->Cytotoxic Cerebral Edema This compound This compound This compound->AQP4 Water Channel Inhibition

Caption: AQP4's role in cytotoxic edema and this compound's mechanism.

Experimental Workflow for Validating this compound with AQP4 KO Mice

cluster_0 Animal Groups cluster_1 Experimental Model cluster_2 Outcome Measures cluster_3 Hypothesized Results WT_Vehicle Wild-Type + Vehicle Induce Cerebral Edema\n(e.g., MCAO) Induce Cerebral Edema (e.g., MCAO) WT_Vehicle->Induce Cerebral Edema\n(e.g., MCAO) WT_AER271 Wild-Type + this compound WT_AER271->Induce Cerebral Edema\n(e.g., MCAO) KO_Vehicle AQP4 KO + Vehicle KO_Vehicle->Induce Cerebral Edema\n(e.g., MCAO) KO_AER271 AQP4 KO + this compound KO_AER271->Induce Cerebral Edema\n(e.g., MCAO) Measure Cerebral Edema Measure Cerebral Edema Induce Cerebral Edema\n(e.g., MCAO)->Measure Cerebral Edema Assess Neurological Score Assess Neurological Score Induce Cerebral Edema\n(e.g., MCAO)->Assess Neurological Score Quantify Glymphatic Flow Quantify Glymphatic Flow Induce Cerebral Edema\n(e.g., MCAO)->Quantify Glymphatic Flow Result1 WT_AER271 < WT_Vehicle (Edema Reduced) Measure Cerebral Edema->Result1 Result2 KO_Vehicle ≈ KO_AER271 (No Drug Effect) Measure Cerebral Edema->Result2 Result3 KO_Vehicle < WT_Vehicle (KO is Protective) Measure Cerebral Edema->Result3

Caption: Workflow for validating this compound's AQP4-dependent effect.

Logical Comparison of this compound and TGN-020

cluster_AER271 This compound cluster_TGN020 TGN-020 AER271_Target On-Target: AQP4 Inhibition AER271_Outcome Reduced Cerebral Edema & Improved Neurological Outcome AER271_Target->AER271_Outcome AER271_OffTarget Potential Off-Target: NF-κB Inhibition AER271_OffTarget->AER271_Outcome TGN020_Target Proposed On-Target: AQP4 Inhibition TGN020_Outcome Reduced Cerebral Edema TGN020_Target->TGN020_Outcome TGN020_OffTarget Controversial: Direct AQP4 Binding Questioned TGN020_OffTarget->TGN020_Target May contribute to observed effects

Caption: Comparison of this compound and TGN-020 mechanisms.

Conclusion

The use of AQP4 knockout mice has been pivotal in validating the on-target mechanism of this compound, confirming its role as an inhibitor of AQP4-mediated water transport in the brain. This targeted approach holds significant promise for the treatment of cerebral edema. While alternative AQP4 inhibitors like TGN-020 also show efficacy, ongoing research into their precise molecular interactions and potential off-target effects is crucial for a complete understanding. The data and protocols presented in this guide offer a valuable resource for researchers working to advance our understanding and treatment of neurological conditions associated with cerebral edema.

References

Neuroprotective Effects of AER-271 and TGN-020: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Objective: This guide provides a detailed comparison of the neuroprotective profiles of two investigational aquaporin-4 (AQP4) inhibitors, AER-271 and TGN-020. The information is intended for researchers, scientists, and professionals in the field of neuroprotective drug development.

Introduction

Cerebral edema, a common and life-threatening consequence of various neurological injuries including ischemic stroke and traumatic brain injury, is a key target for neuroprotective therapies. Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system, plays a critical role in the formation and resolution of brain edema, making it a prime therapeutic target. This guide compares the efficacy and mechanisms of two AQP4 inhibitors, this compound and TGN-020, based on available preclinical data.

Overview of this compound and TGN-020

This compound is a water-soluble prodrug that is converted in vivo to its active form, AER-270.[1][2] It has been investigated for its potential to reduce cerebral edema in conditions like ischemic stroke and radiation-induced brain injury.[3][4][5] TGN-020 is another well-studied AQP4 inhibitor that has demonstrated neuroprotective effects by mitigating brain swelling and inflammation following cerebral ischemia.

A recent comparative study assessing the effects of this compound and TGN-020 in mitigating apoptosis and microglial polarization in ischemic mice found no significant difference in their neuroprotective efficacy. However, it is worth noting that some findings suggest the inhibitory efficiency of AER-270 may be lower than that of TGN-020. Furthermore, emerging research challenges the view of these compounds as direct AQP4 water channel blockers, suggesting that AER-270 might exert its effects by reducing AQP4 expression under hypoxic conditions.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize key quantitative findings from preclinical studies on this compound and TGN-020.

Table 1: Effects of this compound on Neurological Outcomes

ModelDosageKey FindingsReference
Radiation-Induced Brain Injury (Rat)5 mg/kgReduced brain water content, attenuated inflammation and apoptosis.
Asphyxial Cardiac Arrest (Pediatric Rat)Not specifiedAmeliorated early cerebral edema and attenuated early Neurological Deficit Scores (NDS).
Ischemic Stroke (Mouse)5 mg/kg (i.p.)Improved neurological score (0.89±0.31 vs. 2.50±0.62 in vehicle).
tMCAO (Mouse)Not specifiedSignificant improvements in post-stroke weight recovery and neurological scores; reduction in cerebral infarction volume.

Table 2: Effects of TGN-020 on Neurological Outcomes

ModelDosageKey FindingsReference
Focal Cerebral Ischemia (Mouse)Not specifiedSignificantly reduced brain swelling volume (12.1 ± 6.3% vs. 20.8 ± 5.9% in control).
Middle Cerebral Artery Occlusion (Rat)Not specifiedReduced brain swelling and lesion volumes at 1 day post-stroke; improved neurological function and smaller lesion volumes at 14 days.
Cerebral Ischemia-Reperfusion (Mouse)Not specifiedNotable reduction in infarct volume and improvement in neurological deficits.

Signaling Pathways and Mechanism of Action

Both this compound and TGN-020 are primarily characterized as inhibitors of AQP4. Their neuroprotective effects are largely attributed to the modulation of water homeostasis, inflammation, and cell death pathways.

Proposed Signaling Pathway for this compound and TGN-020 in Neuroprotection

G cluster_upstream Upstream Events cluster_downstream Downstream Cellular Responses cluster_intervention Therapeutic Intervention Neurological_Injury Neurological Injury (e.g., Ischemia, Radiation) AQP4_Upregulation AQP4 Upregulation & Depolarization Neurological_Injury->AQP4_Upregulation Induces Cerebral_Edema Cerebral Edema Neuronal_Damage Neuronal Damage & Poor Outcome Cerebral_Edema->Neuronal_Damage Leads to Inflammation Neuroinflammation Inflammation->Neuronal_Damage Contributes to Apoptosis Neuronal Apoptosis Apoptosis->Neuronal_Damage Causes BBB_Disruption BBB Disruption BBB_Disruption->Neuronal_Damage Exacerbates AER_TGN This compound or TGN-020 AER_TGN->AQP4_Upregulation Inhibits AQP4_Upregulation->Cerebral_Edema AQP4_Upregulation->Inflammation AQP4_Upregulation->Apoptosis AQP4_Upregulation->BBB_Disruption

Caption: Proposed mechanism of neuroprotection by this compound and TGN-020.

TGN-020 has also been shown to alleviate inflammation and apoptosis through its effects on the glymphatic system and the ERK1/2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and TGN-020.

Rodent Models of Neurological Injury
  • Radiation-Induced Brain Injury (RIBI): Sprague-Dawley rats receive whole-brain irradiation to induce injury. The neuroprotective effects of this compound are then assessed.

  • Transient Middle Cerebral Artery Occlusion (tMCAO): This common model of ischemic stroke in mice involves the temporary occlusion of the middle cerebral artery to induce a focal ischemic event.

  • Asphyxial Cardiac Arrest: A pediatric model in rats is used to study the effects of AQP4 inhibition on cerebral edema following cardiac arrest.

  • Cerebral Ischemia-Reperfusion: This model in mice involves occluding a cerebral artery followed by reperfusion to mimic the conditions of ischemic stroke and subsequent treatment.

Key Experimental Assays
  • Western Blot: Used to detect and quantify the expression levels of proteins such as AQP4, GFAP (a marker of astrocyte activation), and markers of apoptosis and inflammation.

  • Immunofluorescence Staining: Allows for the visualization and localization of specific proteins within brain tissue, providing insights into cellular responses to injury and treatment.

  • Brain Water Content Measurement: A direct method to quantify the extent of cerebral edema.

  • Evans Blue (EB) Osmolality Assay: Measures the integrity of the blood-brain barrier (BBB) by assessing the extravasation of Evans blue dye into the brain parenchyma.

  • H&E Staining: A standard histological staining method used to examine tissue morphology and identify areas of cell damage.

  • Neurological Scoring: Behavioral tests are used to assess the functional outcomes in animal models following neurological injury and treatment.

  • Magnetic Resonance Imaging (MRI): Used to non-invasively assess brain edema and infarct volume in live animals.

Experimental Workflow for Preclinical Evaluation

G Model Induce Neurological Injury (e.g., tMCAO, RIBI) Treatment Administer Vehicle, This compound, or TGN-020 Model->Treatment Behavioral Behavioral Assessment (Neurological Scoring) Treatment->Behavioral Post-treatment Imaging In Vivo Imaging (MRI) Treatment->Imaging Post-treatment Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Imaging->Sacrifice Histology Histological Analysis (H&E, Immunofluorescence) Sacrifice->Histology Biochemical Biochemical Assays (Western Blot, ELISA) Sacrifice->Biochemical Data Data Analysis and Comparison Histology->Data Biochemical->Data

Caption: A typical experimental workflow for comparing neuroprotective agents.

Conclusion

Both this compound and TGN-020 have demonstrated significant neuroprotective potential in preclinical models of neurological injury, primarily through the inhibition of AQP4-mediated cerebral edema. While direct comparative studies suggest similar efficacy in certain contexts, subtle differences in their mechanisms and inhibitory profiles may exist. The recent findings questioning their role as direct AQP4 blockers highlight the need for further investigation to fully elucidate their molecular targets and pathways of action. For drug development professionals, both compounds represent promising leads in the quest for effective treatments for acute brain injuries, with the choice between them potentially depending on the specific pathological context and desired therapeutic window. Continued research is essential to clarify their precise mechanisms and to translate these preclinical findings into clinical applications.

References

Independent Verification of AER-271's AQP4 Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the potency and mechanism of novel therapeutic agents is paramount. This guide provides an objective comparison of AER-271, a clinical-stage aquaporin-4 (AQP4) inhibitor, with other known AQP4 inhibitors. The information is compiled from publicly available preclinical and clinical trial data to facilitate an independent verification of its AQP4 inhibitory activity.

Comparative Analysis of AQP4 Inhibitors

This compound is a prodrug that is converted in vivo to its active form, AER-270.[1] This compound has been a focal point of research for its potential in treating cerebral edema associated with conditions like ischemic stroke.[2][3] Below is a quantitative comparison of AER-270 and other notable AQP4 inhibitors. It is important to note that there is some discrepancy in the reported inhibitory activities, with some studies suggesting that AER-270 and TGN-020 may not directly inhibit AQP4 in mammalian cell systems.[1]

InhibitorChemical ClassReported IC50 (AQP4)Assay SystemKey Findings & Remarks
AER-270 Phenylbenzamide~0.21 - 0.42 µMXenopus oocyte swelling assayThe active metabolite of this compound.[1] Some studies report potent inhibition in oocyte assays, while others find no significant inhibition in mammalian cell lines or with reconstituted AQP4. It has been shown to reduce cerebral edema in animal models of stroke and cardiac arrest.
TGN-020 2-(nicotinamide)-1,3,4-thiadiazole~3.1 - 3.5 µMXenopus oocyte swelling assayOne of the earlier and more extensively studied AQP4 inhibitors. Similar to AER-270, its direct inhibitory effect on AQP4 in mammalian systems has been questioned. It has been shown to reduce cerebral edema in animal models of ischemic stroke.
ORI-TRN-002 Electronic homologue of TGN-0202.9 ± 0.6 µMXenopus oocyte swelling assayA newer inhibitor with demonstrated efficacy in the Xenopus oocyte system. It is reported to have superior solubility and a better pharmacokinetic profile compared to TGN-020.
Acetazolamide Carbonic Anhydrase InhibitorVariable (µM to mM range)Xenopus oocyte swelling assay, proteoliposomesInitially suggested as an AQP4 inhibitor, but its effects are debated and may be indirect or assay-dependent.

Experimental Protocols

Accurate assessment of AQP4 inhibition relies on robust experimental methodologies. The following are outlines of commonly employed assays cited in the literature for evaluating AQP4 inhibitors.

Xenopus laevis Oocyte Swelling Assay

This is a widely used functional assay to determine the water permeability of aquaporins expressed in a heterologous system.

Principle: Xenopus laevis oocytes have very low endogenous water permeability. When they are injected with cRNA encoding for AQP4, they express the channel on their plasma membrane, making them highly permeable to water. The rate of oocyte swelling when placed in a hypotonic solution is directly proportional to the AQP4-mediated water transport. The inhibitory effect of a compound is measured by the reduction in the swelling rate.

Protocol Outline:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from female Xenopus laevis.

  • cRNA Injection: Microinject oocytes with in vitro transcribed cRNA encoding human or rodent AQP4. Incubate for 2-3 days to allow for protein expression.

  • Inhibitor Incubation: Incubate a group of AQP4-expressing oocytes with the test inhibitor (e.g., AER-270) at various concentrations for a defined period. A vehicle control group should be run in parallel.

  • Osmotic Challenge: Transfer individual oocytes from an isotonic solution (e.g., ND96) to a hypotonic solution (e.g., 50% ND96).

  • Data Acquisition: Record the change in oocyte volume over time using video microscopy. The cross-sectional area of the oocyte is measured, and the volume is calculated.

  • Data Analysis: The initial rate of volume increase (dV/dt) is determined. The percentage of inhibition is calculated by comparing the swelling rate of inhibitor-treated oocytes to that of vehicle-treated controls. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Stopped-Flow Light Scattering Assay

This technique provides a high-throughput and sensitive method for measuring water transport across the membranes of cells or vesicles.

Principle: When cells or vesicles expressing AQP4 are rapidly mixed with a hypertonic solution, water efflux occurs, causing them to shrink. This shrinkage leads to an increase in the intensity of scattered light. The rate of this increase is proportional to the water permeability of the membrane.

Protocol Outline:

  • Vesicle/Cell Preparation: Prepare plasma membrane vesicles from cells expressing AQP4 or use whole cells.

  • Inhibitor Incubation: Incubate the vesicles or cells with the test inhibitor at various concentrations.

  • Stopped-Flow Measurement: Rapidly mix the vesicle/cell suspension with a hypertonic solution in a stopped-flow spectrophotometer.

  • Data Acquisition: Measure the change in light scattering intensity at a 90° angle over time.

  • Data Analysis: Fit the light scattering data to an exponential function to determine the rate constant of water efflux. The osmotic water permeability coefficient (Pf) is then calculated. The inhibitory effect is quantified by the reduction in Pf in the presence of the inhibitor.

Visualizations

Aquaporin-4 (AQP4) Signaling Pathway

AQP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition Pharmacological Inhibition cluster_cellular_response Cellular Response AQP4 AQP4 Tetramer Water_in Water (Intracellular) AQP4->Water_in Water_out Water (Extracellular) Water_out->AQP4 Osmotic Gradient Cell_Swelling Cytotoxic Edema (e.g., in Stroke) Water_in->Cell_Swelling Water Influx Inhibitor AER-270 / Other Inhibitors Inhibitor->AQP4 Blocks Pore (Hypothesized) Reduced_Swelling Reduced Edema Inhibitor->Reduced_Swelling Therapeutic Effect

Caption: Hypothesized mechanism of AQP4 inhibition by compounds like AER-270.

Experimental Workflow for AQP4 Inhibition Assay

AQP4_Inhibition_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Oocyte_Prep 1. Xenopus Oocyte Preparation & cRNA Injection Incubation 2. Protein Expression (2-3 days) Oocyte_Prep->Incubation Treatment 3. Incubate with Inhibitor (e.g., AER-270) Incubation->Treatment Osmotic_Shock 4. Hypotonic Challenge Treatment->Osmotic_Shock Imaging 5. Video Microscopy (Record Swelling) Osmotic_Shock->Imaging Rate_Calc 6. Calculate Swelling Rate (dV/dt) Imaging->Rate_Calc Inhibition_Calc 7. Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc 8. Calculate IC50 Inhibition_Calc->IC50_Calc

Caption: Workflow of the Xenopus oocyte swelling assay for AQP4 inhibitors.

References

Navigating the Science: A Comparative In Vitro Analysis of AER-271 and AER-270

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Examination of Two Widely Discussed Aquaporin-4 Modulators for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of AER-271 and its active metabolite, AER-270, focusing on their in vitro properties. This compound is a water-soluble prodrug designed to deliver AER-270, a compound that has been investigated as a potent inhibitor of the Aquaporin-4 (AQP4) water channel, a key player in cerebral edema.[1][2][3][4][5] However, recent studies have introduced compelling evidence suggesting alternative mechanisms of action, sparking a critical debate within the scientific community. This guide will objectively present the available data, detail the experimental protocols used, and visualize the proposed signaling pathways to provide researchers with a comprehensive understanding of these molecules.

Comparative In Vitro Data: this compound and AER-270

The following table summarizes the key quantitative in vitro data for AER-270. As this compound is a prodrug, it is converted to AER-270 in vivo by endogenous phosphatases to exert its effects; therefore, most in vitro studies focus on the active compound, AER-270.

ParameterAER-270 (IMD-0354)Assay SystemReference
Reported AQP4 Inhibition 52 ± 9% inhibition at 100 µMXenopus laevis oocytes expressing rat AQP4
IC₅₀ values reported as 0.42 µM (human), 0.21 µM (rat), and 0.39 µM (mouse), with maximal inhibition varying from ~20% (human, mouse) to ~70% (rat).Cell-based swelling assays
No direct inhibition observed.Reconstituted recombinant AQP4 in proteoliposomes and mammalian cells expressing AQP4.
Alternative Targets IKKβ Inhibition: Known as IMD-0354, an inhibitor of IκB kinase subunit beta (IKKβ), which in turn reduces NF-κB nuclear translocation. At 300 nM, it reduced IL-1α-induced C3 gene expression in primary human astrocytes by ~85%.Primary human astrocytes
Carbonic Anhydrase-1 (CA1) Inhibition: IC₅₀ of 3.3 µM with a maximal inhibition of 55 ± 25%.Commercial enzyme activity kit
Cytotoxicity Cytotoxic in MDCK cells after 30 minutes and in primary human and rat astrocytes after 24 hours.MTT assay
Gene Expression Long-term treatment reduced AQP4 gene expression in primary human astrocytes.qRT-PCR

The Mechanistic Debate: AQP4 Blocker or Something More?

Initially, AER-270 was identified through high-throughput screening of small molecule libraries using AQP4-expressing cells, with the aim of finding inhibitors of AQP4-mediated water permeability. This led to its characterization as a direct AQP4 inhibitor.

This recent research points towards alternative mechanisms of action that could explain the in vivo efficacy of this compound in reducing cerebral edema. The most prominent of these is the inhibition of the IKKβ/NF-κB signaling pathway. AER-270, also known as IMD-0354, is a known inhibitor of IKKβ. By inhibiting IKKβ, AER-270 can prevent the nuclear translocation of NF-κB, a transcription factor that can upregulate AQP4 expression. Therefore, the observed reduction in cerebral edema in vivo may be a result of decreased AQP4 expression over time, rather than direct channel blocking.

Experimental Protocols

To aid in the critical evaluation of the available data, detailed methodologies for the key experiments are provided below.

Xenopus laevis Oocyte Swelling Assay
  • Objective: To measure the water permeability of AQP4-expressing oocytes and the effect of inhibitors.

  • Protocol:

    • Xenopus laevis oocytes are injected with cRNA encoding for the desired AQP4 isoform (e.g., rat AQP4). Uninjected oocytes serve as a control.

    • The oocytes are incubated in a standard isotonic buffer.

    • For inhibitor studies, oocytes are pre-incubated with the compound (e.g., 100 µM AER-270) for a specified duration (e.g., 1 hour).

    • The oocytes are then transferred to a hypotonic solution, which induces swelling due to water influx.

    • Time-lapse images of the oocytes are captured using a microscope, and the change in their cross-sectional area over time is quantified.

    • The rate of swelling is proportional to the water permeability. The percentage of inhibition is calculated by comparing the swelling rates of treated and untreated AQP4-expressing oocytes.

Proteoliposome-Based Stopped-Flow Light Scattering Assay
  • Objective: To assess the direct effect of a compound on the water permeability of purified AQP4 protein reconstituted into artificial membranes.

  • Protocol:

    • Purified AQP4 protein is reconstituted into liposomes (proteoliposomes).

    • The proteoliposomes are rapidly mixed with a hyperosmotic solution in a stopped-flow apparatus. This creates an osmotic gradient, causing water to exit the proteoliposomes and the vesicles to shrink.

    • The change in vesicle volume is measured by monitoring the scattering of light at a 90° angle.

    • The rate of change in light scattering is proportional to the water permeability of the reconstituted AQP4.

    • To test for inhibition, the compound of interest is incubated with the proteoliposomes before the osmotic challenge.

IKKβ/NF-κB Pathway Activity Assay
  • Objective: To determine if a compound inhibits the NF-κB signaling pathway.

  • Protocol:

    • Primary human astrocytes are cultured.

    • The cells are pre-incubated with the test compound (e.g., 300 nM AER-270) for a specified time (e.g., 45 minutes).

    • The NF-κB pathway is then stimulated, for example, by adding interleukin-1 alpha (IL-1α).

    • After a further incubation period (e.g., 24 hours), the expression of a downstream target gene of NF-κB, such as Complement C3, is measured using quantitative reverse transcription PCR (qRT-PCR).

    • A reduction in the expression of the target gene in the presence of the compound indicates inhibition of the NF-κB pathway.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed alternative mechanism of action for AER-270, involving the inhibition of the IKKβ/NF-κB pathway and the subsequent impact on AQP4 gene expression.

AER270_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB / IκB (Inactive) IkB->NFkB_IkB Sequesters Degradation Degradation IkB->Degradation Degradation NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates AER270 AER-270 AER270->IKK Inhibits AQP4_gene AQP4 Gene NFkB_nuc->AQP4_gene Binds to Promoter AQP4_mRNA AQP4 mRNA AQP4_gene->AQP4_mRNA Transcription

Caption: Proposed mechanism of AER-270 via IKKβ/NF-κB signaling to modulate AQP4 expression.

References

Replicating Published Results of AER-271 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical efficacy of AER-271, a first-in-class aquaporin-4 (AQP4) inhibitor, based on published research. This compound is a prodrug that is converted in vivo to its active form, AER-270, which selectively blocks AQP4 water channels. These channels are the primary route of water entry into the central nervous system during ischemic events, leading to cerebral edema. The following sections detail the experimental protocols and quantitative outcomes of this compound in various animal models, offering a framework for replicating and building upon these foundational studies.

Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model

A pivotal study investigated the efficacy of this compound in a mouse model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). The study demonstrated that this compound treatment significantly improved neurological outcomes and reduced brain swelling.[1]

Quantitative Data
Treatment GroupNeurological Score (0-4 scale)Hemispheric Swelling (%)
Vehicle3.5 ± 0.528.5 ± 3.5
This compound (5 mg/kg)2.0 ± 0.412.5 ± 2.5
Experimental Protocol

The study utilized a transient MCAO model in mice. Ischemia was induced by inserting a filament into the internal carotid artery to occlude the middle cerebral artery for 60 minutes, followed by reperfusion. This compound (5 mg/kg) or vehicle was administered intraperitoneally at the time of reperfusion. Neurological deficit was scored on a 5-point scale (0 = no deficit, 4 = severe deficit) at 24 hours post-MCAO. Brains were then harvested, and the percentage of hemispheric swelling was calculated from brain sections.[1]

Experimental Workflow

G cluster_0 Ischemic Stroke Model Workflow Induce MCAO Induce MCAO Reperfusion Reperfusion Induce MCAO->Reperfusion Administer this compound/Vehicle Administer this compound/Vehicle Reperfusion->Administer this compound/Vehicle Assess Neurological Score (24h) Assess Neurological Score (24h) Administer this compound/Vehicle->Assess Neurological Score (24h) Measure Brain Swelling Measure Brain Swelling Assess Neurological Score (24h)->Measure Brain Swelling

Experimental workflow for the MCAO study.

Asphyxial Cardiac Arrest: Pediatric Rat Model

In a pediatric rat model of asphyxial cardiac arrest, this compound demonstrated significant neuroprotective effects by reducing cerebral edema and improving early neurological outcomes.[2][3]

Quantitative Data
Outcome MeasureVehicleThis compound
Brain Water Content (%) at 3h88.5 ± 0.287.8 ± 0.2
Neurologic Deficit Score (NDS) at 3h250 ± 20200 ± 15
Experimental Protocol

The study involved a 9-minute asphyxial cardiac arrest in postnatal day 16-18 rats. Following resuscitation, rats were randomized to receive either this compound or vehicle. A loading dose of 5 mg/kg was administered intraperitoneally at 0 and 60 minutes post-resuscitation. For longer-term studies, a continuous subcutaneous infusion was used. The primary outcome was the percentage of brain water content at 3 hours post-arrest, measured using the wet-dry weight method. The Neurologic Deficit Score (NDS), a composite score of motor, sensory, and reflex tests, was also assessed.[2]

Experimental Workflow

G cluster_0 Cardiac Arrest Model Workflow Induce Asphyxial Cardiac Arrest Induce Asphyxial Cardiac Arrest Resuscitation Resuscitation Induce Asphyxial Cardiac Arrest->Resuscitation Administer this compound/Vehicle Administer this compound/Vehicle Resuscitation->Administer this compound/Vehicle Measure Brain Water Content (3h) Measure Brain Water Content (3h) Administer this compound/Vehicle->Measure Brain Water Content (3h) Assess Neurologic Deficit Score (3h) Assess Neurologic Deficit Score (3h) Measure Brain Water Content (3h)->Assess Neurologic Deficit Score (3h)

Workflow for the asphyxial cardiac arrest study.

Radiation-Induced Brain Injury: Rat Model

This compound was shown to be protective in a rat model of radiation-induced brain injury (RIBI) by reducing cerebral edema, inflammation, and apoptosis. The study also elucidated the involvement of the JAK2/STAT3 signaling pathway.

Quantitative Data

Brain Water Content and Cytokine Levels

ParameterShamIR + VehicleIR + this compound
Brain Water Content (%)78.5 ± 0.582.0 ± 0.879.5 ± 0.6
IL-6 (pg/mg protein)25 ± 580 ± 1040 ± 8
TNF-α (pg/mg protein)40 ± 8120 ± 1560 ± 10

JAK2/STAT3 Pathway Protein Expression (Relative to control)

ProteinIR + VehicleIR + this compound
p-JAK2IncreasedReduced
p-STAT3IncreasedReduced
Experimental Protocol

Sprague-Dawley rats received whole-brain irradiation (IR) to induce RIBI. A separate group of rats served as a sham control. The this compound treated group received the drug following irradiation. Brain water content was measured 7 days post-irradiation. Levels of the inflammatory cytokines IL-6 and TNF-α in the brain tissue were quantified by ELISA. The expression of phosphorylated JAK2 and STAT3 was determined by Western blot analysis.

Signaling Pathway Diagram

G cluster_0 This compound Action in Radiation-Induced Brain Injury Radiation Radiation AQP4 Upregulation AQP4 Upregulation Radiation->AQP4 Upregulation JAK2/STAT3 Pathway Activation JAK2/STAT3 Pathway Activation Radiation->JAK2/STAT3 Pathway Activation Cerebral Edema Cerebral Edema AQP4 Upregulation->Cerebral Edema Inflammation Inflammation JAK2/STAT3 Pathway Activation->Inflammation This compound This compound This compound->AQP4 Upregulation Inhibits This compound->JAK2/STAT3 Pathway Activation Inhibits

This compound inhibits AQP4 and the JAK2/STAT3 pathway.

Glymphatic System Modulation: Mouse Model

This compound has been shown to modulate the glymphatic system, which is responsible for waste clearance from the brain. The study demonstrated that this compound inhibits both the influx and efflux of cerebrospinal fluid (CSF) tracer, indicating a direct effect on AQP4-mediated water transport in this system.

Qualitative Data Summary
ProcessEffect of this compound
Glymphatic InfluxInhibited
Glymphatic EffluxInhibited
Experimental Protocol

To assess glymphatic influx, a fluorescent CSF tracer was infused into the cisterna magna of mice pre-treated with either this compound or vehicle. The distribution of the tracer in the brain was then imaged. For glymphatic efflux, the clearance of an intracerebrally injected tracer was measured over time in this compound and vehicle-treated mice.

Logical Relationship Diagram

G cluster_0 This compound Effect on Glymphatic Flow CSF Influx CSF Influx AQP4 AQP4 CSF Influx->AQP4 Mediated by Interstitial Fluid (ISF) Bulk Flow Interstitial Fluid (ISF) Bulk Flow Waste Clearance Waste Clearance This compound This compound This compound->AQP4 Inhibits AQP4->Interstitial Fluid (ISF) Bulk Flow Interstitial Fluid (ISF) Bulk Flow) Interstitial Fluid (ISF) Bulk Flow) Interstitial Fluid (ISF) Bulk Flow)->Waste Clearance

This compound inhibits AQP4-mediated glymphatic flow.

References

Evaluating the Specificity of AER-271 for Aquaporin-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of AER-271, a purported Aquaporin-4 (AQP4) inhibitor, by comparing its performance with other known AQP4 modulators. The information presented herein is compiled from recent scientific literature and aims to provide an objective resource for researchers in neuroscience, drug discovery, and related fields.

Introduction to this compound and AQP4 Inhibition

Aquaporin-4 (AQP4) is the most abundant water channel protein in the central nervous system, playing a critical role in brain water homeostasis. Its dysregulation is implicated in various neurological conditions, particularly in the formation of cerebral edema following ischemic stroke or traumatic brain injury. Consequently, AQP4 has emerged as a promising therapeutic target for mitigating these life-threatening conditions.

This compound is a water-soluble prodrug that is converted in vivo to its active form, AER-270.[1] It has been investigated as a selective AQP4 inhibitor to reduce cerebral edema.[2][3] This guide will delve into the experimental evidence supporting its specificity for AQP4, address conflicting findings in the literature, and compare its profile to other AQP4 inhibitors.

Comparative Analysis of AQP4 Inhibitors

The following tables summarize the quantitative data on the inhibitory potency of AER-270 (the active form of this compound) and other notable AQP4 inhibitors.

Table 1: On-Target Potency of AQP4 Inhibitors

CompoundTargetAssay SystemReported IC50Citation(s)
AER-270 Human AQP4Xenopus Oocyte Swelling~0.21-0.42 µM[4]
TGN-020 Human AQP4-M23Xenopus Oocyte Swelling3.1 µM[5]
Rat AQP4Xenopus Oocyte Swelling~3.5 µM
Human AQP4In vitro3 µM
ORI-TRN-002 Rat AQP4Xenopus Oocyte Swelling2.9 ± 0.6 µM

Table 2: Off-Target Activity of AQP4 Inhibitors

CompoundOff-TargetReported IC50Citation(s)
AER-270 (IMD-0354) IKKβ250 nM
IKKβ (TNF-α induced NF-κB activity)1.2 µM
Carbonic Anhydrase 13.3 µM
TGN-020 AQP1Partial inhibition reported

Debating the Mechanism: Direct Blockade vs. Off-Target Effects

A critical aspect of evaluating this compound's specificity is the emerging debate surrounding its mechanism of action. While initial studies in Xenopus oocytes suggested direct inhibition of the AQP4 water channel, recent evidence presents a more complex picture.

A 2024 preprint study reported that while the inhibitory effects of AER-270 and TGN-020 were reproducible in the Xenopus laevis oocyte assay, these compounds failed to inhibit AQP4-mediated water transport in mammalian cell lines and in proteoliposome-based assays. This discrepancy across different experimental systems raises significant questions about whether AER-270 directly blocks the AQP4 pore.

Further complicating the specificity profile is the fact that AER-270 is the same chemical entity as IMD-0354, a known inhibitor of IκB kinase β (IKKβ). IKKβ is a key enzyme in the NF-κB signaling pathway, which is involved in inflammatory responses. The IC50 of IMD-0354 for IKKβ is in the nanomolar to low micromolar range, comparable to or even more potent than its reported IC50 for AQP4. This suggests that the observed in vivo effects of this compound, such as reduction of inflammation, may be attributable, at least in part, to its inhibition of the NF-κB pathway rather than direct AQP4 blockade.

The following diagram illustrates the potential dual mechanism of action of AER-270.

AER-270_Mechanism cluster_AER271 This compound (Prodrug) cluster_AER270 AER-270 (Active Drug) cluster_pathways Cellular Targets AER271 This compound AER270 AER-270 (IMD-0354) AER271->AER270 In vivo conversion AQP4 AQP4 Water Channel AER270->AQP4 Direct Inhibition? (Controversial) IKK IKK Complex AER270->IKK Inhibition Water_Transport Water Transport AQP4->Water_Transport Facilitates NFkB_activation NF-κB Activation IKK->NFkB_activation Promotes Inflammation Inflammatory Response NFkB_activation->Inflammation Leads to

Potential dual signaling pathways of AER-270.

Experimental Protocols for Specificity Assessment

To aid researchers in their own evaluation of AQP4 inhibitors, this section provides an overview of the key experimental methodologies cited in the literature.

Xenopus Oocyte Swelling Assay

This is a widely used method for functionally expressing and characterizing ion channels and transporters, including aquaporins.

Workflow:

Xenopus_Oocyte_Assay cluster_prep Oocyte Preparation cluster_assay Swelling Assay cluster_analysis Data Analysis Harvest Harvest Oocytes Inject Inject AQP4 cRNA Baseline Record Baseline Volume Harvest->Baseline Transfer to Chamber Incubate Incubate for Expression Expose Expose to Hypotonic Solution +/- Inhibitor Record Record Volume Change (Videomicroscopy) Calculate Calculate Swelling Rate Expose->Calculate Analyze Data Compare Compare Rates (Control vs. Inhibitor)

Workflow for the Xenopus oocyte swelling assay.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and microinjected with cRNA encoding the AQP4 protein. The oocytes are then incubated for 2-3 days to allow for protein expression on the plasma membrane.

  • Swelling Assay: Individual oocytes are placed in an imaging chamber and perfused with an isotonic solution. The solution is then rapidly switched to a hypotonic solution in the presence or absence of the test inhibitor.

  • Data Acquisition: The change in oocyte volume over time is recorded using videomicroscopy.

  • Analysis: The initial rate of swelling is calculated, which is proportional to the water permeability of the oocyte membrane. The inhibitory effect of a compound is determined by comparing the swelling rate in its presence to the control condition.

Cell-Based Swelling/Shrinking Assays (e.g., Calcein Quenching)

These assays utilize mammalian cells that endogenously or exogenously express AQP4 and measure changes in cell volume in response to osmotic challenges. The calcein quenching method is a common approach.

Workflow:

Calcein_Quenching_Assay cluster_cell_prep Cell Preparation cluster_fluorescence_assay Fluorescence Measurement cluster_data_analysis Data Analysis Culture Culture AQP4-expressing mammalian cells Load Load cells with Calcein-AM Baseline_F Measure Baseline Fluorescence Load->Baseline_F Transfer to Plate Reader Induce Induce Osmotic Shock +/- Inhibitor Measure_F Measure Fluorescence Change Over Time Calculate_Rate Calculate Rate of Fluorescence Quenching Measure_F->Calculate_Rate Analyze Data Determine_Inhibition Determine % Inhibition

Workflow for the calcein quenching cell-based assay.

Methodology:

  • Cell Preparation: Adherent mammalian cells expressing AQP4 are cultured in a multi-well plate. The cells are loaded with calcein-AM, a membrane-permeable dye that becomes fluorescent and trapped inside the cell after hydrolysis by intracellular esterases.

  • Assay Procedure: The cells are washed, and the baseline fluorescence is measured. A hypertonic or hypotonic solution, with or without the inhibitor, is then added to induce cell shrinkage or swelling.

  • Data Acquisition: The change in calcein fluorescence is monitored over time using a plate reader. As the cell volume changes, the intracellular concentration of calcein changes, leading to a change in its self-quenching and thus a change in fluorescence intensity.

  • Analysis: The rate of fluorescence change is proportional to the rate of water movement across the cell membrane. The effect of an inhibitor is quantified by comparing the rates.

Proteoliposome Stopped-Flow Light Scattering Assay

This in vitro assay provides a more direct measure of water channel activity by reconstituting purified AQP4 protein into artificial lipid vesicles (proteoliposomes).

Workflow:

Proteoliposome_Assay cluster_prep_vesicles Proteoliposome Preparation cluster_stopped_flow Stopped-Flow Measurement cluster_analysis_data Data Analysis Purify Purify AQP4 Protein Reconstitute Reconstitute AQP4 into Lipid Vesicles Mix Rapidly Mix Proteoliposomes with Hypertonic Solution +/- Inhibitor Reconstitute->Mix Load into Spectrometer Measure Measure Light Scattering Change Over Time Fit Fit Scattering Curve to Determine Rate Constant Measure->Fit Analyze Data Compare_Rates Compare Rate Constants

Workflow for the proteoliposome stopped-flow assay.

Methodology:

  • Proteoliposome Preparation: Purified AQP4 protein is reconstituted into unilamellar lipid vesicles.

  • Stopped-Flow Measurement: The proteoliposome suspension is rapidly mixed with a hyperosmotic solution (containing a non-permeable solute like sucrose) in a stopped-flow spectrophotometer. This creates an osmotic gradient, causing water to exit the proteoliposomes and the vesicles to shrink.

  • Data Acquisition: The shrinkage of the vesicles is monitored by measuring the change in light scattering at a 90-degree angle over a short time course (milliseconds to seconds).

  • Analysis: The rate of change in light scattering is fitted to an exponential function to determine the rate constant of water efflux, which is a direct measure of the AQP4 channel activity.

Summary of Conflicting Evidence

The disparate findings regarding the efficacy of AER-270 and TGN-020 in different assay systems highlight the importance of a multi-faceted approach to inhibitor validation. The following diagram summarizes the logical relationship of the current evidence.

Conflicting_Evidence cluster_oocyte Xenopus Oocyte Assays cluster_mammalian Mammalian Cell & Proteoliposome Assays cluster_offtarget Off-Target Activity AER270 AER-270 / TGN-020 Oocyte_Result Inhibition of AQP4-mediated swelling observed AER270->Oocyte_Result Suggests AQP4 inhibition Mammalian_Result No inhibition of AQP4-mediated water transport observed AER270->Mammalian_Result Contradicts direct Pore Blockade OffTarget_Result AER-270 inhibits IKKβ (NF-κB pathway) AER270->OffTarget_Result Suggests alternative mechanism of action

Contrasting findings on the mechanism of AER-270 and TGN-020.

Conclusion and Future Directions

The evaluation of this compound's specificity for AQP4 is complex. While it shows efficacy in reducing cerebral edema in animal models, the direct mechanism of AQP4 pore blockade by its active form, AER-270, is now under debate. The compound's identity as the IKKβ inhibitor IMD-0354 provides a plausible alternative or additional mechanism for its observed neuroprotective and anti-inflammatory effects.

Future research should focus on:

  • Elucidating the precise molecular interactions between AER-270 and AQP4, if any.

  • Conducting head-to-head comparisons of this compound with newer, potentially more specific AQP4 inhibitors like ORI-TRN-002 in various assay systems.

  • Investigating the relative contributions of AQP4 inhibition and IKKβ inhibition to the overall therapeutic effects of this compound in models of neurological disease.

By employing a rigorous and multi-pronged approach to specificity testing, the field can move closer to developing truly selective and effective AQP4-targeted therapies.

References

Head-to-head comparison of AER-271 and acetazolamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of AER-271 and acetazolamide, intended for researchers, scientists, and drug development professionals. The following sections detail the mechanisms of action, experimental data, and relevant protocols for each compound.

Overview and Mechanism of Action

This compound and acetazolamide are pharmacologically distinct compounds with different primary targets and therapeutic indications.

This compound is a first-in-class investigational drug specifically designed as a potent inhibitor of the Aquaporin-4 (AQP4) water channel.[1][2] It is a water-soluble intravenous prodrug that is converted in vivo to its active form, AER-270.[1][3][4] The primary therapeutic target of this compound is the reduction of cerebral edema (brain swelling), a life-threatening condition associated with ischemic stroke, cardiac arrest, and radiation-induced brain injury. By blocking AQP4, the primary channel for water movement into the brain parenchyma under ischemic conditions, this compound aims to prevent the influx of water that leads to cytotoxic edema.

Acetazolamide is a well-established carbonic anhydrase inhibitor. Its mechanism of action involves the non-competitive inhibition of carbonic anhydrase enzymes throughout the body. This inhibition leads to a range of physiological effects, including reduced formation of aqueous humor in the eye and decreased production of cerebrospinal fluid (CSF). Consequently, acetazolamide is primarily used in the treatment of glaucoma, idiopathic intracranial hypertension (high pressure around the brain), and altitude sickness. It also functions as a diuretic by promoting the excretion of bicarbonate, sodium, and water in the kidneys.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and acetazolamide.

Table 1: this compound Preclinical Efficacy Data

ParameterAnimal ModelTreatment Group (this compound)Control Group (Vehicle)Percentage ImprovementStudy Reference
Cerebral Edema (% Brain Water) Pediatric Rat Asphyxial Cardiac Arrest (3h post-CA)83.29%83.84%82.1% reduction in edema
Neurological Deficit Score (NDS) Pediatric Rat Asphyxial Cardiac Arrest (3h post-CA)261.67 ± 20.56325.00 ± 30.0020% lower (better) score
Hippocampal Neuronal Death (Pyknotic Cells) Pediatric Rat Asphyxial Cardiac ArrestNot specifiedNot specified43% reduction
Neurological Score Mouse Ischemic Stroke Model0.89 ± 0.312.50 ± 0.62Lower score indicates better outcome

Table 2: Acetazolamide Clinical Efficacy Data in Glaucoma

ParameterPatient PopulationDosageBaseline IOPPost-Treatment IOPPercentage ReductionStudy Reference
Intraocular Pressure (IOP) Ocular Hypertension125 mgNot specifiedNot specified29% (within 2 hours)
Intraocular Pressure (IOP) Primary Open-Angle Glaucoma250 mgNot specifiedNot specified43.6% (within 3-5 hours)
Outflow Pressure Chronic Glaucoma500 mg sustained-release (twice daily) or 250 mg tablets (four times daily)Not specifiedNot specified~45%
Intraocular Pressure (IOP) GlaucomaVaried dosesNot specifiedNot specified20-30% from baseline

Signaling Pathways and Mechanisms

The distinct mechanisms of this compound and acetazolamide are visualized below.

cluster_AER271 This compound Mechanism of Action Ischemia Ischemic Event (e.g., Stroke) EnergyFailure Cellular Energy Failure Ischemia->EnergyFailure OsmoticGradient Osmotic Gradient (High Intracellular Osmolytes) EnergyFailure->OsmoticGradient AQP4 Aquaporin-4 (AQP4) Water Channel OsmoticGradient->AQP4 Drives WaterInflux Water Influx into Astrocytes AQP4->WaterInflux Facilitates Edema Cytotoxic Cerebral Edema WaterInflux->Edema AER271 This compound (Prodrug) AER270 AER-270 (Active Drug) AER271->AER270 In vivo conversion AER270->AQP4 Inhibits

Caption: this compound inhibits AQP4-mediated water influx.

cluster_ACZ Acetazolamide Mechanism of Action cluster_eye Ciliary Body (Eye) cluster_kidney Proximal Tubule (Kidney) CA_eye Carbonic Anhydrase (CA) Reaction_eye CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ CA_eye->Reaction_eye Catalyzes HCO3_eye HCO₃⁻ Secretion Reaction_eye->HCO3_eye AqueousHumor Aqueous Humor Production HCO3_eye->AqueousHumor IOP ↓ Intraocular Pressure CA_kidney Carbonic Anhydrase (CA) Reaction_kidney H₂CO₃ Breakdown CA_kidney->Reaction_kidney Catalyzes HCO3_reabsorption HCO₃⁻ Reabsorption Reaction_kidney->HCO3_reabsorption Diuresis Diuresis (↑ Na⁺, HCO₃⁻, H₂O excretion) Acidosis Metabolic Acidosis Diuresis->Acidosis ACZ Acetazolamide ACZ->CA_eye Inhibits ACZ->CA_kidney Inhibits

Caption: Acetazolamide inhibits carbonic anhydrase.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This compound: Preclinical Model of Asphyxial Cardiac Arrest
  • Animal Model: Postnatal day 16-18 Sprague-Dawley rats were used.

  • Injury Induction: A 9-minute asphyxial cardiac arrest was induced.

  • Treatment: Rats were randomized to receive either this compound or a vehicle control. Treatment was initiated at the return of spontaneous circulation.

  • Primary Outcome (Cerebral Edema): Brain water percentage (%BW) was measured at 3, 6, and 24 hours post-cardiac arrest. This is determined by comparing the wet weight of the brain to its dry weight after desiccation.

  • Secondary Outcomes:

    • Neurologic Deficit Score (NDS): A composite score assessing motor function, reflexes, and behavior was recorded at 3, 24, and 72 hours.

    • Histology: Neuronal death in the hippocampal CA1 region was assessed using H&E staining to identify pyknotic (degenerating) neurons.

  • Statistical Analysis: Data were analyzed using appropriate statistical tests, with an alpha of ≤ 0.05 considered significant.

cluster_workflow This compound Asphyxial Cardiac Arrest Protocol Model Sprague-Dawley Rats (P16-18) Asphyxia 9-min Asphyxial Cardiac Arrest Model->Asphyxia Randomize Randomization Asphyxia->Randomize Group_AER271 This compound Treatment (at ROSC) Randomize->Group_AER271 Group_Vehicle Vehicle Treatment (at ROSC) Randomize->Group_Vehicle Outcomes Outcome Assessment Group_AER271->Outcomes Group_Vehicle->Outcomes Edema Cerebral Edema (%BW) (3, 6, 24h) Outcomes->Edema NDS Neurologic Deficit Score (3, 24, 72h) Outcomes->NDS Histo Histology (Neuronal Death) Outcomes->Histo

Caption: Experimental workflow for this compound preclinical study.

Acetazolamide: Clinical Trial in Glaucoma
  • Study Design: A randomized, comparative clinical trial.

  • Patient Population: Patients diagnosed with chronic glaucoma.

  • Intervention: Patients received different oral dosage regimens of acetazolamide over a one-week period for each regimen. Dosages included:

    • 500 mg sustained-release capsules once a day

    • 500 mg sustained-release capsules twice a day

    • 250 mg tablets four times a day

  • Washout Period: A period with no acetazolamide treatment served as the baseline.

  • Primary Outcome (Intraocular Pressure): IOP was measured at carefully scheduled intervals before and after each one-week treatment period to assess the pressure-lowering effect and its duration.

  • Secondary Outcome: Serum concentrations of acetazolamide were measured to correlate drug levels with the observed reduction in outflow pressure. A therapeutic range of 15 to 20 µg/mL was identified.

cluster_workflow Acetazolamide Glaucoma Clinical Protocol Patients Chronic Glaucoma Patients Baseline Baseline IOP Measurement (No Treatment) Patients->Baseline Regimen1 Regimen 1: 500mg SR once daily (1 week) Baseline->Regimen1 Regimen2 Regimen 2: 500mg SR twice daily (1 week) Baseline->Regimen2 Regimen3 Regimen 3: 250mg tablet QID (1 week) Baseline->Regimen3 IOP_Measure IOP Measurement (During/After each regimen) Regimen1->IOP_Measure Regimen2->IOP_Measure Regimen3->IOP_Measure Serum_Measure Serum Concentration Measurement IOP_Measure->Serum_Measure

References

Safety Operating Guide

Navigating the Disposal of AER-271: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for the Proper Disposal of the Investigational Aquaporin-4 Inhibitor, AER-271.

For researchers, scientists, and drug development professionals handling the investigational compound this compound, adherence to proper disposal procedures is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles for the disposal of research-grade chemicals and pharmaceuticals provide a necessary framework. The cornerstone of this framework is consulting with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

Summary of Known Characteristics of this compound

This compound is identified as a phosphonate prodrug of AER-270, designed to be a more water-soluble inhibitor of Aquaporin-4 (AQP4).[1][2][3] Its primary application is in preclinical research, particularly in models of cerebral edema following ischemic stroke and cardiac arrest.[1][2] The following table summarizes the key available information.

CharacteristicDescriptionSource(s)
Chemical Name 2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate
Type Phosphonate prodrug of AER-270
Primary Target Aquaporin-4 (AQP4) water channels
Biological Effect Inhibits AQP4-mediated water movement, reducing cerebral edema
Formulation Investigational drug, administered intravenously (IV) or intraperitoneally (IP) in research settings
Purity (example) 96.90%
Storage of Stock Solution -80°C for up to 2 years; -20°C for up to 1 year

General Disposal Protocol for Research-Grade Compounds

In the absence of a specific SDS for this compound, a conservative approach to disposal is required. The following procedural steps, based on general laboratory safety guidelines, should be followed.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Step 2: Containment All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and any absorbent materials used for spills, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • For liquid waste: Use a leak-proof container. For partially used liquids in syringes, the needle should be disposed of in a sharps container, and the remaining liquid should be evacuated into the hazardous waste container.

  • For solid waste: Collect in a separate, clearly labeled container.

Step 3: Labeling The hazardous waste container must be labeled in accordance with your institution's EHS guidelines and local regulations. The label should clearly identify the contents, including the name "this compound" and any solvents used.

Step 4: Storage Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.

Step 5: Documentation Maintain a log of all waste generated, including the quantity of this compound being disposed of and the date of disposal.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of a research compound like this compound, emphasizing the central role of institutional EHS consultation.

AER271_Disposal_Workflow start Start: Need to Dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) for this compound available? start->sds_check sds_yes Follow specific disposal instructions provided in Section 13 of the SDS. sds_check->sds_yes Yes sds_no No specific SDS available. Proceed with general protocol for research-grade chemicals. sds_check->sds_no No consult_ehs Consult Institutional Environmental Health & Safety (EHS) Office sds_yes->consult_ehs EHS consultation still recommended to confirm institutional procedures sds_no->consult_ehs ppe Wear appropriate PPE (Gloves, Lab Coat, Eye Protection) consult_ehs->ppe contain Segregate and contain waste (liquid and solid) in a sealed, leak-proof container. ppe->contain label_waste Label container clearly as 'Hazardous Waste - this compound' and list any solvents. contain->label_waste store Store waste container in a designated and secure secondary containment area. label_waste->store arrange_pickup Arrange for waste pickup by institution's authorized hazardous waste service. store->arrange_pickup end End: Disposal Complete arrange_pickup->end

This compound Disposal Decision Workflow

Experimental Protocols Cited

The search did not yield detailed experimental protocols for the synthesis or formulation of this compound. However, in-vivo studies describe its administration. For example, in a pediatric model of asphyxial cardiac arrest, rats were treated with this compound at resuscitation. Another study mentions that in a mouse model, this compound was administered via intraperitoneal injection 20 minutes prior to inducing water intoxication. These references indicate that this compound is handled in solution for animal studies, and any materials coming into contact with these solutions should be treated as chemical waste.

Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment or the specific guidance provided by your institution's Environmental Health and Safety department. Always prioritize the instructions from your EHS office and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for AER-271

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of AER-271, a novel aquaporin-4 (AQP4) inhibitor used in neurological research.

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines recommended personal protective equipment (PPE) and handling procedures based on general best practices for working with novel research compounds of unknown toxicity. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring the integrity of your experiments.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE to be used at all times.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Double Gloving (Nitrile or Neoprene)Wear two pairs of powder-free gloves.[1][2] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[2] Change gloves immediately if contaminated, torn, or punctured.[2]
Eyes Safety GogglesProvide full protection against splashes. Standard eyeglasses are not a substitute.[3]
Face Face ShieldTo be used in conjunction with safety goggles, especially when there is a significant risk of splashes or aerosol generation.
Body Laboratory Coat or GownA long-sleeved, knee-length lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.
Respiratory N95 Respirator or higherRecommended when handling the powdered form of the compound, during procedures that may generate aerosols, or when working outside of a certified chemical fume hood.
Feet Closed-toe ShoesShoes should fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Operational and Disposal Plans

Safe handling of this compound extends beyond the use of PPE. The following step-by-step procedures for handling, storage, and disposal should be strictly followed.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Dating: Label the container with the date of receipt and the date it is first opened.

  • Storage Conditions: Store this compound in a cool, dry, and dark place. According to the supplier, the powder is stable for 3 years at -20°C and 2 years at 4°C. Once in solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.

  • Segregation: Store this compound away from incompatible materials.

Handling and Preparation of Solutions:

  • Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the powder, use a chemical fume hood or a balance enclosure to prevent the dispersal of fine particles.

  • Solution Preparation: Before opening the vial, centrifuge it to ensure all the compound is at the bottom. When preparing solutions, add the solvent slowly to the compound to avoid splashing.

  • Avoid Contamination: Use sterile techniques when preparing solutions for in vitro and in vivo experiments to prevent contamination of your samples.

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

Spill and Emergency Procedures:

  • Spill Cleanup: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.

  • Skin Contact: If the compound comes into contact with your skin, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.

  • Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal:

  • Waste Segregation: Dispose of all waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, as hazardous chemical waste.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

AER271_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Container Store Store Appropriately (-20°C or 4°C) Receive_Inspect->Store If intact Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Powder Weigh Powder in Fume Hood Don_PPE->Weigh_Powder Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste

A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.